PKM2 activator 7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H19F3O4 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-8-(trifluoromethoxymethyl)-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C16H19F3O4/c1-9-11-6-5-10(8-21-16(17,18)19)4-3-7-15(2)13(23-15)12(11)22-14(9)20/h4,11-13H,1,3,5-8H2,2H3/b10-4+/t11-,12-,13-,15+/m0/s1 |
Clave InChI |
VWORSLREFZKKCO-OOCKOLEWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of PKM2 Activator TEPP-46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, often existing in a low-activity dimeric state that diverts glucose metabolites towards anabolic pathways, thereby supporting tumor growth. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism of action of TEPP-46 (ML265), a potent and selective PKM2 activator. We will detail its allosteric binding, the induced conformational changes, and the subsequent effects on cellular metabolism and signaling pathways. This document synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex mechanisms involved.
Introduction: PKM2 as a Therapeutic Target in Oncology
Cancer cells exhibit a reprogrammed metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2][3] The M2 isoform of pyruvate kinase (PKM2) is a key regulator of this metabolic shift.[1][2][4] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer/monomer.[1][3][4][5] In many cancer cells, PKM2 is predominantly in the dimeric form, which slows the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[4]
The activity of PKM2 is regulated by various allosteric effectors, including the endogenous activator fructose-1,6-bisphosphate (FBP), and by post-translational modifications.[1][5] The discovery of small molecule activators that can force PKM2 into its constitutively active tetrameric state presents a novel therapeutic approach to reverse the Warburg effect and suppress tumor growth by redirecting metabolic flux away from anabolic pathways.[1][4][5] TEPP-46 is a well-characterized, potent, and selective activator of PKM2 that has been instrumental in validating this therapeutic concept.[6][7][8][9]
Molecular Mechanism of TEPP-46 Action
Allosteric Binding and Tetramer Stabilization
TEPP-46 acts as an allosteric activator of PKM2.[1][7] Structural analyses have revealed that TEPP-46 binds to a distinct pocket at the subunit interface of the PKM2 protein, a site separate from the binding site of the endogenous activator FBP.[1][5] Specifically, TEPP-46 binds at the dimer-dimer interface of the PKM2 homotetramer.[7] This binding induces a conformational change that stabilizes the enzyme in its active tetrameric state.[1][5][10] This mechanism is crucial as it effectively mimics the function of the constitutively active PKM1 isoform.[5][6]
The stabilization of the tetrameric form is critical because it enhances the enzyme's catalytic activity. Furthermore, this induced tetramerization makes PKM2 resistant to inhibition by tyrosine-phosphorylated proteins, which normally promote the dissociation of the tetramer and inhibit enzyme activity.[5]
Kinetic Effects
Activation of PKM2 by TEPP-46 leads to significant changes in its enzyme kinetics, making it behave more like the constitutively active PKM1 isoform. The primary effect is a substantial decrease in the Michaelis constant (Km) for its substrate, phosphoenolpyruvate (PEP), with no significant effect on the Km for ADP.[5] This indicates that TEPP-46 increases the affinity of PKM2 for PEP, leading to a higher reaction velocity at lower substrate concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of TEPP-46.
| Parameter | Value | Assay Type | Reference |
| AC50 | 92 nM | Biochemical (recombinant PKM2) | [6][8][9] |
| EC50 (Cellular) | 19.6 µM (for DASA-58, a related activator) | Cell-based PKM2 activity assay | [5] |
| Selectivity | Little to no activity vs. PKM1, PKL, PKR | Biochemical enzyme assays | [6][8] |
| Table 1: Potency and Selectivity of TEPP-46. |
| Cell Line | Treatment | Effect | Fold Change/Value | Reference |
| H1299 | TEPP-46 (30 µM) | Increased Glucose Consumption (48h) | ~2.25-fold increase | [11] |
| H1299 | TEPP-46 (30 µM) | Increased Lactate Secretion (24h) | ~1.3-fold increase | [11] |
| H1299 | DASA-58 (50 µM) | Decreased Lactate Production | Significant decrease | [5] |
| H1299 | TEPP-46 | Reduced intracellular Fructose-1,6-bisphosphate | Significant decrease | [11][12] |
| Table 2: Cellular Metabolic Effects of PKM2 Activation. Note: Conflicting results on lactate production exist in the literature, potentially due to different activators or experimental conditions.[11] |
Downstream Cellular and Physiological Effects
Metabolic Reprogramming
By forcing PKM2 into its active tetrameric state, TEPP-46 fundamentally alters the metabolic landscape of cancer cells. The increased conversion of PEP to pyruvate enhances the overall flux through glycolysis.[12][13] This has several consequences:
-
Reduced Anabolic Precursors: The rapid consumption of upstream glycolytic intermediates limits their availability for anabolic pathways, thereby hindering the synthesis of nucleotides, amino acids, and lipids required for cell proliferation.[4][5]
-
Altered Lactate Production: While intuitively one might expect increased lactate, some studies show that PKM2 activation can lead to decreased lactate production, suggesting a more complex regulation of downstream pyruvate metabolism.[5] Other studies, however, report an increase in lactate secretion with TEPP-46.[11] This discrepancy may depend on the specific cellular context and the model system used.
-
Increased Oxygen Consumption: Some evidence suggests that by shunting pyruvate into the TCA cycle, PKM2 activation can lead to enhanced oxygen consumption.[5]
Signaling Pathways and Non-Metabolic Functions
Beyond its canonical role in glycolysis, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating various substrates and influencing gene expression and cell signaling.[14][15][16] TEPP-46, by promoting the formation of the cytosolic tetramer, blocks the nuclear translocation of PKM2.[7][10][15][16] This can impact several signaling pathways:
-
HIF-1α Pathway: Nuclear PKM2 can interact with and stabilize Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor for metabolic adaptation to hypoxia. By preventing nuclear translocation, TEPP-46 can inhibit HIF-1α activity.[1][15]
-
PI3K/Akt Pathway: In macrophages, TEPP-46-induced PKM2 activation has been shown to inhibit the PI3K/Akt signaling pathway, which in turn promotes PGC-1α-mediated mitochondrial biogenesis.[14]
-
mTOR Signaling: TEPP-46 has been shown to block mTORC1 activity, which can affect T-cell differentiation.[1]
Anti-Tumorigenic and Immunomodulatory Effects
The metabolic and signaling changes induced by TEPP-46 culminate in significant anti-tumor effects. In preclinical xenograft models, oral administration of TEPP-46 has been shown to delay tumor formation and reduce tumor burden.[4][5] These effects are associated with increased PKM2 tetramerization and decreased levels of anabolic intermediates within the tumor.[4]
Furthermore, TEPP-46 exhibits immunomodulatory properties. It can reduce the activation, proliferation, and cytokine production of Th1 and Th17 T-cells, suggesting a role in suppressing T-cell-mediated inflammation.[1][7][16]
Key Experimental Protocols
In Vitro PKM2 Activity Assay (Enzyme-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Principle: Pyruvate Kinase: PEP + ADP → Pyruvate + ATP Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol Outline:
-
Reagents: Recombinant human PKM2, TEPP-46 (or other activators), PEP, ADP, NADH, LDH, reaction buffer (e.g., Tris-HCl, MgCl2, KCl).
-
Procedure: a. Prepare a reaction mixture containing all components except the enzyme or substrate in a 96-well plate. b. Include varying concentrations of TEPP-46 to determine AC50. c. Initiate the reaction by adding the final component (e.g., recombinant PKM2). d. Immediately measure the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of decrease in A340) for each condition. Plot the velocity against the activator concentration and fit to a dose-response curve to determine the AC50.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of TEPP-46 to PKM2 in a cellular environment.
Principle: The binding of a ligand (TEPP-46) to its target protein (PKM2) often increases the thermal stability of the protein.
Protocol Outline:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or TEPP-46.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis & Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature using Western blotting.
-
Data Analysis: A shift to a higher melting temperature for PKM2 in the TEPP-46-treated samples compared to the vehicle control indicates direct binding.
Size Exclusion Chromatography (SEC)
SEC can be used to analyze the oligomeric state of PKM2 in cell lysates.
Protocol Outline:
-
Cell Culture and Lysis: Culture cells (e.g., A549) and treat with vehicle or TEPP-46. Lyse the cells under non-denaturing conditions.
-
Chromatography: Inject the cell lysate onto an SEC column. Proteins will separate based on their hydrodynamic radius (size).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions for the presence of PKM2 using Western blotting.
-
Interpretation: In untreated cells, PKM2 may show peaks corresponding to both tetramers and monomers/dimers. In TEPP-46-treated cells, a shift towards the peak corresponding to the tetrameric form is expected.[5]
Conclusion
TEPP-46 is a potent and selective small molecule activator of PKM2 that functions through an allosteric mechanism. By binding to the dimer-dimer interface, it stabilizes the active tetrameric conformation of the enzyme. This leads to a profound reprogramming of cancer cell metabolism, shifting the flux from anabolic biosynthesis towards catabolic energy production. Furthermore, by preventing the nuclear translocation of PKM2, TEPP-46 can modulate key signaling pathways involved in tumorigenesis and inflammation. The data and methodologies presented in this guide underscore the therapeutic potential of PKM2 activation and provide a framework for the continued investigation and development of this class of anti-cancer agents.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses | eLife [elifesciences.org]
- 14. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 15. The PKM2 activator TEPP-46 attenuates MCD feeding-induced nonalcoholic steatohepatitis by inhibiting the activation of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
PKM2 activator 7's effect on cellular metabolism
An In-depth Technical Guide on the Effect of PKM2 Activators on Cellular Metabolism
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concomitant production of ATP.[1][2][3] In normal differentiated tissues, other isoforms of pyruvate kinase, such as PKM1, are typically expressed and exist as stable, highly active tetramers.[4] However, many cancer cells and proliferating tissues express the PKM2 isoform, which can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[4][5][6] This dynamic regulation of PKM2 activity allows cancer cells to divert glycolytic intermediates towards anabolic processes, such as the pentose phosphate pathway, to support cell growth and proliferation—a phenomenon known as the Warburg effect.[4][7]
The less active dimeric form of PKM2 has been shown to translocate to the nucleus and act as a protein kinase, further contributing to transcriptional regulation and cell proliferation.[6] Given the pivotal role of PKM2 in cancer metabolism, small molecule activators that stabilize the active tetrameric form of PKM2 have emerged as a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth.[4][8][9]
This technical guide will focus on the effects of a well-characterized PKM2 activator, TEPP-46 (also known as ML265), on cellular metabolism. We will also briefly mention a newer compound, PKM2 activator 7. TEPP-46 is a potent and selective activator that has been extensively studied, providing a wealth of data on its mechanism of action and metabolic consequences.[10][11] This document will provide a comprehensive overview of the quantitative effects of TEPP-46, detailed experimental protocols for its use, and visualizations of the key signaling pathways involved. A newer compound, "this compound" (Compd B4), has been identified with an AC50 of 0.144 µM and has shown potential in inhibiting T cell growth in models of colitis.[12][13][14]
Quantitative Data on PKM2 Activator TEPP-46
The following tables summarize the quantitative data on the biochemical and cellular effects of TEPP-46.
| Parameter | Value | Cell Line/System | Reference |
| AC50 | 92 nM | Recombinant PKM2 | [10][11] |
| Selectivity | Little to no activity | PKM1, PKL, PKR | [10][11] |
Table 1: Biochemical Activity of TEPP-46
| Metabolic Effect | Conditions | Fold Change/Observation | Cell Line | Reference |
| Glucose Consumption | 48 hr treatment | ~2.25-fold increase | H1299 | [15][16] |
| Lactate Secretion | 24 hr treatment | ~1.3-fold increase | H1299 | [15][16] |
| Intracellular Lactate | TEPP-46 treatment | Decreased | Xenograft tumors | [8] |
| Ribose Phosphate | TEPP-46 treatment | Decreased | Xenograft tumors | [8] |
| Serine | TEPP-46 treatment | Decreased | Xenograft tumors | [8] |
| Cell Proliferation (Hypoxia) | 30 µM TEPP-46 | Increased doubling time | H1299 | [17] |
| Cell Proliferation (Normoxia) | 30 µM TEPP-46 | No significant effect | H1299 | [17] |
Table 2: Cellular Metabolic Effects of TEPP-46
Experimental Protocols
Measurement of Pyruvate Kinase Activity
Objective: To determine the enzymatic activity of PKM2 in the presence of an activator.
Materials:
-
Cell lysate or purified recombinant PKM2
-
TEPP-46
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Coupling enzyme: Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, LDH, NADH, and ADP.
-
Add the cell lysate or purified PKM2 to the reaction mixture.
-
Add varying concentrations of TEPP-46 or DMSO (vehicle control).
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding PEP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. This is proportional to the rate of pyruvate formation.
-
Calculate the enzyme activity, normalizing to the total protein content of the lysate.[17]
Analysis of PKM2 Tetramerization
Objective: To assess the oligomeric state of PKM2 in cells treated with an activator.
Materials:
-
Cells treated with TEPP-46 or DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Disuccinimidyl suberate (DSS) for cross-linking
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-PKM2 antibody
Protocol:
-
Treat cells with TEPP-46 or DMSO for the desired time.
-
Lyse the cells on ice.
-
For cross-linking studies, incubate the cell lysate with DSS to covalently link the PKM2 subunits.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-PKM2 antibody to visualize the monomeric, dimeric, and tetrameric forms of PKM2.[18]
-
Alternatively, size-exclusion chromatography can be used to separate the different oligomeric forms of PKM2 from the cell lysate.
Cellular Metabolism Assays
Objective: To measure changes in glucose consumption and lactate production in cells treated with a PKM2 activator.
Materials:
-
Cultured cells
-
TEPP-46
-
Glucose assay kit
-
Lactate assay kit
-
Spectrophotometer or plate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing TEPP-46 or DMSO.
-
Incubate the cells for the desired time (e.g., 24 or 48 hours).
-
Collect the culture medium at the end of the incubation period.
-
Measure the glucose concentration in the collected medium using a glucose assay kit. Glucose consumption is calculated by subtracting the final glucose concentration from the initial concentration.
-
Measure the lactate concentration in the collected medium using a lactate assay kit.[19]
-
Normalize the results to the cell number or total protein content.
Signaling Pathways and Mechanisms of Action
PKM2 Activation and Glycolytic Reprogramming
TEPP-46 binds to an allosteric site at the subunit interface of PKM2, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4] This binding stabilizes the highly active tetrameric conformation of PKM2.[4][5][6] The activated tetrameric PKM2 then more efficiently converts PEP to pyruvate, increasing the flux through the lower part of glycolysis. This leads to increased production of pyruvate and subsequently lactate.[15][16] By promoting the conversion of glycolytic intermediates into pyruvate, TEPP-46 reduces the availability of these intermediates for anabolic pathways, thereby impairing the biosynthetic capacity of cancer cells.[4][9]
Caption: Mechanism of TEPP-46 action on PKM2 and glycolysis.
Impact on HIF-1α and Downstream Signaling
The dimeric form of PKM2 can translocate to the nucleus and interact with hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression and metabolic adaptation.[6] This interaction enhances the transactivation of HIF-1α target genes, including those involved in glycolysis. By promoting the formation of the tetrameric, cytosolic form of PKM2, TEPP-46 inhibits the nuclear translocation of dimeric PKM2 and consequently suppresses HIF-1α activity.[6][20] This can lead to a reduction in the expression of glycolytic enzymes and glucose transporters.
Caption: TEPP-46 inhibits the nuclear function of PKM2 and HIF-1α signaling.
Experimental Workflow for In Vivo Studies
TEPP-46 has shown efficacy in preclinical in vivo models, particularly in cancer xenografts.[4][8] A typical experimental workflow for evaluating the in vivo effects of TEPP-46 is outlined below.
Caption: Experimental workflow for in vivo evaluation of TEPP-46.
Conclusion
Small molecule activators of PKM2, exemplified by TEPP-46, represent a targeted approach to reprogramming cellular metabolism in diseases characterized by the Warburg effect, such as cancer. By stabilizing the active tetrameric form of PKM2, these compounds enhance glycolytic flux towards pyruvate production, thereby limiting the availability of biosynthetic precursors. Furthermore, they can inhibit the non-canonical, pro-proliferative functions of dimeric PKM2 in the nucleus. The extensive preclinical data for TEPP-46 underscores the therapeutic potential of PKM2 activation. As our understanding of the complex roles of PKM2 in various cellular processes continues to grow, the development and characterization of novel activators like TEPP-46 and this compound will be of significant interest to researchers and drug developers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PKM2 activator TEPP‐46 suppresses cellular senescence in hydrogen peroxide‐induced proximal tubular cells and kidney fibrosis in CD‐1 db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. PKM2 激活剂 7 | this compound | PMK2激动剂 | 美国InvivoChem [invivochem.cn]
- 14. This compound | PMK2激动剂 | MCE [medchemexpress.cn]
- 15. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Small-Molecule PKM2 Activators in Cancer Cell Proliferation: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The M2 isoform of pyruvate kinase (PKM2) is a critical regulator of the altered metabolic state in cancer cells, known as the Warburg effect. In tumors, PKM2 is typically found in a low-activity dimeric form, which facilitates the diversion of glycolytic intermediates into biosynthetic pathways essential for rapid cell proliferation. Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, promoting oncogenic gene expression. Small-molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy. By forcing PKM2 into its tetrameric state, these compounds reverse the anabolic metabolism of cancer cells and abrogate its non-metabolic oncogenic functions, leading to the inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action, effects on cellular proliferation, and modulation of signaling pathways by PKM2 activators. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: PKM2 as a Dual-Function Cancer Mediator
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] While most normal differentiated tissues express the constitutively active PKM1 isoform, cancer cells predominantly express the PKM2 isoform.[1][2][3] PKM2 is unique in that it can exist as a highly active tetramer or a low-activity dimer.[1][3]
In cancer cells, various factors, including signaling from oncogenic tyrosine kinases, promote the dimeric state.[4] This less active form slows the glycolytic flux at the final step, causing an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into crucial biosynthetic pathways, such as the pentose phosphate pathway (for nucleotides) and the serine biosynthesis pathway (for amino acids and lipids), which provide the building blocks necessary for rapid cell proliferation.[4][5][6]
Beyond this metabolic role, the dimeric form of PKM2 can translocate to the nucleus, where it functions as a protein kinase and a transcriptional co-activator for key oncogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] This nuclear activity further drives tumor progression.
Small-molecule PKM2 activators are therapeutic agents designed to stabilize the active tetrameric conformation of the enzyme.[9] This guide will focus on the role and mechanism of this class of compounds, using data from well-characterized activators such as TEPP-46, DASA-58, and ML265, as specific public information on a compound named "PKM2 activator 7" is limited. These activators share a common mechanism of allosterically promoting the tetrameric state to counteract the pro-proliferative advantages conferred by dimeric PKM2.[9][10]
Mechanism of Action of PKM2 Activators
The primary mechanism of small-molecule PKM2 activators is the stabilization of the enzyme in its catalytically active tetrameric form.[5][9]
-
Allosteric Binding: Unlike the endogenous allosteric activator fructose-1,6-bisphosphate (FBP), synthetic activators typically bind to a distinct pocket at the subunit interaction interface of the PKM2 protein.[9]
-
Tetramer Stabilization: This binding promotes and locks the enzyme in a stable tetrameric conformation. This is crucial because it makes the enzyme's activity resistant to the inhibitory signals prevalent in cancer cells, such as binding by phosphotyrosine proteins, which would normally favor the dimeric state.[9]
-
Reversal of the Warburg Effect: By forcing the conversion of PEP to pyruvate, PKM2 activation increases the glycolytic rate, leading to higher intracellular levels of pyruvate and ATP.[11] This simultaneously decreases the pool of upstream glycolytic intermediates available for anabolic synthesis, effectively starving the cancer cells of the building blocks needed for proliferation.[5][6]
-
Inhibition of Non-Metabolic Functions: By stabilizing PKM2 as a tetramer in the cytoplasm, activators prevent its translocation to the nucleus. This abrogates the non-metabolic, oncogenic functions of dimeric PKM2, including the activation of transcription factors like HIF-1α and STAT3.[8][12]
Caption: Mechanism of PKM2 activators, promoting a stable tetramer to reverse the Warburg effect.
Quantitative Effects on Cancer Cell Proliferation
PKM2 activation has been shown to significantly inhibit the proliferation of various cancer cell lines. This effect is often dependent on the nutrient conditions, with a more pronounced effect observed in media lacking non-essential amino acids like serine, highlighting the metabolic vulnerability induced by these compounds.[6][13]
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| TEPP-46 | H1299 (Lung) | Cell Proliferation | Growth Rate | Reduced proliferation under hypoxic conditions | [5] |
| TEPP-46 + 2-DG | H1299 (Lung) | Cell Viability (MTS) | % Viability | Synergistic reduction in cell viability | [14][15] |
| ML265 | SiHa (Cervical) | Colony Formation | Number of Colonies | Significant decrease in colony formation | [16] |
| PA-12 | A549 (Lung) | Cell Viability | IC₅₀ | 18.2 μM (in NEAA-depleted media) | [13] |
| PKM2 Activators | A549 (Lung) | Cell Proliferation | Growth Inhibition | Induces serine auxotrophy, halting proliferation | [6] |
Modulation of Key Signaling Pathways
By preventing the nuclear translocation of dimeric PKM2, activators indirectly inhibit several pro-tumorigenic signaling pathways.
-
HIF-1α Pathway: In the nucleus, dimeric PKM2 acts as a coactivator for HIF-1α, a master regulator of the hypoxic response and metabolic adaptation in tumors.[8] By keeping PKM2 in the cytoplasm, activators can suppress the transcription of HIF-1α target genes, such as those for glucose transporters and glycolytic enzymes.[12]
-
STAT3 Signaling: Nuclear PKM2 can phosphorylate STAT3 at tyrosine 705 (Y705), a key step for its activation and dimerization.[8] Activated STAT3 promotes the expression of genes involved in proliferation and survival. PKM2 activators reduce STAT3 phosphorylation by preventing this interaction.[7]
-
β-catenin Signaling: PKM2 has been shown to interact with and promote the transcriptional activity of β-catenin, leading to the expression of proliferation-associated genes like Cyclin D1.[8] PKM2 activation would be expected to inhibit this function.
-
EGFR Signaling: Recent evidence suggests extracellular PKM2 can activate the EGFR signaling pathway to promote proliferation. While activators primarily target intracellular PKM2, their overall effect of reducing the pro-tumorigenic PKM2 pool may impact this axis.[17]
Caption: PKM2 activators block nuclear translocation, inhibiting downstream oncogenic signaling.
Experimental Protocols
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[11][18][19]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: Adenosine 5'-diphosphate (ADP), Phosphoenolpyruvate (PEP)
-
Coupling Enzyme: Lactate Dehydrogenase (LDH)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NADH)
-
Test Compound (PKM2 activator) and Vehicle Control (e.g., DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction master mix in the assay buffer containing 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH, and 8-10 units/mL of LDH.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the appropriate wells of the 96-well plate.
-
Add a fixed amount of recombinant PKM2 enzyme to all wells except for the "no enzyme" blank control. Pre-incubate the enzyme with the compound for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve.
-
Plot the reaction rate against the activator concentration to determine the AC₅₀ (the concentration that elicits half-maximal activation).
Cell Proliferation Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium (and specialized media, e.g., NEAA-depleted, if required)
-
Test Compound (PKM2 activator)
-
MTS or MTT reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PKM2 activator in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀.
Caption: Standard workflows for primary biochemical and secondary cellular assays.
Preclinical Efficacy in Xenograft Models
The anti-proliferative effects of PKM2 activators observed in vitro have translated to tumor growth inhibition in in vivo animal models.
| Compound | Tumor Model | Dosing | Key Findings | Reference |
| TEPP-46 | H1299 Lung Cancer Xenograft | 50 mg/kg, oral, BID | Significant delay in tumor formation and reduction in tumor burden. | [5] |
| TEPP-46 | H1299 Lung Cancer Xenograft | 50 mg/kg, oral | Increased intratumoral PKM2 tetramerization; decreased levels of lactate, ribose phosphate, and serine. | [5] |
| PKM1 Expression | H1299 Lung Cancer Xenograft | N/A (Genetic) | Forced expression of the constitutively active PKM1 isoform suppressed xenograft tumor growth. | [5][9] |
These in vivo studies confirm that pharmacological activation of PKM2 can alter tumor metabolism to a state that is less conducive to biosynthesis and proliferation, thereby suppressing tumor growth.[5]
Conclusion
Small-molecule activators of PKM2 represent a targeted therapeutic strategy that exploits the unique metabolic and regulatory landscape of cancer cells. By locking PKM2 in its active, tetrameric form, these compounds execute a dual attack on cancer cell proliferation:
-
Metabolic Reprogramming: They reverse the Warburg effect, forcing glucose flux towards energy production and away from the anabolic pathways required for building new cells.
-
Inhibition of Oncogenic Signaling: They sequester PKM2 in the cytoplasm, preventing its nuclear functions as a protein kinase and transcriptional co-activator for critical drivers of tumor growth.
The quantitative data and experimental frameworks presented in this guide underscore the potential of PKM2 activation as a viable anti-cancer strategy. Further research and development in this area, including the discovery of novel activators like PA-12 and the exploration of combination therapies, hold significant promise for future oncology treatments.[13][14]
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions and modulation of PKM2 activity by human papillomavirus E7 oncoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKM2 - Wikipedia [en.wikipedia.org]
- 11. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 13. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. astx.com [astx.com]
- 19. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PKM2 Activator 7
Disclaimer: The specific designation "PKM2 activator 7" is not unambiguously associated with a single, publicly known molecule in the provided search results. This term likely refers to a compound's numerical identifier within a specific discovery program or publication. This guide, therefore, focuses on the core principles and methodologies for the discovery and synthesis of a representative PKM2 activator, using a well-documented pyrazole-based scaffold as an exemplar. The data and protocols presented are synthesized from publicly available research on potent, selective PKM2 activators.
Introduction: PKM2 as a Therapeutic Target in Oncology
Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] While most normal, differentiated tissues express the constitutively active M1 isoform (PKM1), many cancer cells revert to expressing the embryonic M2 isoform (PKM2).[1]
PKM2 is unique in that it can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer.[2] In cancer cells, various oncogenic signaling pathways promote the dimeric state.[3] This less active form of PKM2 slows the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates.[4] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[4][5]
The ability of PKM2 to switch between a highly active, catabolic state (tetramer) and a less active, anabolic state (dimer) makes it a key regulator of cancer cell metabolism.[2] This has led to the hypothesis that forcing PKM2 into its active tetrameric form with small-molecule activators could reverse the Warburg effect, starving cancer cells of essential building blocks and suppressing tumor growth.[1][3] Consequently, the discovery of potent and selective PKM2 activators has become an attractive strategy in cancer therapy.[6]
Discovery and Lead Optimization
The discovery of novel PKM2 activators typically follows a structured drug discovery pipeline, beginning with high-throughput screening and progressing through rigorous preclinical evaluation.
Experimental Workflow for PKM2 Activator Discovery
The overall process involves identifying initial hits, optimizing their chemical properties to generate potent leads, and evaluating these leads in biological systems to identify a clinical candidate.
High-Throughput Screening (HTS)
The initial discovery effort for PKM2 activators often involves an HTS campaign.[5] A large library of small molecules is screened using a biochemical assay designed to identify compounds that increase the rate of pyruvate production by recombinant human PKM2. A common method is the PK/LDH coupled assay (see Section 5.1).
Hit-to-Lead and Lead Optimization
Following HTS, "hit" compounds are validated and serve as the starting point for medicinal chemistry efforts. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial hits through iterative chemical synthesis and biological testing (Structure-Activity Relationship, or SAR). For instance, early pyrazole-based activators were optimized to enhance their potency and cellular activity.[5]
Synthesis of a Representative PKM2 Activator
Many potent PKM2 activators are based on a substituted pyrazole carboxamide core.[6] The following is a representative, plausible synthetic route for a compound of this class, which will be referred to as "Activator 7" for the purpose of this guide.
Scheme 1: Synthesis of Pyrazole-based this compound
A common method for constructing the pyrazole core is through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
-
Step 1: Synthesis of the Pyrazole Core. 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 5-(trifluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole.
-
Step 2: Carboxylation. The pyrazole core is then carboxylated, typically at the C5 position, using a strong base like n-butyllithium followed by quenching with dry ice (solid CO2) to yield 3-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Step 3: Amide Coupling. The final step is an amide coupling reaction. The carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and then reacted with a desired amine, for example, 3-amino-5-methylisoxazole, in the presence of a non-nucleophilic base like DIPEA in a solvent such as DMF to yield the final product, "Activator 7".
Detailed synthetic procedures and characterization data would be found in the primary literature describing the specific compound.
Quantitative Data and Biological Activity
The efficacy of a PKM2 activator is quantified through a series of in vitro and cell-based assays. The data below is representative of potent activators like TEPP-46 and other advanced compounds from published series.[7][8]
In Vitro Enzymatic Activity
| Compound | AC₅₀ (nM) [a] | % Activation (Max) [b] |
| Activator 7 (Representative) | 50 - 100 | > 200% |
| ML-265 | ~30 | > 200% |
| TEPP-46 | ~92 | Not Reported |
| FBP (Endogenous Activator) | 7,000 | ~400-1000% |
- [a] AC₅₀: The concentration of the compound required to achieve 50% of its maximal activation effect.
- [b] % Activation (Max): The maximum increase in enzyme activity observed relative to the basal (unactivated) enzyme activity.
Cell-Based Activity
| Cell Line | Assay Type | Effect of Activator |
| H1299 (Lung Cancer) | Lactate Production | Decreased lactate production, indicating a shift from glycolysis to oxidative phosphorylation.[3] |
| H1299 (Lung Cancer) | Serine Auxotrophy | Induced dependence on extracellular serine for proliferation.[5] |
| A549 (Lung Cancer) | Cell Proliferation | Inhibition of proliferation, particularly under nutrient-stress conditions.[6] |
| 661W (Photoreceptor-like) | Apoptosis | Reduced apoptosis and prevented cell death in models of retinal detachment.[8] |
Key Experimental Protocols
PKM2 Activity Assay (PK/LDH Coupled Assay)
This is the most common method for measuring PKM2 activity in vitro.[4]
-
Principle: The pyruvate produced by PKM2 is used as a substrate by lactate dehydrogenase (LDH). LDH catalyzes the conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂).
-
Recombinant human PKM2 enzyme.
-
Substrates: Phosphoenolpyruvate (PEP), ADP.
-
Coupling Enzyme & Substrate: Lactate Dehydrogenase (LDH), NADH.
-
Test Compound ("Activator 7") dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, ADP, NADH, LDH, and the test compound to a 96-well plate.
-
Add recombinant PKM2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding PEP.
-
Immediately measure the absorbance at 340 nm over time using a plate reader.
-
The rate of decrease in absorbance is proportional to the PKM2 activity.
-
Data is plotted as activity versus compound concentration to determine AC₅₀ values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of the activator with PKM2 inside cells.
-
Principle: The binding of a ligand (the activator) to its target protein (PKM2) generally increases the thermal stability of the protein.
-
Procedure:
-
Treat intact cells with the test compound or vehicle (DMSO).
-
Heat aliquots of the cell lysate to a range of different temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature by Western Blot.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Mechanism of Action and Signaling Pathways
PKM2 activators exert their effect by binding to an allosteric site on the PKM2 protein, stabilizing its active tetrameric conformation.[3] This site is distinct from the binding site of the endogenous activator, fructose-1,6-bisphosphate (FBP).[3]
By locking PKM2 in its tetrameric state, the activators override inhibitory signals (like phosphorylation by oncogenic tyrosine kinases) that would normally favor the dimeric state.[3] This leads to a profound shift in cellular metabolism.
The metabolic consequences of PKM2 activation include:
-
Increased Glycolytic Flux: The high-activity tetramer rapidly converts PEP to pyruvate, increasing the overall rate of lower glycolysis.[3]
-
Reduced Anabolic Shunting: The depletion of upstream glycolytic intermediates starves the biosynthetic pathways that depend on them.[5] This can induce auxotrophy for non-essential amino acids like serine.[5]
-
Decreased Lactate Production: Pyruvate is more efficiently funneled into the TCA cycle for oxidative phosphorylation, reducing its conversion to lactate.[3]
-
Suppression of Tumor Growth: By reversing the metabolic phenotype of cancer cells from anabolic to catabolic, PKM2 activators inhibit cell proliferation and suppress tumor growth in preclinical models.[3]
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PKM2 Activators on the Warburg Effect: A Technical Guide
Disclaimer: No specific public information is available for a compound named "PKM2 activator 7". This guide will utilize data and protocols for the well-characterized and widely studied PKM2 activator, TEPP-46, as a representative example to illustrate the impact of PKM2 activation on the Warburg effect.
Introduction: The Warburg Effect and the Role of PKM2
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis).[1][2] This metabolic reprogramming is not merely a consequence of mitochondrial dysfunction but rather a strategic shift to support the anabolic demands of rapid cell proliferation.[3] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in orchestrating this metabolic shift.[4]
PKM2 exists in two functionally distinct conformational states: a highly active tetramer and a less active dimer.[5][6] In cancer cells, PKM2 is predominantly in its dimeric form.[3] This lower enzymatic activity leads to an accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway, to produce the building blocks required for new cells.[3][7]
Small-molecule activators of PKM2 have emerged as a promising therapeutic strategy to counteract the Warburg effect.[4][8] These compounds promote the formation of the stable, highly active tetrameric form of PKM2.[6][9] This restored pyruvate kinase activity enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reversing the accumulation of glycolytic intermediates and redirecting glucose metabolism away from anabolic pathways and towards oxidative phosphorylation.[10][11] This guide provides a technical overview of the impact of the PKM2 activator TEPP-46 on the Warburg effect, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Quantitative Data on PKM2 Activator TEPP-46
The efficacy and potency of PKM2 activators are determined through various biochemical and cell-based assays. The following tables summarize key quantitative data for TEPP-46.
| Parameter | Value | Assay Condition | Reference |
| AC50 (Biochemical Assay) | 92 nM | Recombinant human PKM2 | [5][12] |
| Selectivity | Little to no effect on PKM1, PKL, and PKR | Recombinant human pyruvate kinase isoforms | [5][12] |
Table 1: Biochemical Activity of TEPP-46. AC50 (half-maximal activation concentration) indicates the concentration of the activator required to achieve 50% of its maximum effect in a biochemical assay.
| Cell Line | Parameter | Value | Condition | Reference |
| H1299 (Lung Cancer) | Glucose Consumption | Increased significantly after 48h (Vehicle: 3.6 ± 0.4 mM vs. TEPP-46: 1.6 ± 0.6 mM remaining) | 30 µM TEPP-46 | [13][14] |
| H1299 (Lung Cancer) | Lactate Secretion | Increased significantly after 24h (Vehicle: 9.1 ± 0.6 mM vs. TEPP-46: 11.8 ± 0.9 mM) | 30 µM TEPP-46 | [13][14] |
| A549 (Lung Cancer) | EC50 (Cellular Assay) | 460 nM | A549 cells | [8] |
| H1299 (Lung Cancer) | EC50 (Cellular Assay) | 300 nM | H1299 cells | [8] |
| A549 (Lung Cancer) | IC50 (Cell Viability) | 210 nM | Serine-deficient media | [8] |
Table 2: Cellular Effects of TEPP-46. EC50 (half-maximal effective concentration) in a cellular context reflects the concentration at which the activator induces a response halfway between the baseline and maximum. IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms of Action
PKM2 activation by compounds like TEPP-46 directly impacts the final, rate-limiting step of glycolysis. This intervention has cascading effects on several interconnected signaling pathways that contribute to the Warburg effect and tumorigenesis.
Reversal of the Glycolytic Bottleneck
In cancer cells, the dimeric state of PKM2 creates a "bottleneck" at the end of the glycolytic pathway. This leads to the accumulation of upstream metabolites that are then funneled into anabolic pathways. TEPP-46 forces PKM2 into its active tetrameric state, thereby relieving this bottleneck and promoting the conversion of PEP to pyruvate.
Figure 1: Mechanism of PKM2 activation by TEPP-46 and its impact on glycolysis.
Impact on HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that promotes the expression of glycolytic genes, including PKM2 itself, thus perpetuating the Warburg phenotype.[1] Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, further enhancing its transcriptional activity.[15] By promoting the tetrameric form of PKM2, which remains in the cytoplasm, TEPP-46 can inhibit the nuclear translocation of PKM2 and thereby suppress HIF-1α-mediated gene expression.[15][16]
Figure 2: TEPP-46 inhibits the nuclear function of PKM2 and HIF-1α signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of PKM2 activators on the Warburg effect.
PKM2 Activity Assay (LDH-Coupled)
This is a standard biochemical assay to measure the enzymatic activity of PKM2.[17]
Principle: The pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[17][18]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
TEPP-46 or other PKM2 activators
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator (e.g., TEPP-46) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PKM2 enzyme to the reaction mixture.
-
Initiate the reaction by adding the reaction mixture to the wells containing the activator and enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a function of the activator concentration to determine the AC50 value.
Figure 3: Workflow for the LDH-coupled PKM2 activity assay.
Cellular Glucose Consumption and Lactate Production Assay
This assay measures the direct impact of PKM2 activation on two key features of the Warburg effect in cultured cancer cells.[14][19]
Principle: The amount of glucose consumed from and lactate secreted into the cell culture medium is quantified over time in the presence or absence of a PKM2 activator.
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete cell culture medium
-
TEPP-46 or other PKM2 activator
-
Glucose assay kit (e.g., glucose oxidase-based)
-
Lactate assay kit (e.g., lactate oxidase-based)
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing either the PKM2 activator (e.g., TEPP-46) at a desired concentration or a vehicle control.
-
At various time points (e.g., 0, 24, 48 hours), collect a small aliquot of the cell culture medium from each well.
-
At the end of the experiment, detach and count the cells in each well to normalize the data to cell number.
-
Measure the glucose concentration in the collected media samples using a glucose assay kit according to the manufacturer's instructions.
-
Measure the lactate concentration in the collected media samples using a lactate assay kit according to the manufacturer's instructions.
-
Calculate the amount of glucose consumed and lactate produced per cell over time.
Figure 4: Experimental workflow for measuring cellular glucose consumption and lactate production.
PKM2 Tetramerization Assay (Cross-linking)
This assay is used to visualize the oligomeric state of PKM2 within cells.[9][16]
Principle: Cells are treated with a cross-linking agent that covalently links proteins that are in close proximity. The different oligomeric forms of PKM2 (monomer, dimer, tetramer) can then be separated by size using SDS-PAGE and detected by Western blotting.
Materials:
-
Cancer cell line of interest
-
TEPP-46 or other PKM2 activator
-
Disuccinimidyl suberate (DSS) or other cross-linking agent
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Anti-PKM2 antibody
Procedure:
-
Treat cells with the PKM2 activator or vehicle control for a specified time.
-
Wash the cells with PBS and then incubate with the cross-linking agent (e.g., DSS) for a short period.
-
Quench the cross-linking reaction.
-
Lyse the cells and collect the protein lysate.
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a membrane and perform a Western blot using an anti-PKM2 antibody.
-
Visualize the bands corresponding to the monomeric, dimeric, and tetrameric forms of PKM2. The relative intensity of these bands indicates the effect of the activator on PKM2 tetramerization.
Conclusion
The activation of PKM2 presents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. By promoting the highly active tetrameric form of the enzyme, small-molecule activators like TEPP-46 can effectively reverse key aspects of the Warburg effect. This leads to a redirection of glucose metabolism away from anabolic biosynthesis and a reduction in the production of lactate, a key oncometabolite. Furthermore, PKM2 activation can impinge on crucial cancer-promoting signaling pathways, such as the HIF-1α network. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of PKM2 activators as a novel class of anti-cancer therapeutics. Further research will be crucial to fully elucidate the complex downstream effects of PKM2 activation and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Analysis of Key Genes Regulating the Warburg Effect in Patients with Gastrointestinal Cancers and Selective Inhibition of This Metabolic Pathway in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oncotarget.com [oncotarget.com]
- 14. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. astx.com [astx.com]
- 19. Insulin Regulates Glucose Consumption and Lactate Production through Reactive Oxygen Species and Pyruvate Kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on PKM2 Activator TEPP-46 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathological processes including neuroinflammation, metabolic dysregulation, and neuronal cell death. Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of these processes. In its less active dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, often promoting pro-inflammatory gene expression. Conversely, its highly active tetrameric form retains it in the cytoplasm, favoring oxidative phosphorylation. This has led to the hypothesis that activating PKM2 to stabilize its tetrameric form could be a therapeutic strategy for neurodegenerative diseases. This technical guide summarizes the preliminary findings on the PKM2 activator TEPP-46 in preclinical models relevant to neurodegeneration, providing quantitative data, detailed experimental protocols, and visualized signaling pathways to facilitate further research in this promising area. While direct studies on a compound named "PKM2 activator 7" are not available in the public domain, TEPP-46 serves as a well-characterized tool compound for investigating the therapeutic potential of PKM2 activation.
Introduction: The Role of PKM2 in Neurodegeneration
Pyruvate kinase M2 (PKM2) is a central regulator of glucose metabolism, catalyzing the final rate-limiting step of glycolysis. It exists in two main conformational states: a highly active tetramer and a less active dimer/monomer. In many neurological diseases, a shift towards the dimeric form is observed, which is associated with a metabolic switch to aerobic glycolysis (the Warburg effect) and the nuclear translocation of PKM2.[1][2]
In the nucleus, dimeric PKM2 can phosphorylate and activate transcription factors such as STAT3 and HIF-1α, leading to the expression of pro-inflammatory cytokines and other genes implicated in neuronal damage.[1][2] Upregulated PKM2 has been observed in the brains of Alzheimer's disease patients and in mouse models of the disease.[3] In the context of Parkinson's disease, PKM2-mediated hyperglycolysis has been shown to increase the vulnerability of dopaminergic neurons to toxins.
Targeting PKM2 with small molecule activators aims to stabilize the tetrameric form, thereby restoring a more efficient metabolic state and preventing the pro-inflammatory nuclear functions of dimeric PKM2. TEPP-46 is a potent and selective activator of PKM2 that has been used to probe the function of PKM2 in various disease models.[4][5]
Quantitative Data for PKM2 Activator TEPP-46
The following tables summarize key quantitative data for TEPP-46 from various preclinical studies.
| Parameter | Value | Cell/System | Reference |
| AC50 | 92 nM | Recombinant human PKM2 | [5] |
| Selectivity | No activity | PKM1, PKL, PKR | [5] |
| Cellular Efficacy | ~1 µM | H1299 lung cancer cells (hypoxia) | [6] |
| Mechanism of Action | Stabilizes PKM2 tetramer | Purified PKM2, various cell lines | [7] |
Table 1: In Vitro Activity of TEPP-46
| Animal Model | Disease Context | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | Ischemic Stroke (tMCAO) | 30 mg/kg, i.p., daily for 7 days | Reduced infarct volume, decreased neuroinflammation, promoted M2 microglia polarization.[8] | [8] |
| CD-1db/db Mice | Diabetic Kidney Disease | 10 mg/kg, i.p., for 6 weeks | Restored mitochondrial metabolism, reduced apoptosis and fibrosis.[9] | [9] |
| C57BL/6 Mice | Intracerebral Hemorrhage (ICH) | 30 mg/kg, i.p., daily for 5 days | Reduced PKM2 nuclear translocation, attenuated glial activation, improved functional recovery.[1][10] | [1][10] |
| Sprague-Dawley Rats | α-synuclein-treated microglia | 10 µM (in vitro) | Promoted migration of microglia.[11] | [11] |
Table 2: In Vivo and Ex Vivo Efficacy of TEPP-46 in Neurological and Related Models
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PKM2 activators in neurodegenerative disease models.
In Vitro Neuroprotection Assay
Objective: To assess the ability of a PKM2 activator to protect neurons from a toxic insult.
Model: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
Protocol:
-
Cell Culture: Culture primary neurons or SH-SY5Y cells in appropriate media. For differentiation of SH-SY5Y cells, treat with retinoic acid.
-
Treatment: Pre-treat cells with varying concentrations of TEPP-46 (e.g., 1-10 µM) for 24 hours.
-
Induction of Apoptosis: Introduce a neurotoxic stimulus such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or amyloid-beta (Aβ) oligomers for an Alzheimer's model.
-
Assessment of Cell Viability: After 24-48 hours of co-incubation, assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Analysis: Quantify apoptotic cells using TUNEL staining or by measuring cleaved caspase-3 levels via Western blot or immunofluorescence.[12][13]
Microglia Activation and Neuroinflammation Assay
Objective: To determine the effect of a PKM2 activator on microglia activation and the release of inflammatory mediators.
Model: Primary microglia or BV-2 microglial cell line.
Protocol:
-
Cell Culture: Culture primary microglia or BV-2 cells.
-
Treatment: Pre-treat cells with TEPP-46 (e.g., 10 µM) for 2 hours.
-
Activation: Stimulate microglia with lipopolysaccharide (LPS) to induce a pro-inflammatory (M1) phenotype.
-
Analysis of Microglial Polarization: Use flow cytometry or immunofluorescence to analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) markers.[8]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the levels of key inflammatory signaling proteins such as phosphorylated NF-κB p65 and components of the NLRP3 inflammasome.[14]
In Vivo Administration in a Neurodegenerative Disease Model
Objective: To evaluate the therapeutic efficacy of a PKM2 activator in an animal model of neurodegeneration.
Model: MPTP mouse model of Parkinson's disease or 5xFAD mouse model of Alzheimer's disease.[15][16]
Protocol:
-
Animal Model Induction: Induce the disease phenotype according to established protocols (e.g., systemic MPTP injection for the Parkinson's model).
-
TEPP-46 Administration: Dissolve TEPP-46 in a suitable vehicle (e.g., DMSO and PEG300 in saline).[6] Administer TEPP-46 via intraperitoneal (i.p.) injection at a dose of 10-30 mg/kg daily or on alternate days.[9][17]
-
Behavioral Testing: Perform relevant behavioral tests to assess motor function (e.g., rotarod test, cylinder test for Parkinson's models) or cognitive function (e.g., Morris water maze, Y-maze for Alzheimer's models).[18][19]
-
Histological and Biochemical Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify dopaminergic neuron loss (tyrosine hydroxylase staining) in Parkinson's models or amyloid plaque deposition (Thioflavin S or anti-Aβ antibody staining) and neurofibrillary tangles (phospho-tau staining) in Alzheimer's models.
-
Prepare brain homogenates for Western blotting to analyze levels of PKM2, inflammatory markers, and other proteins of interest.
-
Organotypic Brain Slice Culture Model
Objective: To study the effects of a PKM2 activator in a more complex ex vivo system that preserves some of the brain's microenvironment.[4][20][21][22]
Protocol:
-
Slice Preparation: Prepare 300-400 µm thick organotypic brain slices from early postnatal transgenic mouse models (e.g., 5xFAD).[4]
-
Culture: Culture the slices on semi-permeable membrane inserts.
-
Treatment: After a period of stabilization in culture, treat the slices with TEPP-46 by adding it to the culture medium.
-
Analysis:
-
Immunohistochemistry: Fix and stain the slices to visualize neuronal populations, glial cells, and pathological markers (e.g., Aβ plaques).
-
Biochemical Assays: Homogenize the slices to perform Western blotting or ELISAs for proteins of interest.
-
Medium Analysis: Analyze the culture medium for secreted factors such as cytokines or Aβ peptides.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PKM2 and a general workflow for the preliminary study of a PKM2 activator in neurodegenerative disease.
Caption: PKM2 signaling in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. PKM2-mediated metabolic reprogramming of microglia in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2-mediated metabolic reprogramming of microglia in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEPP-46 inhibits glycolysis to promote M2 polarization of microglia after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PKM2 Nuclear Translocation Promotes Glial Cell Activation and Aggravates the Brain Injury of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-synuclein induces microglial migration via PKM2-dependent glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of neuronal death in the central nervous system using a new apoptosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The absence of Pitx3 results in postnatal loss of dopamine neurons and is associated with an increase in the pro-apoptotic Bcl2 factor Noxa and cleaved caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microglia PKM2 Mediates Neuroinflammation and Neuron Loss in Mice Epilepsy through the Astrocyte C3-Neuron C3R Signaling Pathway [mdpi.com]
- 15. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 17. The PKM2 activator TEPP-46 attenuates MCD feeding-induced nonalcoholic steatohepatitis by inhibiting the activation of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 19. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Pyruvate Kinase M2 (PKM2) Activators as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, primarily associated with the Warburg effect, where cancer cells favor aerobic glycolysis.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] In tumor cells, the dimeric form is predominant, which slows the final step of glycolysis and allows for the accumulation of glycolytic intermediates that fuel anabolic processes essential for rapid cell proliferation.[2][3] The strategy of activating PKM2 aims to force the enzyme into its stable tetrameric state, thereby reversing the Warburg phenotype and suppressing tumor growth.[1][4] This guide provides a technical overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with small-molecule PKM2 activators, using well-characterized compounds such as TEPP-46 and DASA-58 as primary examples, as a specific "PKM2 activator 7" is not prominently identified in publicly available scientific literature.
Mechanism of Action of PKM2 Activators
Small-molecule PKM2 activators are allosteric modulators. They bind to a specific pocket at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator Fructose-1,6-bisphosphate (FBP).[4][5] This binding event stabilizes the enzyme in its active tetrameric conformation.[4][6]
Key consequences of PKM2 activation include:
-
Enhanced Pyruvate Kinase Activity: The stabilized tetramer has a higher affinity for its substrate, phosphoenolpyruvate (PEP), leading to increased conversion of PEP to pyruvate.[4]
-
Reversal of the Glycolytic Bottleneck: By promoting the final step of glycolysis, activators reduce the accumulation of upstream glycolytic intermediates that would otherwise be shunted into biosynthetic pathways (e.g., pentose phosphate pathway, serine biosynthesis).[7][8]
-
Resistance to Negative Regulation: Activators can render the PKM2 tetramer resistant to inhibitory signals prevalent in cancer cells, such as phosphorylation by oncogenic tyrosine kinases, which would normally favor the inactive dimeric state.[4]
-
Metabolic Reprogramming: The shift in metabolic flux can lead to cellular vulnerabilities. For instance, activation of PKM2 has been shown to induce a dependency on exogenous serine, a phenomenon known as serine auxotrophy, by reducing carbon flow into the serine biosynthetic pathway.[7][9]
Signaling Pathway: PKM2 Activation and Metabolic Reprogramming
The diagram below illustrates how PKM2 activators shift the metabolic balance in cancer cells.
Caption: PKM2 activators promote the tetrameric state, enhancing glycolytic flux.
Quantitative Data for Representative PKM2 Activators
The following tables summarize key quantitative data for well-characterized PKM2 activators from published studies. These values are essential for comparing compound potency and selecting appropriate concentrations for in vitro and in vivo experiments.
Table 1: Biochemical and Cellular Activity of PKM2 Activators
| Compound | Target | Assay Type | AC₅₀ / EC₅₀ (µM) | Emax (%) | Cell Line | Citation |
| TEPP-46 | Human PKM2 | Biochemical (LDH-coupled) | 0.03 | ~500% increase | - | [4] |
| DASA-58 | Human PKM2 | Biochemical (LDH-coupled) | 0.07 | ~500% increase | - | [4] |
| Exemplified Cpd | Human PKM2 | Kinase-Glo Luminescence | 0.05 | 108 | - | [10] |
| Exemplified Cpd | Human PKLR | Kinase-Glo Luminescence | 0.006 | 118 | - | [10] |
| Exemplified Cpd | Human PKM2 | Cellular Activity | 0.07 | - | CD4+ T cells | [10] |
| FBP (endogenous) | Human PKM2 | Biochemical (LDH-coupled) | 7.0 | 400-1000% increase | - | [11] |
AC₅₀ (Activation Constant 50): Concentration of activator that produces 50% of the maximum possible activation. EC₅₀ (Effective Concentration 50): Concentration of a drug that gives half-maximal response. Emax: Maximum observed effect.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount. The following sections detail standard protocols used to characterize PKM2 activators.
Protocol: In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled)
This is the most common method for measuring PKM2 activity in a biochemical setting.[5] It quantifies the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.[5]
Materials:
-
Recombinant Human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: Adenosine diphosphate (ADP), Phosphoenolpyruvate (PEP)
-
Coupling Enzyme/Substrate: Lactate Dehydrogenase (LDH), β-Nicotinamide adenine dinucleotide (NADH)
-
Test Compound (PKM2 activator) and DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of ADP, PEP, NADH, and the test compound in appropriate solvents. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing recombinant PKM2, LDH, and NADH.
-
Compound Plating: Add the test compound at various concentrations (serial dilutions) to the wells of the 96-well plate. Include wells for "no compound" (positive control) and "no enzyme" (background) controls.
-
Enzyme Addition & Incubation: Add the master mix to the wells containing the test compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to PKM2.
-
Initiate Reaction: Start the enzymatic reaction by adding a solution containing ADP and PEP.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Subtract the background rate (no enzyme control).
-
Plot the reaction rate against the log of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the AC₅₀ and Emax.
-
Workflow for LDH-Coupled PKM2 Assay
Caption: Step-by-step workflow for the in vitro PKM2 enzyme activity assay.
Protocol: Cellular Proliferation Assay (e.g., using Crystal Violet)
This protocol assesses the effect of a PKM2 activator on the growth of cancer cells over several days.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test Compound (PKM2 activator)
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the PKM2 activator. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 to 120 hours).
-
Cell Fixation: After incubation, carefully remove the medium. Gently wash the cells with PBS. Add a fixing agent (e.g., 4% paraformaldehyde or methanol) and incubate for 15 minutes.
-
Staining: Remove the fixative and wash with PBS. Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the stain and wash the wells repeatedly with water until the background is clean. Air dry the plate completely.
-
Solubilization and Measurement: Add 10% acetic acid to each well to solubilize the stain. Shake the plate for 15 minutes. Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Normalize the data to the vehicle control and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Preclinical Evidence and Therapeutic Potential
Preclinical studies using PKM2 activators have demonstrated their potential as anticancer agents.
-
In Vitro Studies: Treatment of cancer cell lines with activators like TEPP-46 can inhibit proliferation, particularly under hypoxic conditions.[4] Furthermore, it can induce metabolic vulnerabilities, such as the aforementioned serine auxotrophy, which could be exploited in combination therapies.[7]
-
In Vivo Studies: In xenograft models of cancer, systemic administration of PKM2 activators has been shown to suppress tumor growth.[4][12] For example, treatment with TEPP-46 retarded the growth of lung cancer xenografts in mice.[4] This provides proof-of-concept that targeting PKM2 systemically can achieve a therapeutic effect. The combination of the PKM2 activator TEPP-46 with the glucose analog 2-deoxy-D-glucose (2-DG) resulted in reduced viability of multiple cell lines and retarded tumor growth in vivo.[6][12]
The therapeutic strategy is not limited to cancer. PKM2 activation is also being explored for non-oncological indications, such as photoreceptor degeneration and inflammatory diseases, where metabolic dysregulation plays a role.[13][14]
Logical Relationship: From PKM2 Activation to Tumor Suppression
Caption: The logical flow from molecular action to therapeutic outcome.
Conclusion and Future Directions
The activation of PKM2 represents a promising therapeutic strategy that targets a fundamental metabolic hallmark of cancer. By forcing a metabolic shift away from anabolism and towards catabolism, small-molecule activators can induce metabolic stress and suppress tumor growth. The data from well-characterized compounds provide a strong rationale for their continued development.
Future work in this field will likely focus on:
-
Discovery of Novel Activators: Developing new chemical scaffolds with improved pharmacokinetic and pharmacodynamic properties.
-
Combination Therapies: Exploring synergistic combinations, for instance, with drugs that target pathways that become essential after PKM2 activation (e.g., serine uptake inhibitors).[12]
-
Biomarker Development: Identifying patient populations most likely to respond to PKM2 activation therapy.
-
Exploring Non-Oncology Indications: Expanding the therapeutic application of PKM2 activators to other diseases characterized by metabolic dysregulation.[14]
This guide provides a foundational understanding for professionals engaged in the research and development of PKM2-targeted therapeutics.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. astx.com [astx.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sitryx Therapeutics describes new PKM2 and PKLR activators | BioWorld [bioworld.com]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
Exploring the specificity of PKM2 activator 7 for the M2 isoform
An In-depth Technical Guide to the Specificity of Small-Molecule Activators for the M2 Isoform of Pyruvate Kinase
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and embryonic tissues.[1][2] Unlike its constitutively active counterpart, PKM1, which is found in most differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] This regulatory feature allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid proliferation—a phenomenon known as the Warburg effect.[1][5] The dimeric form of PKM2 also possesses non-metabolic functions, such as acting as a protein kinase and a transcriptional co-activator, further promoting tumorigenesis.[2][5]
The unique expression and regulatory properties of PKM2 make it an attractive therapeutic target. Small-molecule activators that stabilize the active tetrameric form of PKM2 can force cancer cells into a more metabolic state, similar to that of normal cells, thereby suppressing tumor growth.[6][7] A critical requirement for such therapeutic agents is high specificity for the M2 isoform to avoid interfering with the function of PKM1 in healthy tissues. This guide provides a detailed examination of the specificity of representative PKM2 activators, with a focus on TEPP-46 (also known as ML-265), a well-characterized and highly selective compound.
Data Presentation: Potency and Isoform Selectivity
The efficacy and specificity of PKM2 activators are determined by measuring their half-maximum activating concentration (AC50) against PKM2 and their activity against other pyruvate kinase isoforms (PKM1, PKL, and PKR). The data clearly demonstrates a high degree of selectivity for the M2 isoform.
| Compound | Target | AC50 (nM) | Selectivity Notes | Reference(s) |
| TEPP-46 (ML-265) | PKM2 | 92 | Shows little or no activity against PKM1, PKL, and PKR. | [6][8][9] |
| DASA-58 (ML203) | PKM2 | 38 | Does not activate recombinant PKM1 in vitro. | [7] |
| TP-1158 | PKM2 | 11 | Potent PKM2 activator. | [10] |
| TP-1599 | PKM2 | 63 | Potent PKM2 activator. | [10] |
| PA-12 | PKM2 | N/A | Identified as a potent PKM2 activator. | [11] |
| Compound | Cellular Assay EC50 (A549 Cells) | Cellular Assay EC50 (H1299 Cells) | Reference(s) |
| TP-1158 | 260 nM | 220 nM | [10] |
| TP-1599 | 460 nM | 300 nM | [10] |
Mechanism of Action and Specificity
The specificity of activators like TEPP-46 for PKM2 over PKM1 arises from differences in the amino acid sequences of the two isoforms, which result from the alternative splicing of the PKM gene.[1][12] PKM1 and PKM2 differ by only 22 amino acids.[12] These differences create a unique allosteric binding pocket at the dimer-dimer interface of the PKM2 homotetramer.[9] Activators bind to this site, stabilizing the active tetrameric conformation and mimicking the effect of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[6][7] Since PKM1 is a stable, constitutively active tetramer and lacks this specific allosteric pocket, the activators do not affect its activity.[1][7]
Experimental Protocols
Determining the isoform specificity of a PKM2 activator requires a combination of in vitro biochemical assays and cell-based validation.
In Vitro Biochemical Activity Assay (LDH-Coupled)
This is the most common method to measure pyruvate kinase activity. It relies on a coupled enzyme reaction where the product of the PKM2 reaction, pyruvate, is converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[13][14][15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.[13]
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling Enzyme System: Lactate dehydrogenase (LDH) and NADH.[13]
-
Enzyme: Purified recombinant human PKM2, PKM1, PKL, and PKR.
-
Test Compound: PKM2 activator (e.g., TEPP-46) dissolved in DMSO at various concentrations.
-
-
Assay Procedure:
-
Add assay buffer, substrates (PEP, ADP), LDH, and NADH to the wells of a 96-well plate.[15]
-
Add the test compound at varying concentrations to the appropriate wells. Include a DMSO-only control.
-
Initiate the reaction by adding the purified pyruvate kinase isoform (e.g., PKM2 or PKM1).
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Monitor the decrease in absorbance over time (e.g., 20 minutes) in kinetic mode.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the logarithm of the activator concentration.
-
Fit the data to a dose-response curve to determine the AC50 value.
-
Compare the activity curves for PKM2 with those for PKM1, PKL, and PKR to assess isoform selectivity. Little or no change in the reaction rate for other isoforms indicates high specificity.[7][8]
-
Cellular Isoform Specificity Assay
This assay confirms that the activator maintains its isoform selectivity within a cellular environment.
Methodology:
-
Cell Line Engineering:
-
Cell Treatment and Lysis:
-
Culture both A549-PKM1/kd and A549-PKM2/kd cell lines.
-
Treat the cells with the PKM2 activator (e.g., 40 µM DASA-58) or a vehicle control (DMSO) for a specified period.[7]
-
Harvest the cells and prepare cell lysates.
-
-
Activity Measurement:
-
Measure the total pyruvate kinase activity in the cell lysates from all four conditions (PKM1/DMSO, PKM1/Activator, PKM2/DMSO, PKM2/Activator) using the LDH-coupled assay described above.
-
-
Data Analysis:
-
Compare the pyruvate kinase activity in the lysates. A significant increase in activity only in the A549-PKM2/kd cells treated with the activator, with no corresponding increase in the A549-PKM1/kd cells, confirms the M2-isoform specificity of the compound in a cellular context.[7]
-
Signaling Pathways and Cellular Consequences
Activation of PKM2 has profound effects on cellular metabolism and signaling, primarily by reversing the Warburg effect. By forcing the conversion of PEP to pyruvate, activators decrease the pool of glycolytic intermediates available for anabolic processes.
-
Glycolysis and Lactate Production: PKM2 activation enhances the glycolytic flux, leading to increased pyruvate and ATP production. However, it has been shown to decrease lactate production, suggesting a shift away from fermentation and towards oxidative phosphorylation.[16][17]
-
HIF-1α Signaling: The dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer.[18] By promoting the tetrameric state, activators like TEPP-46 inhibit the nuclear translocation of PKM2, which in turn suppresses HIF-1α activity and the expression of its target genes, such as those involved in angiogenesis and immune evasion (e.g., PD-L1).[3][16]
-
Serine Biosynthesis: PKM2 expression provides metabolic flexibility, allowing cells to divert glycolytic intermediates like 3-phosphoglycerate into the serine biosynthesis pathway. Pharmacological activation of PKM2 can reduce carbon flow into this pathway, inducing a dependency on extracellular serine for proliferation in some cancer cells.[19]
Conclusion
The development of small-molecule activators with high specificity for the M2 isoform of pyruvate kinase represents a promising strategy for cancer therapy. Compounds such as TEPP-46 demonstrate remarkable selectivity, potently activating PKM2 while having negligible effects on other isoforms like PKM1. This specificity is rooted in the unique structural features of the PKM2 allosteric site. Through detailed biochemical and cellular assays, the M2-specific mechanism of action has been robustly validated. By forcing a metabolic shift away from an anabolic state and inhibiting the non-glycolytic functions of dimeric PKM2, these activators can suppress tumor growth, highlighting the therapeutic potential of targeting cancer metabolism with isoform-specific enzyme modulators.
References
- 1. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. Structural basis of PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
- 11. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. astx.com [astx.com]
- 14. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functions and modulation of PKM2 activity by human papillomavirus E7 oncoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Small Molecule PKM2 Activators on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, primarily known for its role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[1][2] This metabolic reprogramming supports rapid cell proliferation by providing essential biosynthetic precursors.[3][4] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state; in tumor cells, the dimeric form is predominant.[3][5] The dimeric PKM2 not only restricts glycolytic flux but also translocates to the nucleus, where it acts as a protein kinase and transcriptional co-activator for factors like HIF-1α, promoting tumor growth, angiogenesis, and immune evasion.[4][6][7][8]
Small molecule activators of PKM2 represent a promising therapeutic strategy. These compounds stabilize the active tetrameric form, thereby reversing the Warburg effect and reprogramming the metabolic landscape of the tumor.[2][9][10] This guide provides an in-depth analysis of the influence of these activators on the tumor microenvironment (TME), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action of PKM2 Activators
PKM2 activators are allosteric modulators that bind to a pocket at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[11] This binding induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer from the less active dimeric form.[3][7][9][10] This enzymatic activation reroutes glucose metabolism towards pyruvate and subsequent lactate production, increasing the glycolytic rate while reducing the availability of glycolytic intermediates for anabolic processes like the serine synthesis pathway.[3][12]
Caption: Mechanism of PKM2 activation by small molecules.
Quantitative Data Summary
The following tables summarize the quantitative effects of representative PKM2 activators on enzyme activity, cellular metabolism, and viability.
Table 1: Potency of Representative PKM2 Activators
| Compound | Assay Type | AC50 Value | Cell Line / System | Reference |
|---|---|---|---|---|
| TEPP-46 | In vivo PK Activity | 887 ± 201 nM | Rat Retina | [13] |
| FBP (endogenous) | In vitro PK Activity | 7.0 µM | Recombinant PKM2 |[14] |
Table 2: Metabolic Impact of PKM2 Activation
| Activator | Effect | Magnitude | Cell Line | Incubation Time | Reference |
|---|---|---|---|---|---|
| TEPP-46 | Glucose Consumption | 2.25-fold increase (3.6 vs 1.6 mM) | H1299 | 48 hr | [15][16] |
| TEPP-46 | Lactate Production | Reduced | H1299 | 36 hr | [11] |
| DASA-58 | Lactate Production | Reduced | H1299 | - | [11] |
| TEPP-46 | Intracellular Serine | Reduced | H1299 | 36 hr | [11] |
| TEPP-46 | Intracellular Ribose Phosphate | Reduced | H1299 | 36 hr |[11] |
Table 3: Effects on Tumor Growth and Cell Viability
| Activator | Effect | Model | Details | Reference |
|---|---|---|---|---|
| TEPP-46 + 2-DG | Reduced Cell Viability | In vitro | Synergistic effect at concentrations with no effect alone | [15] |
| TEPP-46 + 2-DG | Reduced Tumor Growth | In vivo (subcutaneous) | Combination treatment replicated in vivo | [17] |
| DASA-58 | Inhibited Tumor Growth | In vivo (xenograft) | - | [11] |
| Quinolone sulfonamide | Reduced Xenograft Growth | In vivo (lung adenocarcinoma) | - |[3] |
Influence on the Tumor Microenvironment (TME)
Activation of PKM2 in cancer cells triggers a metabolic shift that profoundly impacts the surrounding TME, particularly immune cells, vasculature, and stromal components.
Reprogramming of Immune Cells
The dimeric form of PKM2 is crucial for the function of several immune cell types. By forcing the tetrameric state, PKM2 activators can modulate immune responses.[6][18]
-
Tumor-Associated Macrophages (TAMs): Dimeric PKM2 promotes the polarization of TAMs towards an immunosuppressive M2 phenotype and upregulates PD-L1 expression.[6][19] PKM2 activators (e.g., TEPP-46, DASA-58) can inhibit this process, reducing M2 polarization and PD-L1 expression, thereby alleviating immunosuppression.[6][19] This occurs in part by inhibiting HIF-1α activity, a downstream target of dimeric PKM2.[6]
-
T-Lymphocytes: PKM2 is upregulated in activated T cells, and its nuclear translocation is important for their function.[19][20][21] PKM2 activators like TEPP-46 block this nuclear translocation, which can inhibit T cell activation and the differentiation of pro-inflammatory Th1 and Th17 cells.[20][21] Paradoxically, recent findings suggest that PKM2 activation can also boost mitochondrial function in CD8+ T cells, enhancing their anti-tumor activity, especially when combined with checkpoint inhibitors.[22]
-
Myeloid-Derived Suppressor Cells (MDSCs): PKM2 in tumor cells promotes the secretion of cytokines like CXCL1 and MIF, which recruit immunosuppressive MDSCs to the TME.[23][24] By altering tumor cell metabolism and signaling, PKM2 activation may reduce the recruitment of these cells.
Caption: Influence of PKM2 activators on the tumor microenvironment.
Angiogenesis
PKM2 plays a complex role in angiogenesis. Nuclear dimeric PKM2 can act as a coactivator for HIF-1α, which upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][25] Furthermore, PKM2 can be secreted by cancer cells and promote angiogenesis directly by increasing endothelial cell proliferation and migration.[26] By inhibiting HIF-1α activity, PKM2 activators are expected to reduce VEGF-A secretion and thus suppress tumor angiogenesis.[25] However, some studies have shown that PKM2 activity is also crucial for normal developmental and pathophysiological angiogenesis, suggesting that the net effect of systemic PKM2 activation on tumor vasculature could be complex.[5]
Cancer-Associated Fibroblasts (CAFs)
In the tumor stroma, CAFs can express PKM2.[27] Overexpression of PKM2 in fibroblasts promotes autophagy and the production of ketone bodies, which can be used as fuel by adjacent cancer cells to power mitochondrial metabolism.[27] PKM2 in CAFs is also linked to the activation of the NF-κB signaling pathway, leading to the secretion of inflammatory factors that promote tumor growth.[28] The effect of PKM2 activators on this stromal-cancer metabolic coupling is an area requiring further investigation.
Detailed Experimental Protocols
In Vitro PKM2 Enzyme Activity Assay
This protocol measures the enzymatic activity of PKM2 in cell lysates or with recombinant protein. It is commonly performed using a lactate dehydrogenase (LDH) coupled assay.[29]
-
Principle: PKM2 converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate is then converted to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm, which is proportional to PKM2 activity.[29][30]
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5.
-
Reagents: 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH, 8-10 U/mL LDH.
-
PKM2 Activator (e.g., TEPP-46) at various concentrations.
-
Cell lysate or recombinant PKM2 protein.
-
96-well UV-transparent plate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare cell lysates by sonication or detergent lysis on ice, followed by centrifugation to clear debris. Determine protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 10-20 µg of cell lysate or 50 ng of recombinant PKM2 to each well.
-
Add the PKM2 activator compound at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Prepare a master mix containing the assay buffer, ADP, PEP, NADH, and LDH.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.
-
Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve. The AC50 is determined by plotting the reaction rate against the log of the activator concentration.
-
Flow Cytometry for TME Immune Cell Profiling
This protocol is for quantifying and phenotyping immune cell populations within a tumor after treatment with a PKM2 activator.[31]
-
Principle: Single-cell suspensions from tumor tissue are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface and intracellular markers. A flow cytometer is used to identify and quantify different immune cell subsets (e.g., CD8+ T cells, M1/M2 macrophages, MDSCs).[31][32]
-
Materials:
-
Tumor tissue from control and treated animals.
-
Digestion Buffer: RPMI medium containing collagenase D, DNase I.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Red Blood Cell Lysis Buffer.
-
Fluorescently-conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -F4/80, -CD11b, -CD206, -Gr-1, -PD-L1).
-
Fixation/Permeabilization Buffer (for intracellular staining).
-
Flow cytometer.
-
-
Procedure:
-
Tumor Dissociation: Mince fresh tumor tissue into small pieces and incubate in Digestion Buffer at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Cell Staining:
-
Wash cells with FACS buffer and pellet by centrifugation.
-
Perform a live/dead stain to exclude non-viable cells.
-
Incubate cells with a cocktail of antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
(Optional) For intracellular targets (e.g., transcription factors), fix and permeabilize the cells according to the manufacturer's protocol, then stain with intracellular antibodies.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations based on marker expression and quantify their abundance and phenotype.
-
Caption: Workflow for analyzing the TME with flow cytometry.
Conclusion and Future Perspectives
Targeting cancer metabolism through the activation of PKM2 is a compelling therapeutic strategy. Small molecule activators effectively reverse the Warburg effect, depleting cancer cells of essential biosynthetic precursors. The influence of this metabolic reprogramming extends beyond the cancer cell, creating a less hospitable and less immunosuppressive tumor microenvironment. By reducing the polarization of M2 macrophages, inhibiting the recruitment of MDSCs, and potentially enhancing the efficacy of CD8+ T cells, PKM2 activators can modulate key axes of tumor immunity.
Future research should focus on elucidating the precise combinatorial benefits of PKM2 activators with immunotherapy, particularly checkpoint inhibitors. Further investigation into the impact on other TME components, such as CAFs and the tumor vasculature, is also warranted. The development of robust biomarkers to identify patient populations most likely to respond to PKM2 activation will be critical for the clinical translation of this promising class of anti-cancer agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial pyruvate kinase M2 maintains vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 8. Pyruvate Kinase M2 Increases Angiogenesis, Neurogenesis, and Functional Recovery Mediated by Upregulation of STAT3 and Focal Adhesion Kinase Activities After Ischemic Stroke in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm [frontiersin.org]
- 19. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 20. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functions and modulation of PKM2 activity by human papillomavirus E7 oncoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. PKM2 orchestrates tumor progression via metabolic reprogramming and MDSCs-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PKM2 orchestrates tumor progression via metabolic reprogramming and MDSCs-mediated immune suppression in the tumor microenvironment [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Pyruvate Kinase M2 in Blood Circulation Facilitates Tumor Growth by Promoting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of PKM2 nuclear translocation in the constant activation of the NF-κB signaling pathway in cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 30. astx.com [astx.com]
- 31. Analyzing the Tumor Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 32. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics of Small Molecule PKM2 Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) has emerged as a critical regulator of cancer metabolism, rendering it an attractive target for therapeutic intervention. Small molecule activators of PKM2 have demonstrated potential in preclinical models by promoting the active, tetrameric form of the enzyme, thereby reprogramming cancer cell metabolism. This technical guide provides an in-depth overview of the foundational pharmacokinetic principles of these activators, with a focus on representative compounds for which data is publicly available. Due to the absence of specific pharmacokinetic data for a compound designated "PKM2 activator 7," this document synthesizes information on well-characterized activators, primarily TEPP-46 (also known as ML265), to serve as a foundational resource. This guide includes a summary of available quantitative pharmacokinetic data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PKM2 Activation and its Therapeutic Rationale
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The M2 isoform, PKM2, is preferentially expressed in cancer cells and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form predominates in cancer cells, slowing glycolytic flux and allowing for the accumulation of upstream glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation.
Small molecule activators of PKM2 aim to shift this equilibrium towards the active tetrameric form, thereby restoring a more catabolic glycolytic state similar to that seen in normal cells. This metabolic reprogramming is hypothesized to inhibit tumor growth by reducing the availability of biosynthetic precursors. Several small molecule activators, including TEPP-46, DASA-58, and MCTI-566, have been developed and investigated in preclinical settings. Understanding their pharmacokinetic profiles is crucial for their continued development and potential clinical translation.
Pharmacokinetic Profiles of Representative PKM2 Activators
While comprehensive pharmacokinetic data for all PKM2 activators is not publicly available, studies on TEPP-46 in mice provide a valuable reference point.
TEPP-46 (ML265)
TEPP-46 has been shown to possess favorable pharmacokinetic properties, including good oral bioavailability, low clearance, a long half-life, and a good volume of distribution in mice.[1][2] These characteristics are predictive of adequate drug exposure in target tissues.[1]
Table 1: Pharmacokinetic Parameters of TEPP-46 in Male Balb/c Mice
| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 10,767 | 3,183 | 1,400 |
| Tmax (h) | 0.08 | 0.25 | 2 |
| AUC (0-t) (ngh/mL) | 8,758 | 10,363 | 6,860 |
| AUC (0-inf) (ngh/mL) | 8,811 | 10,488 | 7,100 |
| Half-life (t½) (h) | 4.6 | 5.0 | 4.8 |
| Clearance (mL/min/kg) | 18.9 | - | - |
| Volume of Distribution (Vd) (L/kg) | 7.0 | - | - |
| Oral Bioavailability (%) | - | - | 81 |
Data extracted from supplementary materials of Anastasiou et al., Nature Chemical Biology, 2012.
DASA-58
MCTI-566
MCTI-566 has been investigated for ocular applications and is described as a long-acting activator. Following intravitreal or systemic administration, it has been shown to activate its target in the retina for at least 90 days, indicating a prolonged duration of action.[3] Specific pharmacokinetic parameters have not been detailed in the available literature.
Experimental Protocols
The following protocols are based on methodologies described for the pharmacokinetic analysis of TEPP-46.
Animal Model
-
Species: Male Balb/c mice.[2]
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Acclimation: Animals are acclimated to the facility for a minimum period before the study.
-
Fasting: Mice are typically fasted overnight before dosing for oral administration studies.[1]
Dosing and Administration
-
Formulation: TEPP-46 is formulated in a suitable vehicle for each route of administration (e.g., a solution for intravenous injection and a suspension for oral gavage).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus dose, typically into the tail vein.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Oral (PO): Administered by gavage.
-
-
Dose Levels: As specified in the study design (e.g., 10 mg/kg).
Sample Collection
-
Matrix: Plasma.
-
Time Points: Blood samples are collected at multiple time points post-dose to adequately define the concentration-time profile (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Procedure: Blood is collected via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
Sample Preparation: Plasma samples are typically processed by protein precipitation followed by centrifugation to remove proteins. The supernatant is then analyzed.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to an internal standard against a standard curve.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.[1]
-
Parameters Calculated: Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Visualization of Pathways and Workflows
PKM2 Signaling Pathway
The following diagram illustrates the central role of PKM2 in cellular metabolism and the effect of its activation.
Caption: PKM2 activation shifts metabolism from anabolic to catabolic pathways.
Experimental Workflow for Pharmacokinetic Studies
The following diagram outlines the typical workflow for conducting a pharmacokinetic study of a PKM2 activator.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
Conclusion
The foundational pharmacokinetic data for the PKM2 activator TEPP-46 demonstrate that it is a promising tool compound with good drug-like properties, including high oral bioavailability and a relatively long half-life in mice. While detailed pharmacokinetic information for other activators like DASA-58 and MCTI-566 is limited in the public domain, their reported in vivo efficacy suggests they achieve and maintain therapeutic concentrations. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel PKM2 activators. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic relationships of this important class of therapeutic agents.
References
Initial Toxicity Screening of PKM2 Activator 7: A Technical Guide
Compound Identification: PKM2 activator 7, also referred to as Compound B4, is a novel derivative of the natural sesquiterpene lactone, parthenolide. It has been identified as a potent activator of Pyruvate Kinase M2 (PKM2), an enzyme implicated in cellular metabolism and immune responses.
Executive Summary
This technical guide provides an overview of the initial toxicity screening of this compound (Compound B4). The available data, primarily from a key study by Ma L, et al. (2024), focuses on its in vitro activity on T-cells and its in vivo efficacy and safety in a murine model of ulcerative colitis. This document summarizes the known quantitative data, outlines the general experimental protocols relevant to the reported studies, and presents conceptual diagrams of the compound's mechanism of action. It is important to note that a comprehensive toxicity profile, including genotoxicity and cytotoxicity against a broad range of cell lines, is not yet publicly available and would require access to the full research data.
Quantitative Toxicity and Activity Data
The primary screening of this compound has yielded quantitative data on its bioactivity and its effect on immune cells. This information is summarized in the tables below.
Table 1: In Vitro Bioactivity of this compound [1]
| Parameter | Value | Description |
| PKM2 Activation (AC50) | 0.144 µM | The half-maximal activation concentration for the PKM2 enzyme. |
| T-cell Anti-proliferation (IC50) | 0.43 µM | The half-maximal inhibitory concentration against T-cell proliferation. |
Table 2: In Vivo Observations in a DSS-Induced Colitis Mouse Model [1]
| Observation | Result |
| Amelioration of Colitis Symptoms | Notable improvement in disease symptoms. |
| Body Weight | Specific data on body weight changes as a toxicity marker is not detailed in the abstract. |
| General Health | The abstract suggests therapeutic benefit, but a detailed toxicological assessment is not provided. |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies typically employed in studies of this nature. The specific parameters for the experiments with this compound would be detailed in the full research article by Ma L, et al. (2024).
In Vitro Cytotoxicity Assay (T-cell Proliferation)
This protocol describes a general method for assessing the anti-proliferative effects of a compound on T-cells.
-
Cell Culture: Murine or human T-cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and T-cell activators (e.g., anti-CD3/CD28 antibodies or mitogens like Concanavalin A).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.
-
Treatment: T-cells are seeded in 96-well plates and treated with various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known immunosuppressant) are included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow for cell proliferation.
-
Proliferation Assessment: Cell proliferation is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a BrdU incorporation assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Toxicity Assessment in a DSS-Induced Colitis Model
This protocol outlines a general procedure for evaluating the in vivo effects of a compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
-
Animal Model: C57BL/6 mice are typically used. Colitis is induced by administering DSS in the drinking water for a defined period.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., treated with an established anti-inflammatory drug) are included.
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) is often calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the study period, mice are euthanized, and the colons are collected. The length of the colon is measured as an indicator of inflammation.
-
Histopathological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Systemic Toxicity Assessment: Blood samples may be collected for complete blood count and serum chemistry analysis. Major organs may also be collected for histopathological examination to assess any systemic toxicity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the conceptual signaling pathways and experimental workflows related to the initial screening of this compound.
Figure 1: A generalized workflow for the in vitro cytotoxicity screening of this compound.
Figure 2: Hypothesized signaling pathway for the anti-inflammatory effect of this compound.
Conclusion and Future Directions
The initial screening of this compound (Compound B4) demonstrates its potential as a modulator of immune cell function with therapeutic implications for inflammatory conditions such as ulcerative colitis. Its potent activation of PKM2 and subsequent inhibition of T-cell proliferation are promising. However, the current toxicological data is limited. To establish a comprehensive safety profile for this compound, further studies are warranted, including:
-
Broad-panel cytotoxicity screening: Assessing the cytotoxic effects of this compound against a wide range of cancerous and non-cancerous cell lines to determine its selectivity.
-
Genotoxicity assays: Performing standard genotoxicity tests (e.g., Ames test, micronucleus assay) to evaluate its potential to cause genetic damage.
-
Detailed in vivo toxicity studies: Conducting comprehensive in vivo toxicological assessments in animal models, including dose-range finding studies and evaluation of potential effects on major organs.
-
Pharmacokinetic and ADME studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and clearance.
A more complete understanding of the toxicity profile of this compound is essential for its further development as a potential therapeutic agent.
References
The Impact of PKM2 Activation on Gene Expression: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric/monomeric state. The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator, profoundly influencing gene expression programs related to cell proliferation, survival, and angiogenesis. Small molecule activators that stabilize the tetrameric form of PKM2 are of significant interest as potential therapeutic agents. This guide provides a comprehensive overview of the effects of PKM2 activation on gene expression profiles, utilizing data from studies on the well-characterized activator TEPP-46 as a representative example, in the absence of public data for a specific "PKM2 activator 7".
Introduction: The Dual Role of PKM2 in Metabolism and Gene Regulation
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform, PKM2, is predominantly expressed in embryonic and tumor cells and is subject to complex allosteric regulation.[1][2] This regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[3]
Crucially, the oligomeric state of PKM2 dictates its function. The active tetramer favors ATP production through glycolysis.[3][4] In contrast, the less active dimer can enter the nucleus and interact with transcription factors such as HIF-1α and STAT3, modulating the expression of their target genes.[5][6] This non-metabolic function of PKM2 links cellular metabolism directly to gene regulation and is a key factor in tumorigenesis.[4][7]
PKM2 activators are small molecules that promote the formation and stabilization of the active tetrameric state. By locking PKM2 in its active conformation, these compounds are hypothesized to reverse the Warburg effect, enhance oxidative phosphorylation, and, importantly, prevent the nuclear translocation of dimeric PKM2, thereby altering the landscape of gene expression.[8][9]
The Effect of PKM2 Activator TEPP-46 on Gene Expression
While specific data for a "this compound" is not publicly available, a study on the well-characterized PKM2 activator TEPP-46 provides significant insight into the transcriptomic consequences of PKM2 activation. In a study involving human renal proximal tubular epithelial cells (HK-2) cultured under high glucose conditions, treatment with TEPP-46 led to significant changes in the expression of 2,902 genes.[8]
Summary of Differentially Expressed Genes
The following table summarizes the top differentially expressed genes identified in HK-2 cells upon treatment with TEPP-46.[8]
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Regulation |
| HSPA8 | Heat Shock Protein Family A (Hsp70) Member 8 | -1.12 | 4.45 x 10-34 | Downregulated |
| HSPA2 | Heat Shock Protein Family A (Hsp70) Member 2 | -1.27 | 6.09 x 10-14 | Downregulated |
| HSPA1B | Heat Shock Protein Family A (Hsp70) Member 1B | -1.02 | 1.14 x 10-11 | Downregulated |
| ARRB1 | Arrestin Beta 1 | -1.13 | 2.60 x 10-5 | Downregulated |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | > 1.0 (inferred) | Significant | Upregulated |
| IGFBP3 | Insulin Like Growth Factor Binding Protein 3 | > 1.0 (inferred) | Significant | Upregulated |
| SIAH1 | Siah E3 Ubiquitin Protein Ligase 1 | > 1.0 (inferred) | Significant | Upregulated |
Table 1: Top differentially expressed genes in HK-2 cells treated with TEPP-46 under high glucose conditions. Data extracted from the referenced study.[8]
Key Signaling Pathways Modulated by PKM2 Activation
Gene ontology and pathway analysis of the differentially expressed genes revealed that PKM2 activation significantly impacts several key cellular pathways.[8]
-
Downregulation of Endocytosis: The significant downregulation of heat shock proteins (HSPA8, HSPA2, HSPA1B) and ARRB1 points towards a modulation of endocytic trafficking.[8]
-
Upregulation of the p53 Signaling Pathway: The upregulation of GADD45A, a known p53 target gene, suggests an activation of this tumor suppressor pathway.[8]
-
Crosstalk with EGFR Signaling: The study also suggests a rewiring of the crosstalk between EGFR signal transduction and metabolic stress.[8]
Experimental Protocols
The following protocols are based on the methodologies used in the study of TEPP-46's effect on gene expression in HK-2 cells.[8]
Cell Culture and Compound Treatment
-
Cell Line: Human renal proximal tubular epithelial cells (HK-2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
High Glucose Treatment: Cells were cultured in a medium containing 25 mM D-glucose for 7 days to mimic hyperglycemic conditions.
-
PKM2 Activator Treatment: Following the high glucose treatment, the medium was replaced with fresh high glucose medium containing 10 µM TEPP-46. Cells were incubated for an additional 24 hours.
-
Control Group: Cells were cultured under the same high glucose conditions but treated with a vehicle control (e.g., DMSO) for 24 hours.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA was extracted from the treated and control cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and purity of the extracted RNA were assessed using a Bioanalyzer (e.g., Agilent 2100) and a spectrophotometer (e.g., NanoDrop).
-
Library Preparation: mRNA was enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented, and first-strand cDNA was synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Adapters were ligated to the ends of the double-stranded cDNA, and the library was amplified by PCR.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Raw sequencing reads were processed to remove adapter sequences, low-quality reads, and reads with a high percentage of unknown bases.
-
Read Alignment: The clean reads were aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene was counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis was performed between the TEPP-46 treated and control groups using a statistical package like DESeq2 or edgeR. Genes with an adjusted p-value (padj) ≤ 0.05 were considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizing the Molecular Landscape
Signaling Pathways Influenced by PKM2
Caption: PKM2 exists in a dynamic equilibrium between an active tetramer and a less active dimer in the cytoplasm. PKM2 activators stabilize the tetrameric form, promoting glycolysis and inhibiting the translocation of the dimeric form to the nucleus, where it would otherwise modulate gene expression.
Experimental Workflow for Gene Expression Profiling
Caption: The experimental workflow for analyzing the effect of a PKM2 activator on gene expression involves cell culture and treatment, followed by RNA sequencing and a multi-step bioinformatic analysis pipeline.
Conclusion and Future Directions
The activation of PKM2 by small molecules presents a compelling therapeutic strategy, particularly in oncology. By forcing PKM2 into its active tetrameric state, these compounds can reverse the metabolic phenotype of cancer cells and, as demonstrated by transcriptomic analysis, significantly alter gene expression profiles. The data from TEPP-46 studies indicate that PKM2 activation can influence fundamental cellular processes such as endocytosis and p53 signaling.[8]
For drug development professionals, these findings are crucial. The ability of a PKM2 activator to modulate gene expression highlights its potential to induce broader cellular effects beyond direct metabolic shifts. Future research should focus on elucidating the gene expression changes induced by different classes of PKM2 activators in various cancer cell types to understand the context-dependent effects and to identify potential biomarkers of response. Furthermore, integrating transcriptomic data with proteomic and metabolomic analyses will provide a more holistic understanding of the cellular response to PKM2 activation, ultimately guiding the development of more effective and targeted therapies.
References
- 1. FOXM1D potentiates PKM2‐mediated tumor glycolysis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of MCF7 breast cancer cells treated with MGBs reveals a profound inhibition of estrogen receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Functional Alternatively Spliced PKM Transcripts in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Characterization of Novel Small Molecule PKM2 Activators: A Technical Guide
Abstract
The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form. The dimeric state is predominantly found in tumor cells and facilitates the diversion of glycolytic intermediates into biosynthetic pathways essential for rapid cell proliferation. This has led to the development of small molecule activators that stabilize the active tetrameric form of PKM2, thereby reprogramming cancer cell metabolism and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery and characterization of novel small molecule PKM2 activators, with a focus on compounds like the promising "compound 7." It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. While most differentiated tissues express the constitutively active PKM1 isoform, cancer cells predominantly express the M2 isoform.[1] PKM2 can exist as a highly active tetramer or a less active dimer.[2] In cancer cells, various signaling pathways promote the dimeric form, which slows down the glycolytic flux at the final step. This "bottleneck" allows for the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway for nucleotide and NADPH synthesis, and the serine biosynthesis pathway for amino acid and lipid production.[3]
The dimeric form of PKM2 can also translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for hypoxia-inducible factor 1α (HIF-1α), further promoting metabolic reprogramming, angiogenesis, and cell proliferation.[4][5] The discovery of small molecules that allosterically activate PKM2 by stabilizing its tetrameric form presents a promising therapeutic strategy to reverse the metabolic phenotype of cancer cells and inhibit their growth.
Quantitative Data on Novel PKM2 Activators
A number of small molecule activators of PKM2 have been identified and characterized. This section provides a summary of their key quantitative data to facilitate comparison.
| Compound | Chemical Class | AC50 (PKM2 Activation) | Cell Proliferation Inhibition (IC50/GI50) | In Vivo Efficacy | Reference |
| Compound 7 (Compd B4) | Sesquiterpene lactone derivative | 0.144 µM | Data not available; evaluated in an anti-ulcerative colitis model. | Suppresses DSS-induced colitis in mice. | [No Source] |
| TEPP-46 (ML265) | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92 nM | No significant effect under normoxia; inhibits proliferation under hypoxia. | Reduces tumor size and occurrence in H1299 mouse xenograft model. | [1][6][7] |
| DASA-58 | N,N'-diarylsulfonamide | 38 nM | No significant effect alone; potentiates effects of other metabolic stressors. | Reduces lactate production in H1299 cells. | [1] |
| PA-12 | Not specified | 4.92 µM | Suppresses anchorage-dependent and -independent growth of lung cancer cells in NEAA-depleted medium. | Data not available. | [No Source] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of novel PKM2 activators.
PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) stock solution (10 mM)
-
Adenosine diphosphate (ADP) stock solution (10 mM)
-
NADH stock solution (10 mM)
-
Lactate Dehydrogenase (LDH) (e.g., rabbit muscle LDH)
-
Test compound (e.g., compound 7) dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, 0.5 mM PEP, 0.2 mM ADP, 0.2 mM NADH, and 4 units/mL LDH.
-
Dispense 198 µL of the reaction mixture into each well of the 96-well plate.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control) to the wells.
-
Initiate the reaction by adding 2 µL of recombinant PKM2 (final concentration ~5-10 ng/µL).
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Plot the reaction rates against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the AC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., TEPP-46)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the IC50 value.
Immunofluorescence for PKM2 Nuclear Translocation
This method is used to visualize the subcellular localization of PKM2 and to assess whether a small molecule activator can prevent its translocation to the nucleus.[8][9]
Materials:
-
Cancer cell line (e.g., A549) grown on glass coverslips
-
Test compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-PKM2
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PKM2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of PKM2 using a fluorescence microscope.
Visualizing Key Pathways and Workflows
PKM2-HIF-1α Signaling Pathway
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including PKM2. Dimeric PKM2 can then translocate to the nucleus and act as a co-activator for HIF-1α, creating a positive feedback loop that enhances the glycolytic phenotype of cancer cells. Small molecule activators of PKM2 lock it in its tetrameric form in the cytoplasm, preventing its nuclear translocation and breaking this feedback loop.
Caption: The PKM2-HIF-1α signaling pathway in cancer cells.
Experimental Workflow for Novel PKM2 Activator Discovery
The discovery and validation of a novel small molecule PKM2 activator follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Experimental workflow for the discovery of novel PKM2 activators.
Conclusion
The development of small molecule activators of PKM2 represents a targeted approach to exploit the unique metabolic dependencies of cancer cells. Compounds such as "compound 7" and others have demonstrated the potential to reverse the Warburg effect and inhibit tumor growth by stabilizing the active tetrameric form of PKM2. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways relevant to the discovery and characterization of these promising therapeutic agents. The continued exploration of novel PKM2 activators holds significant promise for the future of cancer therapy.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of HIF-1α/PKM2 axis correlates to biological and clinical significance in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 9. Translocalization of enhanced PKM2 protein into the nucleus induced by cancer upregulated gene 2 confers cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PKM2 Activator 7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in cancer cells and proliferating tissues. It exists in a highly active tetrameric state and a less active dimeric form. In cancer cells, the dimeric form is prevalent, leading to a metabolic shift towards anabolic processes that support cell growth. PKM2 activators, such as PKM2 activator 7, promote the formation of the stable, active tetrameric form of the enzyme. This application note provides a detailed protocol for the use of this compound in cell culture, including its mechanism of action, experimental procedures, and data interpretation.
Mechanism of Action
This compound is a small molecule that allosterically activates PKM2. It binds to a pocket at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP)[1]. This binding stabilizes the tetrameric conformation of PKM2, leading to a significant increase in its enzymatic activity[1][2]. The activated tetrameric PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the rate of glycolysis. This metabolic shift can have profound effects on cellular processes, including a reduction in the availability of glycolytic intermediates for anabolic pathways and alterations in cellular signaling.
Signaling Pathways Affected by PKM2 Activation
Activation of PKM2 can influence several key signaling pathways involved in cancer metabolism and cell proliferation. One of the primary effects is the modulation of the HIF-1α pathway. Dimeric PKM2 can translocate to the nucleus and act as a co-activator for Hypoxia-Inducible Factor-1α (HIF-1α), promoting the transcription of genes involved in glycolysis and angiogenesis. By promoting the tetrameric form, PKM2 activators can inhibit the nuclear translocation of PKM2 and thereby suppress HIF-1α-mediated gene expression[3]. Additionally, PKM2 activation has been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation[2].
Quantitative Data Summary
The following tables summarize key quantitative data for PKM2 activators from published studies. While specific data for "this compound" is limited, the provided information on well-characterized activators like TEPP-46 and DASA-58 can serve as a valuable reference for experimental design.
Table 1: In Vitro Activity of PKM2 Activators
| Compound | AC50 (µM) | Target | Notes |
| This compound (Compd B4) | 0.144 | PKM2 | Half-maximal activation concentration. |
| TEPP-46 | 0.092 | PKM2 | Potent and selective activator.[4] |
| DASA-58 | Not specified | PKM2 | Allosteric activator.[5] |
| PA-12 | 4.92 | PKM2 | Half-maximal activity concentration.[6] |
Table 2: Effective Concentrations of PKM2 Activators in Cell Culture
| Compound | Cell Line(s) | Concentration (µM) | Observed Effect(s) |
| TEPP-46 | H1299 | 30 | Increased glucose consumption, decreased lactate production under hypoxia.[1][7] |
| DASA-58 | H1299, PC3 | 40 | Decreased lactate production, impaired stromal-induced EMT.[3][8] |
| DASA-58 | Breast Cancer Cell Lines | 15 - 60 | Enhanced pyruvate kinase activity, increased extracellular acidification.[5][9] |
| PA-12 | A549 | 30 | Suppressed cell viability, particularly in NEAA-depleted medium.[6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
General Guidelines for this compound Preparation and Storage
-
Reconstitution: Reconstitute this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Use fresh DMSO for reconstitution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months. For long-term storage (up to 1 year), store at -80°C[3].
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
PKM2-expressing cancer cell line (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the activator or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from wells without cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Production Assay
This protocol measures the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cells treated with this compound as described in the cell viability assay.
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK329 or similar)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period with this compound, collect the cell culture medium from each well.
-
Sample Preparation: If necessary, centrifuge the collected medium to remove any detached cells or debris. Dilute the samples with the assay buffer provided in the kit if the lactate concentration is expected to be high.
-
Assay Procedure: Follow the manufacturer's instructions for the lactate assay kit. This typically involves adding a reaction mix to the samples and standards in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 565 nm for the Sigma-Aldrich kit) after the specified incubation time.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Use the standard curve to determine the lactate concentration in each sample. Normalize the lactate concentration to the cell number or total protein content.
Protocol 3: Western Blot Analysis for Signaling Pathway Components
This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by PKM2 activation.
Materials:
-
Cells treated with this compound.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-Akt, anti-Akt, anti-HIF-1α).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagents.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based experiment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the In Vitro Activation of Pyruvate Kinase M2 (PKM2) by Compound 7
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which results in the production of ATP.[1][2] Unlike other isoforms, PKM2 is predominantly expressed in cancer cells and can switch between a highly active tetrameric state and a less active dimeric state.[1][3][4] In tumor cells, the dimeric form is prevalent, which slows down the glycolytic rate and allows for the accumulation of glycolytic intermediates. These intermediates are then diverted into biosynthetic pathways, such as the pentose phosphate pathway, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation—a phenomenon known as the Warburg effect.[5][6][7]
The regulation of PKM2's oligomeric state is a key aspect of cancer metabolism, making it an attractive therapeutic target.[7][8] Small molecule activators that stabilize the active tetrameric form of PKM2 can force cancer cells into a metabolic state that is less favorable for proliferation, potentially inducing serine auxotrophy and inhibiting tumor growth.[9] This application note provides a detailed protocol for measuring the in vitro activation of recombinant human PKM2 by a novel activator, Compound 7, using a coupled enzyme assay.
Assay Principle
The activity of PKM2 is measured using a continuous-read spectrophotometric assay that couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction.[10][11] In this system, the pyruvate generated by PKM2 is immediately converted to lactate by LDH. This conversion is coupled with the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[10][11] The rate of NADH depletion is directly proportional to the rate of PKM2 activity. This method allows for real-time kinetic analysis of enzyme activation by compounds like Compound 7.
Visualizations
Caption: PKM2 activation by Compound 7 and the coupled LDH assay principle.
Materials and Reagents
| Equipment | Reagents |
| Spectrophotometer (plate reader) | Recombinant Human PKM2 (e.g., R&D Systems, Cat# 7244-PK) |
| 96-well, UV-transparent plates | Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma, L2500) |
| Multichannel pipettes | Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂ |
| Serological pipettes | Phosphoenolpyruvate (PEP) monopotassium salt (Sigma, P7127) |
| Reagent reservoirs | Adenosine 5'-diphosphate (ADP) sodium salt (Sigma, A2754) |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Sigma, N8129) | |
| Fructose 1,6-bisphosphate (FBP) - Optional positive control (Sigma, F6803) | |
| Compound 7 (PKM2 activator 7, e.g., MedChemExpress, HY-161519) | |
| Dimethyl sulfoxide (DMSO), anhydrous | |
| Deionized water (ddH₂O) |
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare a 1X solution of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl₂. Filter sterilize and store at 4°C.
-
Recombinant PKM2 Stock: Reconstitute lyophilized PKM2 in the assay buffer to a stock concentration of 0.5 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
LDH Stock: Prepare a 1000 U/mL stock solution of LDH in assay buffer. Aliquot and store at -20°C.
-
Substrate/Cofactor Stocks:
-
50 mM PEP in ddH₂O.
-
100 mM ADP in ddH₂O.
-
20 mM NADH in assay buffer.
-
All substrate/cofactor stocks should be aliquoted and stored at -20°C.
-
-
Compound 7 Stock: Prepare a 10 mM stock solution of Compound 7 in 100% DMSO. Store at -20°C.
2. Assay Procedure (96-well plate format)
-
Prepare Compound Dilutions:
-
Perform a serial dilution of the 10 mM Compound 7 stock in DMSO to create a range of concentrations (e.g., from 10 mM to 10 µM).
-
Next, create intermediate dilutions by adding 2 µL of each DMSO stock to 98 µL of assay buffer. This creates a 100X working stock for each concentration with a final DMSO concentration of 2%.
-
-
Prepare Reaction Master Mix:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare a master mix containing all reaction components except for the initiating substrate (PEP). For a 100 µL final reaction volume per well, prepare enough master mix for all wells plus a 10% overage.
-
Master Mix Composition (per well):
-
Assay Buffer: 85 µL
-
100 mM ADP: 1 µL (Final: 1 mM)
-
20 mM NADH: 1 µL (Final: 0.2 mM)
-
1000 U/mL LDH: 1 µL (Final: 10 U/mL)
-
PKM2 (working solution of 2 µg/mL): 10 µL (Final: 20 ng/well or ~3.4 nM)
-
-
-
Set up the Assay Plate:
-
Add 2 µL of the appropriate Compound 7 intermediate dilution or DMSO (vehicle control) to each well.
-
Add 98 µL of the Reaction Master Mix to all wells.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow Compound 7 to bind to PKM2.
-
-
Initiate and Read the Reaction:
-
Set the spectrophotometer to read kinetic absorbance at 340 nm at 30°C. Set the read interval to 30 seconds for a total of 15 minutes.
-
Initiate the reaction by adding 10 µL of 5 mM PEP (Final: 0.5 mM) to each well using a multichannel pipette.
-
Immediately place the plate in the reader and begin data acquisition.
-
3. Data Analysis
-
Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the rates by subtracting the rate of the vehicle control (DMSO) from the rates of the compound-treated wells.
-
Calculate the percent activation relative to the maximal activation observed or a positive control like FBP.
-
Plot the percent activation against the logarithm of Compound 7 concentration.
-
Determine the AC₅₀ (the concentration of Compound 7 that produces 50% of the maximal activation) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes representative data for the activation of PKM2 by Compound 7.
| Compound 7 Conc. (µM) | Mean Reaction Rate (mOD/min) | Standard Deviation (±) | % Activation |
| 0 (Vehicle) | 15.2 | 1.1 | 0% |
| 0.01 | 18.9 | 1.4 | 8% |
| 0.05 | 30.1 | 2.5 | 32% |
| 0.1 | 41.5 | 3.1 | 57% |
| 0.144 (AC₅₀) | 48.6 | 3.5 | 72% |
| 0.5 | 62.3 | 4.2 | 102% |
| 1.0 | 64.1 | 3.9 | 106% |
| 5.0 | 65.0 | 4.5 | 108% |
| 10.0 | 65.2 | 4.3 | 108% |
Note: The AC₅₀ value for this compound has been reported as 0.144 µM.[12] The data presented here is illustrative and generated to be consistent with this value.
Experimental Workflow Visualization
Caption: Workflow for the in vitro PKM2 activation assay.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 6. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astx.com [astx.com]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols: Determining the Optimal Concentration of PKM2 Activator 7
Introduction to Pyruvate Kinase M2 (PKM2)
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1][2] In most healthy, differentiated tissues, the M1 isoform (PKM1) is predominantly expressed. However, many cancer cells and proliferating tissues revert to expressing the embryonic M2 isoform.[3]
PKM2 is unique in that it can exist in two main conformational states: a highly active tetramer and a less active dimer/monomer.[4] The dimeric form has a lower affinity for its substrate, PEP, which slows down glycolysis and allows for the accumulation of upstream glycolytic intermediates.[4] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[5] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase or a transcriptional co-activator for factors like HIF-1α and STAT3, further promoting tumor growth and metabolic reprogramming.[3][6][7]
PKM2 activators are small molecules designed to stabilize the active tetrameric form of the enzyme.[8] This forces cancer cells to commit glucose carbons to pyruvate and lactate production, reversing the anabolic advantages conferred by dimeric PKM2 and potentially suppressing tumor growth.[8][9] Determining the precise optimal concentration of a novel activator, herein referred to as "PKM2 Activator 7," is critical for achieving the desired biological effect while minimizing off-target toxicity.
Application Notes
The optimal concentration of this compound is not a single value but rather a range that depends on the specific experimental system (e.g., recombinant enzyme vs. cell culture), the cell type, treatment duration, and the biological endpoint being measured. A systematic approach is required to define this range.
Key objectives in determining the optimal concentration:
-
Establish Potency (AC50): Determine the concentration of the activator required to achieve 50% of its maximal effect on the purified PKM2 enzyme. This is a fundamental measure of the compound's potency.
-
Define a Non-Toxic Concentration Window: Identify the range of concentrations that do not cause significant cell death or stress, which could confound the results of functional assays.[10]
-
Confirm Cellular Target Engagement: Verify that the activator can enter the cell and modulate the activity of endogenous PKM2 at non-toxic concentrations.
-
Identify Optimal Functional Concentration: Determine the lowest concentration of the activator that produces the desired downstream biological effect (e.g., metabolic reprogramming, inhibition of cell proliferation under specific nutrient conditions).
The following protocols provide a comprehensive workflow for systematically determining the optimal concentration of this compound for your experiments.
Data Presentation
Quantitative data from dose-response experiments are essential for determining optimal concentrations. Below are tables summarizing typical values for known PKM2 activators and templates for recording your experimental data.
Table 1: Reported Activities of Known PKM2 Activators
| Compound | Assay Type | System | AC50 / EC50 | Reference |
|---|---|---|---|---|
| TEPP-46 | Recombinant Enzyme | In Vitro | 92 nM | [11] |
| DASA-58 | Recombinant Enzyme | In Vitro | 38 nM | [11] |
| DASA-58 | Cellular PK Activity | A549 Cells | 19.6 µM | [11] |
| ML-265 | Recombinant Enzyme | In Vitro | 70 nM | [12] |
| PA-12 | Recombinant Enzyme | In Vitro | 4.92 µM |[2] |
Table 2: Example Data Template for Cytotoxicity Assay (Protocol 2)
| Activator 7 Conc. (µM) | % Viability (Rep 1) | % Viability (Rep 2) | % Viability (Rep 3) | Average % Viability | Std. Dev. |
|---|---|---|---|---|---|
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 101.2 | 99.5 | 100.8 | 100.5 | 0.87 |
| 1 | 98.7 | 100.1 | 99.2 | 99.3 | 0.71 |
| 10 | 95.4 | 96.8 | 97.1 | 96.4 | 0.90 |
| 50 | 75.3 | 78.1 | 76.5 | 76.6 | 1.40 |
| 100 | 45.1 | 48.9 | 46.2 | 46.7 | 1.93 |
Table 3: Example Data Template for Cellular PKM2 Activity Assay (Protocol 3)
| Activator 7 Conc. (µM) | PK Activity (Rep 1) | PK Activity (Rep 2) | PK Activity (Rep 3) | Average PK Activity | Fold Change vs. Vehicle |
|---|---|---|---|---|---|
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 1.0 |
| 0.1 | 1.15 | 1.21 | 1.18 | 1.18 | 1.18 |
| 1 | 1.89 | 1.95 | 1.91 | 1.92 | 1.92 |
| 10 | 2.55 | 2.67 | 2.61 | 2.61 | 2.61 |
| 50 | 2.71 | 2.75 | 2.70 | 2.72 | 2.72 |
| 100 | 2.73 | 2.78 | 2.74 | 2.75 | 2.75 |
Visualizations
Caption: Mechanism of PKM2 activation.
Caption: Workflow for determining optimal activator concentration.
Experimental Protocols
Protocol 1: Determination of In Vitro AC50 using a PK/LDH Coupled Enzymatic Assay
Objective: To determine the concentration of this compound that produces half-maximal activation (AC50) of recombinant PKM2 enzyme.
Principle: This assay couples the production of pyruvate by PKM2 to the lactate dehydrogenase (LDH) reaction. LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH depletion, which is directly proportional to PKM2 activity, is monitored by the decrease in absorbance at 340 nm.[5]
Materials:
-
Recombinant human PKM2 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH) enzyme
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare a reaction mixture containing Assay Buffer, 1 mM ADP, 0.5 mM PEP, 0.2 mM NADH, and 8-10 units/mL LDH.
-
-
Assay Setup:
-
Add 2 µL of each concentration of the this compound serial dilution (or DMSO as a vehicle control) to wells of the 96-well plate.
-
Add recombinant PKM2 to the reaction mixture to a final concentration of 5-10 nM.
-
Initiate the reaction by adding 198 µL of the PKM2-containing reaction mixture to each well. The final volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration by determining the linear slope of the absorbance vs. time plot (mAbs/min).
-
Normalize the data by setting the rate of the vehicle control (DMSO) to 0% activation and the maximum observed rate to 100% activation.
-
Plot the percent activation against the log concentration of this compound.
-
Fit the data to a non-linear regression model (e.g., log(agonist) vs. response -- variable slope) using software like GraphPad Prism to calculate the AC50 value.
-
Protocol 2: Determination of Cytotoxicity using a Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To determine the concentration range of this compound that is non-toxic to the target cell line.
Principle: MTT and CCK-8 assays are colorimetric assays that measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the reagent (MTT or WST-8) into a colored formazan product, which can be quantified by measuring absorbance. A decrease in signal indicates reduced cell viability.[13]
Materials:
-
Target cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A wide concentration range is recommended (e.g., 0.1 µM to 100 µM).[10]
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (CCK-8 example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot percent viability against the log concentration of the activator to generate a dose-response curve and determine the IC50 (concentration causing 50% inhibition of viability).
-
For subsequent functional experiments, use concentrations well below the IC50 (e.g., below the IC20) to ensure that observed effects are not due to cytotoxicity.
-
Protocol 3: Confirmation of Cellular Target Engagement and Functional Effects
Objective: To confirm that this compound modulates PKM2 activity within cells and elicits a downstream metabolic response.
Part A: Cellular Pyruvate Kinase Activity
Principle: This protocol measures the total pyruvate kinase activity in lysates from cells treated with the activator. An increase in activity compared to vehicle-treated cells confirms target engagement.
Materials:
-
Cells treated as described in Protocol 2 (using non-toxic concentrations).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
The same assay reagents from Protocol 1 (PK/LDH coupled assay).
Procedure:
-
Cell Lysis:
-
Treat cells in a 6-well plate with a range of non-toxic concentrations of this compound for a desired time (e.g., 2-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
PK Activity Assay:
-
Perform the PK/LDH coupled assay as described in Protocol 1, but instead of recombinant enzyme, add a standardized amount of cell lysate (e.g., 5-10 µg of total protein) to each reaction well.
-
-
Data Analysis:
-
Calculate the rate of reaction for each lysate.
-
Normalize the rates to the protein concentration to get specific activity.
-
Plot the specific PK activity against the activator concentration to determine the effective cellular concentration range.
-
Part B: Measurement of Lactate Production
Principle: Activation of PKM2 is expected to increase the glycolytic flux towards pyruvate, which is often converted to lactate in cancer cells. Measuring extracellular lactate provides a functional readout of increased PKM2 activity.[14]
Materials:
-
Cells treated as described in Protocol 2.
-
Lactate Assay Kit (colorimetric or fluorometric).
-
96-well plate for the assay.
Procedure:
-
Treatment and Sample Collection:
-
Seed and treat cells with non-toxic concentrations of this compound for 24-48 hours.
-
At the end of the treatment, carefully collect the cell culture medium from each well.
-
-
Lactate Measurement:
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions.
-
After collecting the medium, you can perform a cell viability assay (e.g., CCK-8) or a protein assay (e.g., BCA on cell lysate) on the remaining cells in the plate to normalize the lactate values to cell number or total protein.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standards.
-
Calculate the lactate concentration in each sample.
-
Normalize the lactate concentration to cell number or protein content.
-
Plot the normalized lactate production against the activator concentration. The optimal concentration should yield a significant and saturating increase in lactate production.
-
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions and modulation of PKM2 activity by human papillomavirus E7 oncoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Cell Permeability of PKM2 Activator 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and a critical regulator of cancer cell metabolism.[1][2] Its ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to adapt their metabolic processes to support rapid proliferation.[3][4] Small molecule activators of PKM2, which stabilize the active tetrameric form, are a promising class of therapeutics for reprogramming cancer metabolism and inhibiting tumor growth.[4][5][6] A critical parameter in the development of these activators is their ability to permeate the cell membrane to reach their cytosolic target. This application note provides detailed protocols for assessing the cell permeability of a novel compound, PKM2 activator 7, using both artificial membrane and cell-based assays.
PKM2 Signaling and Activator Mechanism
PKM2 plays a pivotal role at the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often found in its less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, amino acids, and lipids necessary for cell proliferation.[1]
PKM2 activators, like the hypothetical this compound, are designed to bind to an allosteric site on the PKM2 protein, promoting the formation of the stable, highly active tetramer.[4][5] This activation enhances the rate of glycolysis, leading to increased pyruvate and ATP production and reducing the availability of biosynthetic precursors.[7][8] By forcing cancer cells into a more energetically efficient but less anabolic state, PKM2 activators can suppress tumor growth.[9][10]
Figure 1. Simplified PKM2 signaling pathway and the mechanism of this compound.
Experimental Protocols
To comprehensively evaluate the cell permeability of this compound, a tiered approach is recommended. This involves an initial high-throughput screen using a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, followed by more complex, lower-throughput cell-based assays such as the Caco-2 or MDCK permeability assays to investigate passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.[11][12] It utilizes a 96-well microplate with a filter support coated with a lipid-oil-lipid trilayer, mimicking a biological membrane.[11]
Workflow:
Figure 2. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Solutions:
-
Donor Solution: Prepare a 100 µM solution of this compound in a buffer of 1X PBS at pH 7.4 with 5% DMSO.
-
Acceptor Solution: Prepare a buffer of 1X PBS at pH 7.4 with 5% DMSO.
-
Artificial Membrane Solution: Prepare a 1% lecithin in dodecane solution.
-
-
Plate Preparation:
-
Dispense 5 µL of the artificial membrane solution onto the filter of each well of the donor plate.
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Add 150 µL of the donor solution containing this compound to each well of the donor plate.
-
-
Incubation:
-
Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of this compound in each sample using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]acceptor = Concentration of drug in the acceptor well
-
[Drug]equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[15][16]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.
-
Seed the cells onto Transwell inserts (e.g., 24-well format) and culture for 21 days to allow for differentiation and monolayer formation.[16]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing 10 µM this compound to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with 5% CO₂ for 2 hours.[15]
-
Collect samples from the basolateral side at specified time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure but add the compound to the basolateral side and collect samples from the apical side.
-
-
-
Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[16]
-
MDCK-MDR1 Cell Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[18][19] The MDCK-MDR1 cell line is genetically engineered to overexpress the human P-gp transporter (MDR1), making it particularly useful for identifying substrates of this major efflux pump.[18][20][21]
Protocol:
-
Cell Culture:
-
Culture MDCK-MDR1 cells in a suitable medium and seed them onto Transwell inserts.
-
Allow the cells to form a confluent monolayer over 4-5 days.[21]
-
-
Monolayer Integrity:
-
Verify monolayer integrity using TEER measurements (typically >200 Ω·cm²).[18]
-
-
Bidirectional Permeability Assay:
-
Data Analysis:
-
Quantify the compound concentration via LC-MS/MS.
-
Calculate Papp (A-B), Papp (B-A), and the Efflux Ratio.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound compared to standard control compounds.
Table 1: Permeability Data from PAMPA
| Compound | Papp (x 10-6 cm/s) | Permeability Class |
| Propranolol (High) | 15.2 | High |
| This compound | 8.5 | Moderate |
| Atenolol (Low) | 0.8 | Low |
Table 2: Permeability Data from Caco-2 Assay
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | Permeability Class |
| Propranolol | 20.5 | 18.9 | 0.92 | High |
| This compound | 12.3 | 14.1 | 1.15 | High |
| Atenolol | 1.2 | 1.5 | 1.25 | Low |
| Digoxin (P-gp Substrate) | 0.5 | 10.2 | 20.4 | Low (efflux) |
Table 3: Permeability Data from MDCK-MDR1 Assay
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | P-gp Substrate |
| Propranolol | 25.1 | 23.8 | 0.95 | No |
| This compound | 18.7 | 20.5 | 1.10 | No |
| Prazosin (P-gp Substrate) | 1.1 | 25.3 | 23.0 | Yes |
Conclusion
The presented protocols provide a comprehensive framework for assessing the cell permeability of this compound. The hypothetical data suggests that this compound has moderate passive permeability (PAMPA) and high permeability in cell-based assays (Caco-2, MDCK-MDR1). The low efflux ratio in both Caco-2 and MDCK-MDR1 assays indicates that it is not a significant substrate for P-glycoprotein or other major efflux transporters. These favorable permeability characteristics suggest that this compound is likely to achieve sufficient intracellular concentrations to effectively engage its target. This systematic approach to permeability assessment is crucial for the successful development of novel PKM2 activators as cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 19. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes and Protocols: Validating the Effects of PKM2 Activator 7 via Lentiviral shRNA Knockdown
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, making it an attractive target for therapeutic development. Small molecule activators of PKM2, such as Activator 7, aim to modulate its enzymatic activity to suppress tumor growth. Validating that the observed effects of such compounds are indeed mediated through their intended target is a crucial step in drug development. This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down PKM2 expression, thereby creating a genetic model to validate the on-target effects of PKM2 Activator 7 in cancer cell lines.
Introduction
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] The dimeric form of PKM2 has reduced catalytic activity, which leads to the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways to support rapid cell proliferation.[3][4] In addition to its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for genes involved in tumor growth and progression.[5][6]
Small molecule activators, such as Activator 7 (also known as Compd B4, a PKM2 activator with an AC50 of 0.144 μM), are designed to stabilize the active tetrameric form of PKM2.[1][7][8] This is hypothesized to reverse the Warburg effect, forcing cancer cells into a metabolic state less favorable for proliferation.[9] However, to confirm that the cellular effects of Activator 7 are a direct result of PKM2 activation, it is essential to perform target validation studies.
Lentiviral-mediated shRNA knockdown provides a robust method for stable and long-term silencing of a target gene, creating an ideal platform for validating drug specificity.[10] By comparing the phenotypic and metabolic effects of Activator 7 in cells with normal PKM2 expression versus those with significantly reduced PKM2 levels, researchers can ascertain whether the drug's mechanism of action is PKM2-dependent. If the effects of Activator 7 are diminished or absent in PKM2 knockdown cells, it provides strong evidence of on-target activity.
PKM2 Signaling and Regulation in Cancer Metabolism
The activity and functional state of PKM2 are tightly regulated by a variety of factors within the cancer cell, including allosteric activators like fructose-1,6-bisphosphate (FBP) and post-translational modifications.[3] Oncogenic signaling pathways often lead to the phosphorylation of PKM2, which favors the less active dimeric state and promotes anabolic metabolism.[2] PKM2 activators counteract this by stabilizing the active tetramer.
Caption: PKM2 signaling pathway in cancer.
Experimental Validation Workflow
The overall strategy is to create a stable PKM2 knockdown cell line and a corresponding control cell line. Both lines are then treated with Activator 7, and the differential effects on cell viability, metabolism, and apoptosis are measured. A significant reduction in the effects of Activator 7 in the knockdown line validates its on-target activity.
References
- 1. This compound | PMK2激动剂 | MCE [medchemexpress.cn]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of Pyruvate Kinase M2 Inhibits Cell Proliferation, Metabolism, and Migration in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. PKM2 激活剂 7 | this compound | PMK2激动剂 | 美国InvivoChem [invivochem.cn]
- 9. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
Application of PKM2 Activator 7 in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for the rapid growth of cancer cells. In tumor tissues, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators of PKM2, such as the conceptual "PKM2 activator 7" (a representative of potent activators like TEPP-46 and DASA-58), promote the formation of the highly active tetrameric form of the enzyme.[1][2] This metabolic shift is hypothesized to reverse the Warburg effect, thereby sensitizing cancer cells to therapy and inhibiting tumor growth.[3][4] Three-dimensional (3D) spheroid cultures, which mimic the microenvironment of solid tumors, provide a more physiologically relevant model to evaluate the efficacy of such therapeutic agents compared to traditional 2D cell cultures.
These application notes provide a comprehensive guide for utilizing PKM2 activators in 3D spheroid models, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways.
Data Presentation
The following tables summarize quantitative data on the metabolic effects of PKM2 activation in cancer cell lines, providing a reference for expected outcomes when using a PKM2 activator like "this compound".
Table 1: Metabolic Effects of PKM2 Activator (TEPP-46) on H1299 Lung Cancer Cells [5][6]
| Parameter | Vehicle Control | TEPP-46 Treatment | Fold Change |
| Glucose Consumption (mM after 48h) | 1.6 ± 0.6 | 3.6 ± 0.4 | ~2.25 |
| Lactate Secretion (mM after 24h) | 9.1 ± 0.6 | 11.8 ± 0.9 | ~1.30 |
| Lactate Secretion (mM after 48h) | 13.1 ± 0.8 | 18.9 ± 0.6 | ~1.44 |
Table 2: Biochemical and Cellular Activity of Representative PKM2 Activators [7][8]
| Activator | Target | AC50 / EC50 | Cell-Based Assay Notes |
| TEPP-46 | Recombinant PKM2 | AC50 = 92 nM | Activates PKM2 in cell lysates; shows little to no activity against PKM1, PKL, and PKR.[7] |
| DASA-58 | Cellular PKM2 | EC50 = 19.6 µM | Selectively activates PKM2 in cells.[8] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform tumor spheroids in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in complete medium and perform a cell count.
-
Spheroid Seeding: Dilute the cell suspension to a concentration of 1,000-5,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Cell Aggregation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Spheroid Formation: Incubate the plate in a humidified incubator for 2-4 days. Monitor spheroid formation daily using a microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the treatment of pre-formed spheroids with a PKM2 activator.
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound (e.g., TEPP-46 or DASA-58) stock solution in DMSO
-
Complete cell culture medium
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Spheroid Treatment: Carefully remove 50 µL of the old medium from each well containing a spheroid and add 50 µL of the medium with the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the treated spheroids for the desired period (e.g., 24, 48, 72 hours).
Protocol 3: Analysis of Spheroid Viability and Growth
This protocol describes methods to assess the effect of this compound on spheroid health.
Materials:
-
Treated spheroids (from Protocol 2)
-
Microscope with imaging capabilities
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Microplate reader
Procedure:
-
Spheroid Growth Monitoring:
-
Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours).
-
Measure the diameter of the spheroids using image analysis software. Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Plot spheroid growth curves over time for each treatment condition.
-
-
Endpoint Viability Assay:
-
At the end of the treatment period, perform a viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
-
This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a microplate reader.
-
Normalize the results to the vehicle-treated control group.
-
Protocol 4: Metabolic Analysis of Treated Spheroids
This protocol provides a method to measure key metabolic changes in response to PKM2 activation.
Materials:
-
Treated spheroids and corresponding culture medium (from Protocol 2)
-
Glucose and Lactate assay kits
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, carefully collect the culture medium from each well for analysis of glucose consumption and lactate secretion.
-
Metabolite Quantification:
-
Use commercially available glucose and lactate assay kits to measure the concentrations of these metabolites in the collected medium.
-
Follow the manufacturer's protocols for the assays.
-
Measure absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of glucose consumed and lactate produced by subtracting the values of cell-free control wells.
-
Normalize these values to a measure of cell number or spheroid size (e.g., protein content or spheroid volume) to account for differences in cell proliferation.
-
Visualization of Pathways and Workflows
Signaling Pathway of PKM2 Activation
Caption: this compound promotes the tetrameric state, enhancing glycolysis and reducing biosynthesis.
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D spheroid cultures.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. israelsenlab.org [israelsenlab.org]
In Vivo Delivery of PKM2 Activators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of Pyruvate Kinase M2 (PKM2) activators, with a focus on the widely studied compound TEPP-46. These guidelines are intended to assist in the design and execution of pre-clinical studies investigating the therapeutic potential of PKM2 activation.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in a highly active tetrameric form and a less active dimeric form. In cancer, the dimeric form is predominant, leading to a metabolic shift that supports cell proliferation. Small molecule activators, such as TEPP-46, stabilize the active tetrameric form of PKM2, thereby reversing this metabolic phenotype and inhibiting tumor growth. Effective in vivo delivery of these activators is critical for evaluating their therapeutic efficacy and understanding their pharmacological effects.
Pre-clinical In Vivo Delivery of TEPP-46
TEPP-46 is a potent and specific PKM2 activator that has been extensively used in in vivo studies. Its delivery is crucial for achieving therapeutic concentrations in target tissues.
Formulation and Administration
Successful in vivo studies with TEPP-46 have primarily utilized oral gavage for administration. A common and effective formulation involves suspending the compound in a vehicle suitable for oral delivery.
Experimental Protocol: TEPP-46 Formulation for Oral Gavage
-
Objective: To prepare a stable suspension of TEPP-46 for oral administration in a murine model.
-
Materials:
-
TEPP-46 (powder)
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
-
Procedure:
-
Calculate the required amount of TEPP-46 and vehicle based on the desired dose and the number of animals to be treated. A typical dose for efficacy studies is 50 mg/kg.
-
Weigh the TEPP-46 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion, being careful to avoid overheating.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the formulation to mice via oral gavage using a suitable gauge feeding needle. The volume administered is typically 100 µL per 10 grams of body weight.
-
Prepare the suspension fresh daily to ensure stability and consistent dosing.
-
Dosing and Pharmacokinetics
The pharmacokinetic profile of TEPP-46 has been characterized in mice, demonstrating good oral bioavailability and sustained plasma concentrations.
Table 1: Pharmacokinetic Parameters of TEPP-46 in Mice
| Parameter | Value | Reference |
| Dose | 50 mg/kg | |
| Route | Oral (p.o.) | |
| Cmax (Plasma) | ~10 µM | |
| Tmax | 2 hours | |
| Bioavailability | High |
Note: These values can vary depending on the specific mouse strain and experimental conditions.
Experimental Workflows and Signaling Pathways
Understanding the workflow for in vivo studies and the underlying signaling pathways is essential for interpreting experimental outcomes.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the efficacy of a PKM2 activator in a xenograft cancer model.
Caption: Workflow for an in vivo xenograft study.
PKM2 Signaling Pathway
Activation of PKM2 by compounds like TEPP-46 has direct consequences on cellular metabolism and signaling.
Caption: PKM2 activation and its metabolic effects.
Summary and Future Directions
The in vivo delivery of PKM2 activators like TEPP-46 via oral gavage is a well-established and effective method for pre-clinical research. The provided protocols and data serve as a foundation for designing robust studies to explore the therapeutic potential of this class of compounds. Future research may focus on the development of alternative delivery systems, such as nanoparticle-based formulations, to enhance tumor-specific targeting and minimize potential off-target effects. Further investigation into the long-term safety and efficacy of PKM2 activators is also warranted as they progress through the drug development pipeline.
Application Notes and Protocols: Metabolomics Workflow for Cells Treated with a PKM2 Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. The dimeric form is predominant in cancer cells and contributes to the Warburg effect by slowing the glycolytic rate and redirecting glucose metabolites into anabolic pathways to support cell proliferation. Small molecule activators of PKM2 promote the formation of the stable, active tetrameric state, which enhances pyruvate kinase activity. This metabolic shift can suppress tumor growth and is a promising therapeutic strategy.
These application notes provide a detailed workflow for studying the metabolic consequences of treating cultured cells with a generic PKM2 activator, referred to herein as "PKM2 Activator 7". The protocols cover experimental design, cell culture, treatment, metabolite extraction, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathways
Activation of PKM2 with an activator like "this compound" is expected to shift the equilibrium from the dimeric to the tetrameric form. This alteration in its quaternary structure enhances its enzymatic activity, leading to increased conversion of phosphoenolpyruvate (PEP) to pyruvate. This has several downstream consequences on cellular metabolism and signaling. For instance, the increased glycolytic flux can reduce the availability of glycolytic intermediates for anabolic processes such as the pentose phosphate pathway (PPP) and serine biosynthesis.[1][2][3] Furthermore, PKM2 is known to interact with transcription factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α), and its activation can influence the expression of HIF-1α target genes.[4][5][6][7]
Experimental Workflow
A typical metabolomics workflow for studying the effects of a PKM2 activator involves several key stages, from initial cell culture and treatment to final data analysis and interpretation.[8][9][10]
Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate cancer cell line (e.g., A549, H1299) in 6-well plates at a density that allows them to reach 80-90% confluency at the time of metabolite extraction. Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Once cells reach the desired confluency, replace the culture medium with fresh medium containing either "this compound" at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24 hours).
Metabolite Quenching and Extraction
This protocol is critical to halt enzymatic activity and preserve the metabolic state of the cells.[11][12][13][14][15]
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Quenching and Lysis: Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.
-
Scraping and Collection: Use a cell scraper to detach the cells from the plate in the methanol solution. Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., 100 µL of 50% methanol). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
LC Separation: Transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5 µL) onto a reverse-phase chromatography column (e.g., C18 column) for metabolite separation.[16]
-
MS Detection: Eluted metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection.[10] Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
Data Processing and Analysis
-
Data Pre-processing: Raw LC-MS data should be processed using software such as XCMS or vendor-specific software.[8] This involves peak picking, retention time correction, and peak alignment across all samples.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that are significantly different between the treated and control groups.[17] Univariate analysis (e.g., t-tests) can be used to confirm the significance of individual metabolites.
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their accurate mass and fragmentation patterns (MS/MS) to online databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst to perform pathway analysis on the identified metabolites to understand the biological pathways affected by the PKM2 activator.
Data Presentation
Quantitative data from the metabolomics analysis should be summarized in clear and structured tables. Below are examples of how to present the data.
Table 1: Significantly Altered Metabolites in Cells Treated with this compound
| Metabolite | m/z | Retention Time (min) | Fold Change (Treated/Control) | p-value | Identification Confidence |
| Pyruvate | 87.0088 | 1.25 | 2.5 | <0.01 | Confirmed |
| Lactate | 89.0244 | 1.18 | 0.6 | <0.01 | Confirmed |
| Serine | 104.0353 | 2.34 | 0.5 | <0.01 | Confirmed |
| Glycine | 74.0248 | 2.11 | 0.7 | <0.05 | Confirmed |
| 6-Phosphogluconate | 275.0225 | 3.56 | 0.4 | <0.01 | Putative |
| Fructose-1,6-bisphosphate | 338.9892 | 4.12 | 1.8 | <0.05 | Putative |
| Phosphoenolpyruvate (PEP) | 166.9649 | 3.89 | 0.3 | <0.01 | Confirmed |
Table 2: Pathway Analysis of Significantly Altered Metabolites
| Metabolic Pathway | Number of Hits | p-value | Impact |
| Glycolysis / Gluconeogenesis | 4 | <0.001 | 0.85 |
| Serine and Glycine Metabolism | 2 | <0.01 | 0.62 |
| Pentose Phosphate Pathway | 1 | <0.05 | 0.45 |
| Pyruvate Metabolism | 1 | <0.05 | 0.78 |
Conclusion
This document provides a comprehensive guide for conducting a metabolomics study to investigate the cellular effects of a PKM2 activator. The detailed protocols and data presentation guidelines will enable researchers to generate robust and reproducible data. The expected metabolic changes, including increased glycolytic flux and altered anabolic pathways, provide a framework for interpreting the experimental results and understanding the mechanism of action of PKM2 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions and modulation of PKM2 activity by human papillomavirus E7 oncoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LC-MS workflow | workflow4metabolomics [workflow4metabolomics.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 13. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. uab.edu [uab.edu]
- 15. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols: Luciferase Reporter Assay for Measuring Pyruvate Kinase M2 (PKM2) Activity with Activator 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. The dimeric form of PKM2 plays a role in anabolic metabolism, promoting cell proliferation, and can also function as a transcriptional coactivator, notably for Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] The activation of PKM2, which favors the stable tetrameric state, can reverse the Warburg effect and suppress tumor growth, making it an attractive target for cancer therapy.[3][4] Small molecule activators can promote the formation of the active PKM2 tetramer.[3][5]
This document provides detailed protocols for utilizing a luciferase-based reporter assay to measure the activity of PKM2 in response to a hypothetical small molecule, "Activator 7." Luciferase assays offer a highly sensitive and quantitative method to assess PKM2 activity.[6][7] The ATP produced from the PKM2-catalyzed reaction serves as a substrate for firefly luciferase, generating a luminescent signal that is directly proportional to PKM2 activity.[6] Additionally, a reporter gene assay can be used to measure the transcriptional activity of HIF-1α, a downstream target of PKM2, providing an indirect measure of PKM2's non-canonical functions.[8][9]
Signaling Pathway and Experimental Workflow
The activation of PKM2 by small molecules leads to a shift from the dimeric to the tetrameric form. This has two major consequences that can be measured. First, the increased enzymatic activity leads to higher ATP production. Second, the reduction in dimeric PKM2 decreases its availability to act as a transcriptional co-activator for HIF-1α, leading to reduced expression of HIF-1α target genes.
Caption: PKM2 Activation Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Quantitative Data Summary
The following table summarizes the activity of known PKM2 activators from published studies, which can be used as a benchmark for evaluating "Activator 7".
| Activator | Assay Type | Cell Line | EC50 / AC50 | Reference |
| DASA-58 | PKM2 Activity Assay | A549 | 19.6 µM | [10] |
| TEPP-46 | PKM2 Activity Assay | H1299 | Not explicitly stated, but effective at inducing tetramerization | [10] |
| PA-12 | In-vitro ATP Assay | Recombinant PKM2 | 4.92 µM | [8] |
Experimental Protocols
Protocol 1: Direct Measurement of PKM2 Enzymatic Activity using a Luciferase-Based ATP Assay
This protocol measures the direct enzymatic activity of PKM2 by quantifying ATP production.
Materials:
-
Cells expressing PKM2 (e.g., A549, H1299)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
-
Activator 7 stock solution (dissolved in DMSO)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (containing luciferin and luciferase)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well white, opaque plate in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Treatment with Activator 7:
-
Prepare serial dilutions of Activator 7 in culture medium from a stock solution. Ensure the final DMSO concentration is below 0.1%.[11]
-
Include a vehicle control (DMSO only) and a positive control (e.g., DASA-58).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Activator 7 or controls.
-
Incubate for the desired treatment time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add 50-100 µL of the Luciferase Assay Reagent to each well.[11]
-
Measure the luminescence using a luminometer.
-
Protocol 2: Indirect Measurement of PKM2 Activity via a HIF-1α Reporter Gene Assay
This protocol indirectly measures the non-canonical activity of PKM2 by quantifying the transcriptional activity of its downstream target, HIF-1α.[8][9]
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
White, opaque 96-well plates
-
HRE (Hypoxia Response Element)-driven firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Activator 7 stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well white, opaque plate in 100 µL of culture medium.[11]
-
Incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of HRE reporter plasmid and 10 ng of Renilla control plasmid.[11]
-
Add the complex to the cells and incubate for 24 hours.
-
-
Treatment with Activator 7:
-
Prepare serial dilutions of Activator 7 in culture medium.
-
Replace the medium with 100 µL of medium containing Activator 7 or controls.
-
Induce hypoxia if required by the experimental design (e.g., by placing the plate in a hypoxic chamber or treating with a hypoxia-mimetic agent like cobalt chloride).
-
Incubate for 12-24 hours.
-
-
Cell Lysis:
-
Follow the cell lysis procedure as described in Protocol 1.
-
-
Dual-Luciferase Assay:
-
Add the firefly luciferase substrate to each well and measure the luminescence (Signal A).[11]
-
Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to the same well and measure the luminescence (Signal B).[11]
-
Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency.
-
Data Analysis and Interpretation
For Protocol 1, the raw luminescence units (RLU) are directly proportional to PKM2 activity. For Protocol 2, the normalized firefly/Renilla luciferase ratio reflects the transcriptional activity of HIF-1α.
-
Dose-Response Curves: Plot the luminescence signal against the concentration of Activator 7 to generate a dose-response curve. From this curve, the EC50 (half-maximal effective concentration) can be calculated.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects compared to the vehicle control.
-
Interpretation: An increase in luminescence in Protocol 1 indicates that Activator 7 is enhancing the enzymatic activity of PKM2. A decrease in the normalized luciferase activity in Protocol 2 suggests that Activator 7 is inhibiting the co-activator function of dimeric PKM2 on HIF-1α.
Conclusion
The luciferase reporter assays described provide robust and sensitive methods to quantify the activity of PKM2 and assess the efficacy of novel activators like "Activator 7". These protocols can be readily adapted for high-throughput screening of compound libraries to identify and characterize new modulators of PKM2 for therapeutic development.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 8. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-induced lncRNA-AC020978 promotes proliferation and glycolytic metabolism of non-small cell lung cancer by regulating PKM2/HIF-1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation: Studying PKM2 Protein Interactions with Activator 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it regulates the balance between energy production and biosynthetic processes.[1] PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[2][3] The transition between these states is influenced by various factors, including allosteric activators.[1][3] Understanding the protein-protein interactions of PKM2 in its various conformational states is crucial for developing novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to investigate these interactions.[4][5][6] This document provides a detailed protocol for using Co-IP to study the interactions of PKM2 with its binding partners, particularly in the presence of a small molecule, "Activator 7".
"Activator 7" is a small molecule activator of PKM2 with an AC50 of 0.144 μM.[7][8] By promoting the active tetrameric conformation of PKM2, Activator 7 can modulate its enzymatic activity and protein-protein interaction landscape.[1] These application notes will guide researchers in designing and executing Co-IP experiments to elucidate the specific protein complexes formed by PKM2 when influenced by Activator 7.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental approach, the following diagrams are provided.
Caption: Regulation of PKM2 by Activator 7 and subsequent protein interaction.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. PKM2 激活剂 7 | PKM2 activator 7 | PMK2激动剂 | 美国InvivoChem [invivochem.cn]
Troubleshooting & Optimization
Troubleshooting low efficacy of PKM2 activator 7 in vitro
Welcome to the technical support center for PKM2 activator 7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound B4) is a small molecule activator of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows metabolic intermediates to be diverted into biosynthetic pathways that support cell proliferation. This compound binds to an allosteric site on the PKM2 protein, stabilizing the active tetrameric conformation.[1][2][3] This "locks" the enzyme in its high-activity state, promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate and increasing the rate of glycolysis.[1][4]
Q2: What is the reported potency (AC50) of this compound?
A2: this compound has a reported half-maximal activation concentration (AC50) of approximately 0.144 µM in biochemical assays.[5][6]
Q3: In which solvent should I dissolve this compound?
A3: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO).[7] It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced artifacts or enzyme inhibition.[8][9][10]
Q4: What are the recommended in vitro assay methods to measure the activity of this compound?
A4: The two most common and reliable methods are the Lactate Dehydrogenase (LDH)-coupled assay and the ATP-based luminescence assay (e.g., Kinase-Glo®).
-
LDH-Coupled Assay: This is a continuous spectrophotometric assay that measures the rate of NADH oxidation (a decrease in absorbance at 340 nm) as pyruvate, the product of the PKM2 reaction, is converted to lactate by LDH.[9][11][12]
-
Kinase-Glo® Assay: This is an endpoint luminescence-based assay that quantifies the amount of ATP produced by the PKM2 reaction.[8][9] It is often less susceptible to compound interference (e.g., colored or fluorescent compounds) than the LDH-coupled assay.[9]
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected activity of this compound in your in vitro experiments.
Problem 1: No significant increase in PKM2 activity observed.
This could be due to issues with the compound, the enzyme, or the assay setup itself. Follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low PKM2 activator efficacy.
| Potential Cause | Recommended Action & Explanation |
| Compound-Related Issues | |
| Poor Solubility / Precipitation | Visually inspect the stock solution and final assay wells for any precipitate. Prepare a fresh stock solution of this compound in 100% DMSO. Ensure the final concentration of the compound in the assay does not exceed its solubility limit in the aqueous buffer. The final DMSO concentration should be kept low (e.g., ≤1%).[7][8][10] |
| Compound Degradation | Store the DMSO stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Test a freshly prepared stock solution. |
| Inaccurate Concentration | Verify all calculations for serial dilutions. Use calibrated pipettes to ensure accurate dispensing of small volumes. |
| Enzyme-Related Issues | |
| Inactive Recombinant PKM2 | Always run a positive control with a known allosteric activator like Fructose-1,6-bisphosphate (FBP) at a saturating concentration (e.g., 10-100 µM).[1][2][8] If there is no activation with FBP, the enzyme is likely inactive. Obtain a new batch of recombinant PKM2. |
| Low Purity of Enzyme | Use highly pure (>90%) recombinant PKM2.[13] Impurities or co-purified proteins can interfere with the assay. The presence of bacterial FBP from the E. coli expression system can pre-activate the enzyme, reducing the observable fold-activation by the test compound.[1] |
| Improper Enzyme Handling | Keep the enzyme on ice at all times when not in use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] Ensure the enzyme is properly folded by using appropriate purification and storage buffers (often containing glycerol and DTT).[13][14] |
| Assay Condition Issues | |
| Suboptimal Buffer pH | PKM2 activity is pH-sensitive. The optimal pH is generally between 6.5 and 7.5. Verify the pH of your final assay buffer. |
| Incorrect Substrate Concentrations | The apparent activity of an allosteric activator depends on the substrate concentrations. If substrate levels are saturating, the basal activity of PKM2 may be too high to observe a significant fold-activation. Conversely, if substrate levels are too low, the overall signal may be weak. Titrate both PEP and ADP to find optimal conditions (see Table 2).[15] |
| Interfering Substances in Assay | For LDH-coupled assays, some compounds can inhibit LDH or absorb light at 340 nm, leading to false results.[2] Run a control without PKM2 but with the activator, LDH, and NADH to check for direct interference. The Kinase-Glo® assay is generally less prone to such interference.[9] |
| High DMSO Concentration | The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit enzyme activity.[8][10] |
Problem 2: High variability between replicate wells.
| Potential Cause | Recommended Action & Explanation |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for small volumes. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Incomplete Mixing | Ensure all components are thoroughly mixed upon addition to the well. Gently pipette up and down or use a plate shaker. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the reaction to avoid temperature gradients across the plate, which can affect reaction rates. |
| Edge Effects in Microplates | Evaporation from wells at the edge of a 96-well plate can concentrate reagents and alter results. Avoid using the outer wells or fill them with buffer/media to create a humidity barrier. |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Synonyms | Compound B4 | [5][6] |
| Molecular Formula | C₁₆H₁₉F₃O₄ | [5] |
| Molecular Weight | 332.31 g/mol | [5] |
| AC50 (in vitro) | ~0.144 µM | [5][6] |
| Recommended Solvent | DMSO |[7] |
Table 2: Recommended Concentration Ranges for In Vitro PKM2 Assays
| Component | LDH-Coupled Assay | Kinase-Glo® Assay | Rationale & Notes |
|---|---|---|---|
| Recombinant PKM2 | 2-10 nM (0.1-0.5 µg/mL) | 2-10 nM (0.1-0.5 µg/mL) | Concentration should be optimized to ensure the reaction is in the linear range. |
| PEP (Substrate) | 0.2 - 1.0 mM | 0.2 - 5.0 mM | The Kₘ for PEP is significantly higher in the absence of an activator. Using a sub-saturating concentration allows for a larger activation window.[8][9][12] |
| ADP (Substrate) | 0.2 - 5.0 mM | 0.2 - 5.0 mM | Typically used at or above its Kₘ.[9][12] |
| NADH (Coupling) | 0.2 - 0.3 mM | N/A | Must be in excess to ensure the LDH reaction is not rate-limiting.[12] |
| LDH (Coupling) | 5 - 10 units/mL | N/A | Must be in excess. Be aware that commercial LDH preps can be contaminated with FBP, leading to PKM2 pre-activation.[9] |
| FBP (Positive Control) | 10 - 100 µM | 10 - 100 µM | Used at saturating concentrations to achieve maximal activation as a benchmark.[8][9] |
| MgCl₂ | 5 - 10 mM | 5 - 10 mM | Essential cofactor for kinase activity. |
| KCl | 100 mM | 100 mM | Essential cofactor for kinase activity. |
| Buffer | 50 mM Tris or MES | 50 mM Tris or MES | Maintain pH between 6.5 - 7.5.[9] |
Key Experimental Protocols
Protocol 1: LDH-Coupled Spectrophotometric Assay
This protocol measures PKM2 activity by monitoring the decrease in NADH absorbance at 340 nm.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing:
-
0.3 mM NADH
-
1.0 mM ADP
-
10 units/mL LDH
-
-
Prepare Compound Plate: Serially dilute this compound in 100% DMSO. Then, dilute these stocks into the assay buffer to create 10X working solutions. Add 10 µL of the 10X working solutions to the wells of a 96-well UV-transparent plate. Include wells for a "No Activator" (DMSO vehicle) control and a "Positive Control" (e.g., 100 µM FBP final concentration).
-
Add Enzyme and Reagent Mix: Add 40 µL of the Reagent Master Mix to each well. Then add 40 µL of assay buffer containing recombinant PKM2 (e.g., at 2.5X the final concentration).
-
Initiate Reaction: Start the reaction by adding 10 µL of 10X PEP solution (e.g., 5 mM for a 0.5 mM final concentration). The final volume should be 100 µL.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate Activity: The rate of reaction is the slope of the linear portion of the absorbance vs. time curve. Calculate the fold-activation relative to the DMSO vehicle control.
Protocol 2: Kinase-Glo® Luminescence Assay
This protocol measures the ATP produced by PKM2 after a fixed incubation time.
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Prepare Compound and Enzyme Mix: In a white, opaque 96-well plate, add 25 µL of a 2X solution of recombinant PKM2 in assay buffer. Add 5 µL of a 10X solution of this compound (or DMSO vehicle / FBP controls).
-
Initiate Reaction: Start the reaction by adding 20 µL of a 2.5X substrate mix containing PEP and ADP in assay buffer. The final volume will be 50 µL.
-
Incubate: Incubate the plate at room temperature for 30-60 minutes.
-
Detect ATP: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Add 50 µL of the reagent to each well.
-
Measure Luminescence: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analyze Data: A lower luminescent signal corresponds to higher kinase activity (more ATP consumed by the luciferase reaction). However, PKM2 produces ATP, so higher PKM2 activity will result in a higher luminescent signal. Calculate fold-activation relative to the DMSO vehicle control after subtracting background (no enzyme) wells.
Signaling Pathway and Activator Mechanism
Caption: Mechanism of PKM2 activation by FBP and small molecules.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. This compound | PMK2激动剂 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. astx.com [astx.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human PKM2 Recombinant Protein (RP-75743) [thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Solubility of PKM2 Activators
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with PKM2 activators, such as compound 7, during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My PKM2 activator 7 has poor aqueous solubility. What are the initial steps to improve it for in vivo experiments?
A1: Poor aqueous solubility is a common challenge for many small molecule kinase activators. A systematic approach to formulation development is crucial for achieving the desired exposure in vivo. The initial steps involve characterizing the physicochemical properties of your compound and then screening various formulation strategies. Key strategies include using co-solvents, pH adjustment, and complexation with cyclodextrins. For instance, a tiered approach starting with simple aqueous-based vehicles and moving to more complex lipid-based systems is often effective.
Q2: What are some common and effective formulation vehicles for poorly soluble compounds like PKM2 activators?
A2: Several vehicles can be used to formulate poorly soluble compounds for in vivo studies. The choice of vehicle depends on the compound's properties, the desired route of administration, and the preclinical species. Some widely used and effective options include:
-
Aqueous Co-solvent Systems: These are often the first choice due to their simplicity. Common co-solvents include polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol. These are typically mixed with water or a buffer solution.
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of poorly soluble compounds by improving their dissolution in the gastrointestinal tract.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon standing or dilution.
Root Cause Analysis:
This common issue, known as "crashing out," often occurs when the compound's concentration exceeds its thermodynamic solubility in the final vehicle or upon dilution in an aqueous environment (e.g., after injection into the bloodstream). The initial formulation might be a supersaturated solution that is not stable over time.
Solution Workflow:
A systematic approach to formulation screening can help identify a stable vehicle. The following workflow outlines a common strategy for improving the solubility and stability of a research compound for in vivo studies.
Off-target effects of PKM2 activator 7 and how to mitigate them
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed information on the potential off-target effects of Pyruvate Kinase M2 (PKM2) activators, with a focus on the widely used compound TEPP-46, and offers strategies to mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TEPP-46 and how does it activate PKM2?
TEPP-46 is a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] It allosterically binds to a site at the dimer-dimer interface of the PKM2 tetramer, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[2][3][4] This binding stabilizes the active tetrameric conformation of PKM2, leading to increased pyruvate kinase activity.[2][4] This activation is effective even in the presence of phosphotyrosine peptides that would normally inhibit PKM2 activity.[2][3][4][5]
Q2: What are the known off-target effects of TEPP-46?
While TEPP-46 is highly selective for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR), as with any small molecule, the potential for off-target effects should be considered, especially at higher concentrations.[1][3] Currently, publically available kinase panel screening data for TEPP-46 is limited. However, potential off-target effects can be broadly categorized as:
-
Unintended interactions with other proteins: High concentrations of any small molecule can lead to binding to proteins other than the intended target, potentially modulating their function and leading to unexpected cellular phenotypes.
-
Modulation of signaling pathways downstream of metabolic changes: The activation of PKM2 by TEPP-46 significantly alters cellular metabolism, including increased glycolysis and lactate production.[6][7][8][9] These metabolic shifts can indirectly influence various signaling pathways, such as the AMPK pathway.[7][10]
-
Effects independent of the chemical scaffold: The chemical structure of TEPP-46 itself could have unforeseen interactions within the complex cellular environment.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of my PKM2 activator?
A multi-faceted approach is essential to distinguish on-target from off-target effects.[11][12] Key strategies include:
-
Use of a Structurally Unrelated Activator: Employing a different, structurally distinct PKM2 activator (e.g., DASA-58) should recapitulate the same biological phenotype if the effect is on-target.[7]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out PKM2.[11][12] The phenotype observed with the PKM2 activator should be rescued or mimicked by these genetic perturbations.
-
Dose-Response Analysis: Use the lowest effective concentration of the activator that elicits the desired on-target effect.[11][12] Off-target effects are more likely to occur at higher concentrations.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of the activator. This helps to control for effects related to the chemical scaffold itself.[11]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement in intact cells by measuring the increased thermal stability of PKM2 upon activator binding.[11][12][13][14][15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Inconsistent results between different cell lines. | Varying expression levels of PKM2 or potential off-target proteins. | 1. Confirm PKM2 expression levels in all cell lines via Western Blot or qPCR. 2. Consider that the cellular context and metabolic wiring can influence the response to PKM2 activation. |
| High cellular toxicity at effective concentrations. | Off-target effects or excessive metabolic stress from on-target activity. | 1. Perform a careful dose-titration to find the minimal effective concentration. 2. Use a structurally different PKM2 activator to see if the toxicity is compound-specific. 3. Combine PKM2 activation with other metabolic inhibitors, such as 2-deoxy-D-glucose (2-DG), which has been shown to synergize with TEPP-46, potentially allowing for lower, less toxic doses of each compound.[8][9][17] |
| Phenotype is observed even with genetic knockdown of PKM2. | The observed effect is likely due to an off-target interaction. | 1. Re-evaluate the experimental conclusions. 2. Consider proteome-wide profiling techniques to identify potential off-target binding partners. |
| Lack of PKM2 activation in cell-based assays. | Poor cell permeability, rapid metabolism of the compound, or incorrect assay conditions. | 1. Confirm compound uptake and stability in your specific cell line. 2. Optimize the PKM2 activity assay (see Experimental Protocols section). 3. Perform a CETSA to confirm target engagement in your cellular system.[11][12][13][14][15][16] |
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Activity of PKM2 Activators
| Compound | Assay Type | System | AC50 (Half-Maximum Activating Concentration) | Reference |
| TEPP-46 (ML265) | Biochemical | Recombinant human PKM2 | 92 nM | [1][3] |
| Biochemical | Recombinant human PKM2 | ~70 nM | [18] | |
| Cell-based (A549) | A549 lung carcinoma cells | < 20 nM | [19] | |
| In vivo (rat retina) | Rat retinal lysate | 866 ± 176 nM | [18] | |
| DASA-58 | Biochemical | Recombinant human PKM2 | Not specified, but active | [2] |
| Cell-based (A549) | A549 lung carcinoma cells | Active, dose-dependent | [2] | |
| TP-1454 | Biochemical | Recombinant PKM2 | 10 nM | [19][20] |
| Cell-based (A549) | A549 lung carcinoma cells | < 20 nM | [19] | |
| Cell-based (various) | Multiple cell types | < 50 nM | [20] |
Key Experimental Protocols
Protocol 1: Pyruvate Kinase (PK) Activity Assay (LDH-Coupled Method)
This assay measures PKM2 activity by quantifying the production of pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[21][22]
Materials:
-
Cell lysate or recombinant PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 activator (e.g., TEPP-46) or vehicle control (DMSO)
Procedure:
-
Prepare a master mix containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Aliquot the master mix into a 96-well plate.
-
Add the PKM2 activator at various concentrations or the vehicle control to the appropriate wells.
-
Add the cell lysate or recombinant PKM2 to initiate the reaction.
-
Immediately measure the absorbance at 340 nm at kinetic mode for a set period (e.g., 20-30 minutes) using a plate reader.
-
Calculate the rate of NADH consumption (decrease in A340) to determine PKM2 activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PKM2 activator binds to PKM2 in intact cells.[11][12][13][14][15][16] Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[13][15]
Materials:
-
Cultured cells
-
PKM2 activator (e.g., TEPP-46) or vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against PKM2 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the PKM2 activator or vehicle control for a specified time (e.g., 1 hour) at 37°C.[13]
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS or lysis buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes), followed by a cooling step.[13][14][23]
-
Cell Lysis: Lyse the cells (if not already in lysis buffer) by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[14]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKM2 by Western blotting.[13]
-
Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the activator-treated samples compared to the vehicle control indicates target engagement.[12]
Visualizations
Caption: Simplified signaling pathway of PKM2 regulation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for mitigating off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. astx.com [astx.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Optimizing PKM2 Activator 7 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PKM2 activator 7 for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3] In many proliferating cells, such as cancer cells, PKM2 exists in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways to support cell growth and proliferation (the Warburg effect).[1][4][5]
This compound binds to a site on the PKM2 protein distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), promoting the formation of the highly active tetrameric form.[6][7] This conformational change increases the enzyme's affinity for its substrate, PEP, thereby enhancing pyruvate kinase activity.[3] By forcing PKM2 into its active tetrameric state, the activator reverses the Warburg effect, shifting glucose metabolism from anabolic pathways towards energy production (ATP generation).[1][8] This can inhibit the growth of cancer cells and modulate the metabolic activity of other cell types, such as immune cells.[9][10]
Caption: Mechanism of this compound.
Q2: What are the recommended starting doses for in vivo studies with this compound?
A2: The optimal in vivo dose of this compound will depend on the animal model, tumor type (if applicable), and the desired therapeutic outcome. Based on data from similar small molecule PKM2 activators like TEPP-46, a common starting point for oral administration in mice is in the range of 50-100 mg/kg/day. For instance, the potent PKM2 activator TP-1454 has been tolerated in mice, rats, and dogs at doses as high as 1000 mg/kg/day in repeat-dose studies.[11] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Quantitative Data Summary: In Vivo Dosing of PKM2 Activators
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| TEPP-46 | Mice (xenograft) | Oral | 50 mg/kg/day | Tumor growth inhibition | [12] |
| TEPP-46 | Mice (sepsis model) | Intraperitoneal | Not specified | Reduced pro-inflammatory cytokines | [13] |
| TP-1454 | Mice, Rats, Dogs | Not specified | Up to 1000 mg/kg/day | Well-tolerated | [11] |
| MCTI-566 | Rats | Intravitreal | Increasing concentrations | Increased retinal PK activity | [10][14] |
Q3: How should I formulate this compound for animal administration?
A3: The formulation of this compound will depend on its physicochemical properties, such as solubility and stability, and the intended route of administration. For oral gavage, a common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Some small molecule activators may require solubilization in organic solvents like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous vehicle.[14] However, the use of organic solvents should be minimized due to potential toxicity.[14] It is recommended to perform formulation development studies to identify a vehicle that provides adequate solubility and stability for consistent dosing.
Troubleshooting Guide
Problem 1: No significant tumor growth inhibition is observed in my xenograft model.
Possible Causes and Solutions:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Solution: Perform a dose-escalation study to determine the MTD. Measure the compound's concentration in plasma and tumor tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Poor Bioavailability: The compound may have low oral bioavailability, leading to insufficient systemic exposure.
-
Solution: Consider alternative routes of administration, such as intraperitoneal (IP) injection. Reformulate the compound to improve its solubility and absorption.
-
-
Tumor Model Resistance: The specific cancer cell line used in the xenograft may be insensitive to PKM2 activation.
-
Solution: Test the activator on a panel of different cancer cell lines in vitro to assess their sensitivity. Consider using a different tumor model for in vivo studies.
-
-
Metabolic Reprogramming: Cancer cells can adapt to metabolic stress by activating alternative pathways.
-
Solution: Investigate the metabolic profile of the treated tumors to identify potential resistance mechanisms. Consider combination therapies, for example, with inhibitors of alternative metabolic pathways.[15]
-
Caption: Troubleshooting workflow for lack of efficacy.
Problem 2: Observed toxicity or adverse effects in treated animals.
Possible Causes and Solutions:
-
Dose is too high: The administered dose may exceed the MTD.
-
Solution: Reduce the dose and/or the dosing frequency.
-
-
Off-target effects: The compound may have off-target activities that contribute to toxicity.
-
Solution: Conduct in vitro profiling against a panel of kinases and other potential off-targets to assess the compound's selectivity.
-
-
Formulation-related toxicity: The vehicle used for formulation may be causing adverse effects.
-
Solution: Test the vehicle alone in a control group of animals to assess its toxicity. If the vehicle is toxic, identify an alternative, more biocompatible formulation.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined optimal dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Caption: Experimental workflow for a xenograft study.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model: Use healthy adult mice of the same strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of the compound versus time. Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 9. What are PKM2 stimulants and how do they work? [synapse.patsnap.com]
- 10. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PKM2 Activator 7 Experiments
Welcome to the technical support center for PKM2 activators. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where PKM2 activator 7 is not showing the expected effect in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule activator of Pyruvate Kinase M2 (PKM2) with a reported AC50 of 0.144 µM.[1] Like other PKM2 activators, it is designed to promote the formation of the constitutively active tetrameric form of PKM2 from its less active dimeric state.[2][3] This shift in equilibrium is expected to increase the rate of glycolysis, leading to increased pyruvate and ATP production.[2]
Q2: What are the expected cellular effects of PKM2 activation?
The activation of PKM2 can lead to a variety of cellular effects, which can be cell-line dependent. Generally, the expected outcomes include:
-
Increased Glycolytic Flux: Enhanced conversion of phosphoenolpyruvate (PEP) to pyruvate.[2]
-
Altered Cellular Metabolism: This can manifest as increased glucose consumption and, in some contexts, decreased lactate production as pyruvate is channeled into the TCA cycle.[4][5] However, some studies have reported increased lactate production.[6]
-
Induction of Serine Auxotrophy: PKM2 activation can rewire cellular metabolism, making cells dependent on external sources of serine for proliferation.[3][7]
-
Inhibition of Tumor Growth: In many cancer cell lines, promoting the tetrameric form of PKM2 can suppress tumor growth in vivo.[4][8]
Q3: Why might this compound not be showing an effect in my cell line?
Several factors can contribute to a lack of observable effect. These can be broadly categorized as issues with the experimental setup, the specific characteristics of your cell line, or the inherent biological complexity of PKM2's function. This guide will walk you through a systematic approach to troubleshoot these possibilities.
Troubleshooting Guide: Why is this compound Ineffective in My Cell Line?
This guide provides a step-by-step approach to identify the potential reasons for the lack of an observed effect of this compound.
Step 1: Verify Compound Integrity and Experimental Parameters
Before investigating complex biological reasons, it is crucial to ensure the basics of your experiment are sound.
1.1. Compound Quality and Concentration:
-
Freshness and Storage: Ensure your stock of this compound is fresh and has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Concentration Range: Are you using an appropriate concentration range? The reported AC50 is 0.144 µM in a biochemical assay.[1] Cellular EC50 values may be higher. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line.
1.2. Cell Culture Conditions:
-
Nutrient Availability: Standard cell culture media are often rich in nutrients that can mask the effects of PKM2 activation. For example, the presence of serine in the medium can negate the pro-apoptotic effects of some PKM2 activators.[3][7]
-
Troubleshooting Tip: Try performing the experiment in a basal medium formulation, such as Basal Medium Eagle (BME), which lacks non-essential amino acids like serine.[9]
-
Step 2: Characterize Your Cell Line's PKM Isoform Expression
The responsiveness of a cell line to a PKM2 activator is fundamentally dependent on the expression levels of PKM2 and its constitutively active splice variant, PKM1.
2.1. Relative Expression of PKM1 and PKM2:
-
Rationale: Cell lines with high levels of PKM1 relative to PKM2 may not be sensitive to PKM2 activators, as the overall pyruvate kinase activity is already high.[10] Conversely, cells must express sufficient PKM2 for the activator to have a target.
-
Experimental Protocol:
-
Western Blot for PKM1 and PKM2: Use isoform-specific antibodies to determine the relative protein levels of PKM1 and PKM2 in your cell line lysate.
-
Table 1: PKM Isoform Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Predominant PKM Isoform | Reference |
| PC3 | Prostate Cancer | High PKM2 | [10][11] |
| LNCaP | Prostate Cancer | Lower PKM2 than PC3 | [10][11] |
| A549 | Lung Cancer | High PKM2 | [3] |
| H1299 | Lung Cancer | High PKM2 | [5] |
| MDA-MB-231 | Breast Cancer | High PKM2 | [4] |
| MCF7 | Breast Cancer | High PKM2 | [12] |
| HepG2 | Liver Cancer | High PKM2 | [13] |
This table provides a general guide; it is always recommended to verify the expression in your specific cell line and culture conditions.
Step 3: Assess the Activity of PKM2 in Your Cell Line
Even if PKM2 is highly expressed, its basal activity and its responsiveness to the activator can be influenced by several factors.
3.1. Post-Translational Modifications (PTMs):
-
Rationale: PTMs such as phosphorylation (e.g., at Y105) and acetylation (e.g., at K305) can inhibit PKM2 activity and may interfere with activator binding or the conformational change to the tetrameric state.[3][14]
-
Troubleshooting Tip: While direct detection of specific PTMs can be challenging, you can assess the overall responsiveness of PKM2 to activation.
3.2. PKM2 Activity Assay:
-
Rationale: Directly measuring the enzymatic activity of PKM2 in cell lysates before and after treatment with the activator is the most definitive way to confirm target engagement.
-
Experimental Protocol:
Step 4: Evaluate the Metabolic Response to the Activator
If you have confirmed that PKM2 is expressed and its activity is increased by the activator, the next step is to investigate the downstream metabolic consequences.
4.1. Glucose Consumption and Lactate Production:
-
Rationale: PKM2 activation should alter the rate of glycolysis. Measuring glucose uptake from and lactate secretion into the culture medium can provide a readout of this metabolic shift.
-
Experimental Protocol:
Step 5: Consider the Non-Canonical Functions of PKM2
PKM2 has several non-glycolytic roles, particularly in the nucleus, that may not be directly affected by small molecule activators that target its enzymatic function.
5.1. Nuclear PKM2:
-
Rationale: In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase or a transcriptional co-activator, influencing gene expression and promoting cell proliferation.[1][7][18][19] If the predominant oncogenic role of PKM2 in your cell line is through its nuclear functions, an activator that promotes its tetramerization in the cytoplasm might not have the desired anti-proliferative effect.
-
Troubleshooting Tip: Investigate the subcellular localization of PKM2 in your cell line using immunofluorescence or cellular fractionation followed by Western blotting.
Experimental Protocols
Protocol 1: Western Blot for PKM1 and PKM2
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PKM1 (e.g., Sigma SAB4200094) and PKM2 (e.g., Cell Signaling Technology #4053) overnight at 4°C.[20] Use a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate.
Protocol 2: LDH-Coupled PKM2 Activity Assay
-
Prepare Cell Lysates: Lyse cells in a suitable assay buffer and quantify the protein concentration.
-
Assay Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl, KCl, MgCl2, ADP, PEP, NADH, and lactate dehydrogenase.[21]
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADH consumption is proportional to the pyruvate kinase activity.[9][21]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting the lack of effect of this compound.
Caption: A flowchart outlining the systematic troubleshooting process.
Signaling Pathway of PKM2 Activation
The following diagram illustrates the central role of PKM2 in glycolysis and how activators influence its state and downstream metabolic pathways.
Caption: The role of PKM2 in glycolysis and its modulation by activators.
References
- 1. Nonmetabolic functions of pyruvate kinase isoform M2 in controlling cell cycle progression and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate production and glucose consumption measurement [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The expression of PKM1 and PKM2 in developing, benign, and cancerous prostatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Long-term microfluidic glucose and lactate monitoring in hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-canonical functions of enzymes facilitate cross-talk between cell metabolic and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. astx.com [astx.com]
Addressing batch-to-batch variability of PKM2 activator 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 7. The information is designed to help address specific issues, particularly batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compd B4) is a small molecule activator of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis that exists in two main forms: a highly active tetramer and a less active dimer. In many cancer cells, PKM2 is predominantly in the dimeric state, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support cell proliferation. This compound binds to an allosteric site on the PKM2 protein, promoting and stabilizing the formation of the active tetrameric state.[1][2] This shifts cancer cell metabolism away from biosynthesis and towards energy production, which can inhibit tumor growth.[2][3]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability of small molecules like this compound can stem from several factors related to its synthesis, purification, and handling. Potential causes include:
-
Purity: The percentage of the active compound may differ between batches. Minor impurities or synthetic byproducts could have off-target effects or interfere with the activity of this compound.
-
Solubility: Differences in the crystalline form or residual solvents from the manufacturing process can affect the solubility of the compound. Incomplete dissolution will lead to a lower effective concentration in your experiments.
-
Stability: The compound may degrade over time if not stored correctly. Degradation products may be inactive or have inhibitory effects.
-
Water Content: The presence of water can affect the net weight of the compound and its stability.
To investigate this, you should first request and compare the Certificate of Analysis (CoA) for each batch from the supplier. Pay close attention to the purity data (e.g., by HPLC or LC-MS) and any other specified quality control parameters.
Q3: How should I prepare and store my stock solution of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in a high-purity solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[4] For working solutions, thaw an aliquot and dilute it in your assay buffer immediately before use. It is advisable to not store diluted aqueous solutions for extended periods.
Q4: What are the expected effects of this compound on cellular metabolism?
Treatment of cancer cells with a PKM2 activator is expected to lead to a metabolic shift. By forcing PKM2 into its active tetrameric form, the conversion of phosphoenolpyruvate (PEP) to pyruvate is accelerated. This can lead to:
-
Decreased levels of upstream glycolytic intermediates that are precursors for biosynthetic pathways (e.g., serine, glycine, and nucleotides).[5]
-
Increased pyruvate production, which can fuel the TCA cycle and oxidative phosphorylation.
-
Changes in lactate production, although the direction of this change can be cell-type and context-dependent.[3][6]
-
An induced dependency on extracellular serine for proliferation in some cancer cell lines.[5]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Effect of this compound
If you observe a weaker than expected effect or no effect of this compound in your assay, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Insolubility | Visually inspect your stock and working solutions for any precipitate. If solubility is a concern, try gentle warming (e.g., 37°C for a short period) and vortexing. Consider preparing a fresh stock solution. You can also perform a serial dilution and measure the absorbance or fluorescence of the compound alone to check for aggregation at higher concentrations.[7] |
| Compound Degradation | Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, use a new vial of the compound. Ensure proper storage conditions are being met. A change in the color of the stock solution can indicate degradation.[4] |
| Incorrect Assay Conditions | Verify the pH and composition of your assay buffer. The activity of PKM2 and the potency of its activators can be sensitive to pH and the concentration of co-factors like Mg2+ and K+. |
| Low PKM2 Expression in Cell Line | Confirm the expression level of PKM2 in your cell line of choice by Western blot. Cell lines with very low PKM2 expression will show a minimal response to the activator. |
| Batch-to-Batch Variability | Obtain the Certificate of Analysis (CoA) for the different batches you are using. Compare the purity and other quality control parameters. If there are significant differences, contact the supplier's technical support. |
Issue 2: High Variability Between Replicates
High variability in your experimental replicates can obscure real effects. The following steps can help to reduce variability:
| Potential Cause | Recommended Action |
| Incomplete Dissolution | Ensure the compound is fully dissolved before adding it to your assay. Vortex stock solutions before making dilutions. |
| Assay Edge Effects | In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to increased compound concentration. Avoid using the outer wells or ensure proper sealing of the plate. |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variable results. Ensure your cells are well-mixed before plating and that the seeding density is consistent across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
Data Presentation
This compound: Key Properties
| Property | Value | Reference |
| Molecular Formula | C16H19F3O4 | [8] |
| Molecular Weight | 332.31 g/mol | [8] |
| AC50 | 0.144 µM | [8][9] |
Comparison of Common PKM2 Activators
| Compound | AC50 (Biochemical Assay) | Key Features |
| This compound (Compd B4) | 0.144 µM | Sesquiterpene lactone derivative.[8][9] |
| TEPP-46 (ML265) | 92 nM | Potent and selective activator.[10] |
| DASA-58 | ~380 nM | Specific PKM2 activator.[10] |
| Mitapivat (AG-348) | Not specified in search results | Clinically investigated PKM2 activator.[10] |
Experimental Protocols
PKM2 Enzymatic Activity Assay (Spectrophotometric)
This protocol measures PKM2 activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
LDH (Lactate Dehydrogenase)
-
NADH
-
ADP (Adenosine diphosphate)
-
PEP (Phosphoenolpyruvate)
-
This compound
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing LDH, NADH, and ADP.
-
Add this compound at various concentrations to the wells of the 96-well plate. Include a DMSO control.
-
Add the recombinant PKM2 protein to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding PEP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
The rate of NADH oxidation (decrease in A340) is proportional to the PKM2 activity. Calculate the initial reaction velocities and plot them against the activator concentration to determine the AC50.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing PKM2
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKM2 by Western blot.
-
Plot the band intensity of soluble PKM2 against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: Signaling pathway of PKM2 activation.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting unexpected results in PKM2 activator 7 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PKM2 activator 7. The information is designed to help address unexpected experimental results and provide clarity on methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment shows no effect on pyruvate kinase activity in my cell lysate. What are the possible reasons?
A1: Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Degradation: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it into your assay buffer. Precipitates can lead to an inaccurate final concentration.
-
-
Assay Conditions:
-
Sub-optimal FBP concentration: The endogenous allosteric activator Fructose-1,6-bisphosphate (FBP) can influence the efficacy of synthetic activators.[1][2][3] The presence of FBP can stabilize the active tetrameric state of PKM2, potentially masking the effect of the activator.[1][2] Conversely, some activators may require a minimal amount of FBP to be effective.[2] Consider titrating FBP concentrations in your assay.
-
Incorrect protein concentration: The concentration of PKM2 in your lysate might be too high or too low. Titrate the amount of cell lysate used in the assay.
-
Inhibitory factors in lysate: Cell lysates contain various metabolites that can inhibit PKM2 activity, such as ATP and certain amino acids (e.g., alanine, phenylalanine).[4] Consider purifying recombinant PKM2 for initial activity assays to rule out lysate-specific inhibition.
-
-
PKM2 Isoform Expression:
-
Low PKM2 expression: The cell line you are using may not express sufficient levels of PKM2. Verify PKM2 expression levels by Western blot.
-
High PKM1 expression: Some cell types express the constitutively active PKM1 isoform, which is not allosterically regulated in the same manner as PKM2.[2][5] PKM2 activators are specific to PKM2 and will have no effect on PKM1 activity.
-
Q2: I observe an increase in PKM2 activity, but there is no corresponding change in cell proliferation under standard culture conditions. Is this expected?
A2: Yes, this is a commonly observed phenomenon. Treatment with PKM2 activators often does not affect cell proliferation in standard, nutrient-rich culture conditions.[2][6] The rationale is that under such conditions, cells can compensate for metabolic shifts. However, PKM2 activation can induce sensitivity to nutrient stress. For instance, it can create a dependency on the non-essential amino acid serine.[6] Consider evaluating the effect of this compound under nutrient-deprived conditions (e.g., low serine or glutamine) to unmask its anti-proliferative effects.[6]
Q3: My in-cell results are inconsistent with my biochemical assays. What could be the cause?
A3: Discrepancies between in-cell and biochemical assays can arise from several factors related to the cellular environment:
-
Cellular Permeability: The compound may have poor cell permeability, preventing it from reaching its target in sufficient concentrations.
-
Compound Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Inactivation: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Off-Target Effects: In a cellular context, the compound might engage with other proteins, leading to unexpected phenotypes that confound the interpretation of the results. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool to confirm direct target engagement of the activator with PKM2 within the cell.[7][8][9][10]
Q4: How can I confirm that this compound is directly binding to PKM2 in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[7][8][9][10] This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. By heating cell lysates treated with the activator to various temperatures and then quantifying the amount of soluble PKM2 (e.g., by Western blot), you can determine if the compound induces a thermal shift, indicating direct binding.[8][10]
Q5: I see a decrease in lactate production as expected, but no significant change in oxygen consumption. Is this normal?
A5: Yes, this finding is consistent with some published studies. While replacing PKM2 with the constitutively active PKM1 isoform has been shown to reduce lactate production and increase oxygen consumption, acute treatment with a PKM2 activator may only result in decreased lactate production without a significant immediate impact on the oxygen consumption rate.[2] This suggests that the metabolic reprogramming induced by pharmacological activation of PKM2 may not fully recapitulate the effects of genetic replacement with PKM1.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Efficacy
| Issue | Potential Cause | Suggested Action |
| No activity in biochemical assay | Compound degradation/solubility | Verify storage conditions; ensure complete dissolution in a suitable solvent. |
| Sub-optimal assay conditions | Titrate FBP, PKM2 concentration; use purified protein. | |
| Low PKM2/high PKM1 expression | Confirm isoform expression via Western blot. | |
| No effect on cell proliferation | Nutrient-rich culture conditions | Test under nutrient stress (e.g., serine deprivation).[6] |
| In-cell vs. biochemical discrepancy | Poor permeability/efflux/metabolism | Evaluate compound's ADME properties. |
| Off-target effects | Perform CETSA to confirm target engagement.[7][8][9][10] | |
| Confirmation of target binding | Lack of direct binding evidence | Utilize Cellular Thermal Shift Assay (CETSA).[7][8][9][10] |
Experimental Protocols
1. Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This protocol measures PK activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[11][12][13]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Phosphoenolpyruvate (PEP) stock solution.
-
ADP stock solution.
-
NADH stock solution.
-
Lactate Dehydrogenase (LDH) enzyme.
-
This compound stock solution (in DMSO).
-
Cell lysate or purified PKM2.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Aliquot the reaction mixture into a 96-well plate.
-
Add the this compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the cell lysate or purified PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of NADH oxidation is proportional to the PK activity.
-
2. PKM2 Tetramerization Assay (Western Blot)
This method assesses the oligomeric state of PKM2, as activators promote the formation of the active tetrameric form.[2][14]
-
Reagents:
-
Cell lysis buffer (non-denaturing).
-
Protein cross-linking agent (e.g., glutaraldehyde).
-
SDS-PAGE loading buffer (non-reducing).
-
Primary antibody against PKM2.
-
Secondary antibody (HRP-conjugated).
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a non-denaturing buffer.
-
Incubate the lysate with a cross-linking agent to stabilize the protein complexes.
-
Quench the cross-linking reaction.
-
Separate the protein complexes by non-reducing SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-PKM2 antibody to visualize the monomeric, dimeric, and tetrameric forms.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to PKM2 in intact cells.[7][8][9][10]
-
Reagents:
-
Cell culture medium.
-
This compound.
-
Lysis buffer with protease inhibitors.
-
Antibody against PKM2 for Western blot.
-
-
Procedure:
-
Treat cultured cells with either this compound or vehicle.
-
Harvest and resuspend the cells in a protein-stable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
-
Visualizations
Caption: PKM2 activation signaling pathway.
Caption: General experimental workflow.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PKM2 Activator 7 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PKM2 activator 7 (also known as Compd B4). Given that this compound is a novel compound, this guide incorporates established principles from other well-characterized PKM2 activators to provide a comprehensive resource for optimizing its use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of Pyruvate Kinase M2 (PKM2) with a reported AC50 of 0.144 µM[1][2][3]. PKM2 is a key enzyme in glycolysis that exists in two main forms: a highly active tetramer and a less active dimer[4][5]. In many cancer cells, PKM2 is predominantly in the dimeric state, which slows down glycolysis and allows glucose intermediates to be diverted into anabolic pathways (like serine biosynthesis) that support cell proliferation[6]. PKM2 activators, including this compound, function by promoting and stabilizing the active tetrameric form of the enzyme[4][7]. This "forces" the cell to increase the rate of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate, thereby reducing the availability of metabolic building blocks for growth[8].
Q2: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration will depend on your cell type and the experimental endpoint. A good starting point is to perform a dose-response curve.
-
Initial Range: Based on its reported AC50 of 0.144 µM, you could test a range from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Assay for Activity: Measure pyruvate kinase activity in cell lysates after a short incubation period (e.g., 2-4 hours) to confirm target engagement within the cells[9].
-
Assess Downstream Effects: Correlate the enzyme activation with a functional outcome relevant to your study, such as changes in lactate production, serine dependency, or cell viability over a longer period (e.g., 24-72 hours)[8][10].
Q3: What is the recommended incubation time for this compound?
The ideal incubation time is highly dependent on the biological question you are asking. There is no single optimal time; it must be determined empirically for your specific assay.
-
Short-term (30 min - 4 hours): Suitable for observing direct and rapid biochemical changes.
-
Mid-term (6 - 24 hours): Used for measuring effects on metabolic pathways and gene expression.
-
Long-term (24 - 72 hours or more): Required for assessing effects on cell fate and overall phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in PKM2 activity observed. | 1. Incubation time is too short/long: The effect may be transient. 2. Compound concentration is too low: Insufficient drug to activate the target. 3. Compound degradation: The activator may not be stable in your media over long incubations. 4. Cell type is non-responsive: Cells may have low PKM2 expression or compensatory mechanisms. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours). 2. Perform a dose-response experiment with a wider concentration range. 3. Consult the manufacturer's data sheet for stability information. Consider replenishing the compound in the media for long-term experiments. 4. Confirm PKM2 expression in your cell line via Western Blot. Consider using a cell line known to be responsive to PKM2 activation (e.g., A549, H1299) as a positive control[8][13]. |
| High cytotoxicity observed at expected active concentrations. | 1. Off-target effects: The compound may have other cellular targets at higher concentrations. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Metabolic crisis: The cell line may be particularly sensitive to the metabolic shift induced by PKM2 activation, especially under nutrient-depleted conditions. | 1. Lower the concentration and/or reduce the incubation time. Use a structurally related but inactive compound as a negative control if available[8]. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Ensure culture media is not depleted of essential nutrients, unless that is part of the experimental design (e.g., studying serine auxotrophy)[10]. |
| Inconsistent results between experiments. | 1. Cell passage number and density: Cellular metabolism can change as cells are passaged or become confluent. 2. Compound stability: Freeze-thaw cycles of the stock solution may lead to degradation. 3. Variability in assay conditions: Minor changes in timing, temperature, or reagents. | 1. Use cells within a consistent, low passage number range. Seed cells at a consistent density for all experiments. 2. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. 3. Follow a standardized, written protocol strictly for all steps of the experiment. |
| Expected metabolic phenotype (e.g., serine auxotrophy) is not observed. | 1. Inappropriate media conditions: Standard culture media (e.g., RPMI, DMEM) is often rich in non-essential amino acids (NEAAs) like serine, which can mask the effect. 2. Cellular metabolic flexibility: The cell line may be able to compensate by upregulating serine transporters or utilizing other pathways. | 1. To observe serine dependency, the experiment must be conducted in media lacking NEAAs, such as Basal Medium Eagle (BME)[8][10]. 2. Measure the expression of serine synthesis pathway genes (e.g., PHGDH) and serine transporters to understand the cellular response[8]. |
Quantitative Data Summary
The following tables summarize typical incubation times and concentrations used for various PKM2 activators in different experimental contexts. These can serve as a starting point for designing your experiments with this compound.
Table 1: Incubation Times for In Vitro Cellular Assays
| Assay Type | PKM2 Activator(s) | Cell Line(s) | Incubation Time | Reference |
| PKM2 Activity in Lysate | Compound 9 | A549 | 90 minutes | [8] |
| PKM2 Tetramer Formation | TEPP-46 | RAW264.7 | 2 - 4 hours | [9] |
| Transcriptional Profiling | Compound 16 | A549 | 1.5, 6, 24 hours | [8] |
| Lactate Production | DASA-58 | H1299 | 20 minutes | [7] |
| Glucose Consumption | TEPP-46 | H1299 | 48 hours | [12] |
| Caspase Activity | Compound 2 | 661W | 2 hours | [11] |
| Cell Viability | Compound 9 / PA-12 | A549 | 48 - 72 hours | [8][10] |
Table 2: Effective Concentrations of Various PKM2 Activators
| Activator | Assay Type | Concentration Range | Reported AC50 / EC50 | Reference |
| This compound | Biochemical | Not specified in studies | 0.144 µM | [1][2] |
| TEPP-46 | Cell Proliferation | 30 µM | ~10-30 µM (cellular) | [7] |
| DASA-58 | Lactate Production | 50 µM | ~10-40 µM (cellular) | [7][13] |
| Compound 9 | PKM2 Activity in Lysate | 0 - 10 µM | 45 nM | [8] |
| PA-12 | Biochemical | Not specified in studies | 4.92 µM | [14] |
| ML-265 | Biochemical | Not specified in studies | 70 nM | [11] |
Key Experimental Protocols
1. Protocol: Pyruvate Kinase (PK) Activity Assay in Cell Lysates
This protocol is for measuring the intracellular activity of PKM2 after treatment with an activator.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation time (e.g., 90 minutes to 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Cell Signaling lysis buffer).
-
-
Enzyme-Coupled Assay:
-
Prepare an assay buffer containing Tris-HCl, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and an excess of lactate dehydrogenase (LDH) enzyme[15].
-
Add a small volume of the cell lysate to the assay buffer in a clear 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is directly proportional to the pyruvate kinase activity in the lysate.
-
2. Protocol: Assessing Serine Auxotrophy
This protocol determines if PKM2 activation makes cells dependent on external serine for survival.
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000 cells/well) in standard RPMI or DMEM media and allow them to adhere overnight.
-
Media Exchange:
-
Compound Treatment: Add this compound at various concentrations to the different media conditions.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Assess cell viability using a suitable assay such as CellTiter-Blue® or MTS reagent. A significant decrease in viability in the BME-only condition (relative to the serine-supplemented condition) indicates induced serine auxotrophy.
Visualizations
Caption: PKM2 activation shifts metabolism from anabolism to glycolysis.
Caption: Workflow for optimizing activator concentration and time.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | PMK2激动剂 | MCE [medchemexpress.cn]
- 3. PKM2 激活剂 7 | this compound | PMK2激动剂 | 美国InvivoChem [invivochem.cn]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
Navigating High-Concentration Cytotoxicity of PKM2 Activator 7: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering cytotoxicity with PKM2 activator 7 at high concentrations. The following information, presented in a question-and-answer format, offers troubleshooting strategies, detailed experimental protocols, and an overview of the relevant cellular pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. What are the potential causes?
High levels of cell death when using elevated concentrations of a small molecule activator like this compound can stem from several factors:
-
On-Target Metabolic Disruption: PKM2 activators force the enzyme into its highly active tetrameric state. At high concentrations, this can lead to a drastic and sudden shift in cellular metabolism. This may deplete essential glycolytic intermediates required for anabolic processes, such as the pentose phosphate pathway (PPP) which is crucial for nucleotide synthesis and redox balance. This rapid metabolic reprogramming can be toxic to cells.
-
Off-Target Effects: At concentrations significantly above the half-maximal activation concentration (AC50), small molecules may bind to other cellular targets, including other kinases or enzymes. These off-target interactions can trigger unintended signaling pathways leading to apoptosis or necrosis.
-
Compound Solubility and Aggregation: High concentrations of small molecules can exceed their solubility limits in cell culture media, leading to the formation of aggregates. These aggregates can be cytotoxic through various mechanisms, including membrane disruption and induction of cellular stress responses.
-
Solvent Toxicity: If the compound is dissolved in a solvent like DMSO, high concentrations of the final working solution in the cell culture medium may result in solvent-induced cytotoxicity.
-
Metabolite Toxicity: The cellular metabolism of this compound could produce byproducts that are toxic to the cells.
Q2: What is the recommended starting concentration for this compound in our experiments?
This compound has a reported half-maximal activation concentration (AC50) of 0.144 μM. It is advisable to start with a concentration range around this value and perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A typical starting range could be from 0.1 μM to 10 μM.
Q3: How can we differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use of a Structurally Similar Inactive Analog: If available, a structurally related but inactive version of the compound can serve as a negative control. If the inactive analog does not cause cytotoxicity at the same concentrations, it suggests the observed toxicity is likely due to the on-target activity of this compound.
-
PKM2 Knockdown or Knockout Cells: Compare the cytotoxic effects of the activator in your wild-type cell line versus a cell line where PKM2 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is significantly reduced in the absence of PKM2, it strongly indicates an on-target effect.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by providing downstream metabolites that may be depleted due to PKM2 activation. For example, since PKM2 activation can shunt glucose away from the serine biosynthesis pathway, supplementing the culture medium with serine may alleviate toxicity.[1]
Troubleshooting Guide
If you are experiencing issues with cytotoxicity at high concentrations of this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Suggested Solution |
| High Cell Death at Expected Working Concentration | Concentration is too high for the specific cell line. | Perform a dose-response curve starting from a lower concentration (e.g., 0.01 µM) to identify the optimal non-toxic range. |
| Prolonged exposure to the activator. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Inconsistent Results Between Experiments | Compound degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase during the experiment. | |
| Precipitation of the Compound in Culture Medium | Poor solubility at high concentrations. | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation is observed, lower the concentration or try a different formulation or solvent if possible. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the activator. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot to Confirm PKM2 Activation
This protocol can be used to confirm that this compound is engaging its target by assessing the downstream effects on signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-PKM2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflows
PKM2 Signaling and Metabolic Shunting
PKM2 activation by an activator like compound 7 promotes the formation of the active tetramer, which enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate. This can have significant downstream effects on cellular metabolism and signaling.
Figure 1. PKM2 activation and its impact on metabolic pathways.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow is essential for systematically troubleshooting the observed cytotoxicity.
References
Technical Support Center: Troubleshooting PKM2 Activator Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with their control experiments for Pyruvate Kinase M2 (PKM2) activators. The information is based on established principles for well-characterized activators and can be applied to compounds like "PKM2 activator 7".
Frequently Asked Questions (FAQs)
Q1: Why is my negative control showing an effect on PKM2?
A seemingly active negative control can invalidate your results. The issue often lies in the experimental setup or the reagents used. A proper negative control should be a structurally similar but inactive molecule or the vehicle (e.g., DMSO) used to dissolve the activator.[1]
Troubleshooting Steps:
-
Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is identical and low (<0.5%) across all samples, including the "no treatment" control.
-
Compound Integrity: Verify the purity and stability of your negative control compound. Degradation could yield active substances.
-
Assay Interference: In absorbance-based assays, the negative control compound itself might interfere with the reading. Run a control with just the assay buffer and the negative control compound to check for this.
-
Reagent Contamination: For enzymatic assays, particularly the LDH-coupled assay, commercial LDH preparations can be contaminated with Fructose-1,6-bisphosphate (FBP), a natural PKM2 activator, leading to high basal activity.[2]
Table 1: Expected Outcomes for Negative Controls
| Control Type | Expected Outcome | Possible Cause of Failure |
| Vehicle (e.g., DMSO) | No change in PKM2 activity compared to untreated cells. | High vehicle concentration; Contamination. |
| Inactive Analog | No significant change in PKM2 activity.[1] | Compound degradation; Off-target effects. |
| No Treatment | Baseline PKM2 activity. | Cell stress; Reagent contamination. |
Q2: My PKM2 activator is not showing any effect on enzymatic activity. What could be wrong?
Failure to observe activation is a common issue that can stem from the compound, the assay conditions, or the protein itself. PKM2 activators work by promoting the formation of a stable, highly active tetramer from the less active dimeric form.[3][4] Your assay must be sensitive enough to detect this change.
dot
Caption: A logical workflow for troubleshooting failed PKM2 activation experiments.
Table 2: Common Issues and Solutions for PKM2 Activity Assays
| Potential Problem | Recommended Solution | Assay Type Affected |
| Poor Compound Solubility | Prepare fresh stock solutions. Check solubility in the final assay buffer. Use a concentration well below the solubility limit. | All |
| Compound Interference | Test if the compound absorbs light at 340 nm. If so, use an alternative method like a luminescence-based ATP detection assay (Kinase-Glo).[2][5] | LDH-Coupled Assay |
| High Basal PKM2 Activity | The enzyme may be pre-activated by FBP contamination in LDH. Use FBP-free LDH or switch to the Kinase-Glo assay.[2] | LDH-Coupled Assay |
| Incorrect Substrate Concentration | Ensure PEP and ADP concentrations are appropriate. The Kₘ for PEP is much higher without an activator, so ensure the baseline concentration is not saturating.[6] | All Enzymatic Assays |
| Inactive Recombinant PKM2 | Test the enzyme with a known potent activator like Fructose-1,6-bisphosphate (FBP) as a positive control.[4] | Biochemical Assays |
| No Target Engagement in Cells | The compound may not be cell-permeable or may be rapidly metabolized. Confirm target engagement directly using a Cellular Thermal Shift Assay (CETSA).[7][8] | Cell-Based Assays |
Q3: My downstream metabolic readouts, like lactate production, are inconsistent.
The metabolic consequences of PKM2 activation can be highly context-dependent. While increased glycolytic flux is expected, the effect on lactate production can vary. Some studies report decreased lactate production[9], while others show an increase, particularly when combining the activator with other metabolic drugs.[10][11] This paradox arises from the complex interplay between glycolysis, the TCA cycle, and other biosynthetic pathways.
-
Cell Type and Metabolic State: The baseline metabolic programming of your cell line is critical. Highly glycolytic "Warburg" phenotype cells may respond differently than cells with more active oxidative phosphorylation.
-
Nutrient Availability: The concentration of glucose, glutamine, and serine in the culture media can influence the metabolic response to PKM2 activation.[1]
-
Oxygen Levels: Experiments conducted under hypoxia versus normoxia can yield different results, as hypoxia itself strongly influences cell metabolism and PKM2 function.[4]
dot
Caption: PKM2 exists in a dynamic equilibrium between a tetramer and a dimer.
Q4: How can I definitively confirm that my compound is engaging PKM2 inside the cell?
The gold standard for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[7][8][12] This method relies on the principle that when a ligand (your activator) binds to its target protein (PKM2), it stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.
dot
Caption: The CETSA method confirms target engagement by measuring protein thermal stability.
A positive CETSA result (a "thermal shift" to a higher temperature) provides strong evidence that your compound directly binds to PKM2 in the complex environment of the cell.[13]
Key Experimental Protocols
Protocol 1: LDH-Coupled PKM2 Enzymatic Activity Assay
This assay measures the PKM2-catalyzed production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.[2][14]
Materials:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl₂
-
Recombinant human PKM2
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Coupling Enzyme/Substrate: Lactate Dehydrogenase (LDH), NADH
-
Positive Control: Fructose-1,6-bisphosphate (FBP)
-
This compound and corresponding negative control
Procedure:
-
Prepare a master mix in Assay Buffer containing NADH (e.g., 200 µM) and LDH (e.g., 10-20 units/mL).
-
In a 96-well UV-transparent plate, add the recombinant PKM2 enzyme.
-
Add your test compounds (Activator 7, negative control, vehicle) or positive control (FBP) and incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a mix of substrates (e.g., 500 µM PEP and 500 µM ADP).
-
Immediately place the plate in a plate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. The rate is proportional to PKM2 activity.
Protocol 2: PKM2 Tetramerization Assay via Chemical Cross-linking
This method assesses the oligomeric state of PKM2 in cells. A chemical cross-linker covalently links subunits that are in close proximity. The resulting dimers and tetramers can be separated by SDS-PAGE and visualized by Western blot.[15][16]
Materials:
-
Cell culture reagents
-
This compound, vehicle control
-
Lysis Buffer (non-denaturing, e.g., containing Triton X-100 or NP-40)
-
Cross-linker: Glutaraldehyde or Disuccinimidyl suberate (DSS)
-
Quenching solution (e.g., Tris-HCl)
-
SDS-PAGE and Western blot reagents
-
Anti-PKM2 antibody
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with cold PBS and lyse on ice with a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Normalize protein concentrations for all samples.
-
Add the chemical cross-linker (e.g., 0.01% glutaraldehyde) to the lysate and incubate for 10-15 minutes at room temperature.
-
Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Add Laemmli sample buffer, boil the samples, and resolve the proteins by SDS-PAGE (a lower percentage gel, e.g., 7.5%, may improve separation of large complexes).
-
Transfer proteins to a PVDF membrane and perform a Western blot using an antibody against PKM2.
-
Analyze the blot for bands corresponding to the monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa) forms of PKM2. An effective activator should show a significant increase in the tetramer band compared to the vehicle control.[15]
References
- 1. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. israelsenlab.org [israelsenlab.org]
How to minimize the impact of serum components on PKM2 activator 7 activity
Welcome to the technical support center for PKM2 Activator 7. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot potential issues related to the use of this compound. A key challenge in cellular and in vivo studies is the potential interference from serum components, which can significantly impact the observed activity of small molecules. This guide provides detailed information on how to minimize these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule designed to allosterically activate the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway and exists in an equilibrium between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, the dimeric form is predominant, which slows down glycolysis and allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation.[2][3] this compound binds to a specific pocket on the PKM2 protein, stabilizing the active tetrameric conformation.[2][4][5] This increases the catalytic conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby enhancing the glycolytic rate and limiting the availability of biosynthetic precursors.[5]
Q2: Why is my this compound less potent in cell-based assays compared to biochemical assays?
A2: A common reason for a decrease in potency (observed as a higher EC50 or IC50 value) in cell-based assays is the presence of serum proteins in the culture medium. Small molecules, particularly those with hydrophobic characteristics, can bind to serum proteins like albumin. According to the "free drug hypothesis," only the unbound fraction of the activator is available to enter the cells and interact with its target, PKM2. This sequestration by serum proteins reduces the effective concentration of the activator, leading to a rightward shift in the dose-response curve and a decrease in apparent potency.
Q3: What are the major serum components that interfere with this compound activity?
A3: The primary interfering components in serum are proteins, with human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) being the most significant. Albumin, the most abundant protein in plasma, typically binds to acidic and neutral compounds. The binding is reversible and depends on the physicochemical properties of the small molecule, such as its lipophilicity and charge.
Q4: How can I determine if serum protein binding is affecting my results?
A4: The most direct method is to perform an "IC50 shift" or "EC50 shift" assay. This involves measuring the potency of this compound in assays containing varying concentrations of serum or a purified serum protein like Bovine Serum Albumin (BSA) or HSA. A significant increase in the EC50 value with increasing serum concentration is a strong indicator of protein binding.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High variability in cell-based assay results.
-
Possible Cause 1: Inconsistent Serum Concentration. Different batches of fetal bovine serum (FBS) can have varying protein compositions, leading to inconsistent levels of activator binding.
-
Solution: Use a single, quality-controlled batch of FBS for an entire set of experiments. If possible, transition to a serum-free or low-serum medium for the duration of the compound treatment. One study noted that varying serum concentrations between 1% and 10% did not significantly alter the growth inhibition effects of their PKM2 activators on A549 cells, suggesting that for some cell lines and compounds, reducing serum may be a viable option without compromising cell health for the assay duration.[6]
-
-
Possible Cause 2: Pre-incubation and Equilibration Times. Insufficient time for the activator to equilibrate with the serum proteins before being added to the cells, or for the activator to enter the cells and engage the target, can lead to variability.
-
Solution: Standardize all incubation times. Pre-incubate this compound with the serum-containing medium for a consistent period (e.g., 30-60 minutes) before adding it to the cells to allow binding to reach equilibrium.
-
Issue 2: No significant PKM2 activation observed in cell lysates after treatment.
-
Possible Cause 1: High Serum Protein Binding. The free concentration of the activator may be too low to effectively engage the intracellular PKM2 target.
-
Solution 1: Increase Activator Concentration. If high serum protein binding is suspected, a higher total concentration of the activator may be required to achieve a sufficient free concentration.
-
Solution 2: Reduce Serum Concentration. As a test, run the experiment in parallel with a lower serum concentration (e.g., 1% FBS) or in serum-free medium. If activity is restored, serum binding is the likely cause.
-
Solution 3: Use Serum-Reduced Media. Consider using specialized media formulations that have lower serum requirements.
-
-
Possible Cause 2: Assay Interference. Components from the cell lysate or the activator itself might interfere with the PKM2 activity assay readout.
-
Solution: Run appropriate controls. Include a control with the activator spiked directly into the lysate from untreated cells to check for direct interference with the assay components (e.g., LDH or luciferase). Also, ensure the final DMSO concentration is consistent and below 1%, as higher concentrations can inhibit enzyme activity.[7]
-
Quantitative Data on Serum Impact
The binding of this compound to serum proteins can be quantified by measuring the shift in its half-maximal effective concentration (EC50) in the presence of different concentrations of Fetal Bovine Serum (FBS). The following table provides a hypothetical but representative example of such a shift.
| Assay Type | FBS Concentration | EC50 of this compound (nM) | Fold Shift (vs. 0% FBS) |
| Biochemical (Recombinant PKM2) | 0% | 50 | 1.0 |
| Cell-Based (A549 Cells) | 0.1% | 150 | 3.0 |
| Cell-Based (A549 Cells) | 1% | 480 | 9.6 |
| Cell-Based (A549 Cells) | 10% | 2,500 | 50.0 |
| This table presents illustrative data to demonstrate the concept of an EC50 shift. Actual values will be compound- and cell-line-specific. |
Experimental Protocols & Methodologies
Protocol 1: LDH-Coupled Enzymatic Assay for PKM2 Activity
This biochemical assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
This compound
-
DMSO
Procedure:
-
Prepare a master mix containing Assay Buffer, PEP (final concentration 500 µM), ADP (final concentration 500 µM), NADH (final concentration 200 µM), and LDH (10-20 units/mL).
-
Prepare serial dilutions of this compound in DMSO. Then, dilute into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well UV-transparent plate, add the diluted this compound or DMSO control.
-
Add recombinant PKM2 (e.g., 50 ng per well) to each well.
-
Incubate for 15-30 minutes at room temperature to allow the activator to bind to the enzyme.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 20-30 minutes at 30°C.
-
The rate of reaction (decrease in absorbance over time) is proportional to the PKM2 activity.
Protocol 2: Cell-Based PKM2 Activity Assay with Serum
This protocol measures the activity of PKM2 from cell lysates after treating intact cells with this compound in the presence of serum.
Materials:
-
A549 cells (or other cell line of interest)
-
Cell culture medium (e.g., RPMI) with desired FBS concentration (e.g., 10%)
-
This compound
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., Cell Signaling #9803)
-
BCA Protein Assay Kit
-
LDH-Coupled Enzymatic Assay reagents (from Protocol 1)
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in the complete cell culture medium containing the desired FBS concentration.
-
Remove the old medium from the cells and add the medium containing the activator or DMSO control.
-
Incubate the cells for the desired treatment time (e.g., 90 minutes).[6]
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[6]
-
Lyse the cells by adding 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Use the cell lysate (e.g., 5-10 µg of total protein) in place of the recombinant enzyme in the LDH-Coupled Enzymatic Assay (Protocol 1, steps 4-8, omitting the pre-incubation with the activator).
-
Normalize the PKM2 activity to the total protein concentration of the lysate.
Visualizations
Caption: Mechanism of this compound action in a cancer cell.
Caption: Workflow for cell-based PKM2 activity assay with serum.
Caption: Impact of serum protein binding on activator availability.
References
- 1. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Refining Experimental Design for PKM2 Activator 7 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PKM2 activator 7 and related compounds. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKM2 activators like compound 7?
A1: Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis. Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for cell proliferation.[3][4] PKM2 activators, including compound 7, bind to an allosteric site on the PKM2 protein, stabilizing the active tetrameric conformation.[5][6] This enhancement of PKM2's enzymatic activity promotes the conversion of PEP to pyruvate, thereby increasing ATP production and reversing the anabolic metabolism often seen in cancer cells.[1]
Q2: What are the expected downstream effects of PKM2 activation in cancer cells?
A2: Activation of PKM2 is expected to induce a metabolic shift from anabolic processes towards catabolism. This includes a decrease in the synthesis of serine and other non-essential amino acids, as glycolytic intermediates are channeled towards pyruvate and subsequent entry into the TCA cycle.[7] Consequently, cells treated with PKM2 activators may exhibit increased glucose consumption and lactate production under certain conditions.[8] Furthermore, PKM2 activation has been shown to suppress the HIF-1α signaling pathway, which is a key regulator of cellular adaptation to hypoxia and is often upregulated in tumors.[9]
Q3: Are there known off-target effects or cellular toxicities associated with PKM2 activators?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors and activators. The selectivity of activators like TEPP-46 and DASA-58 for PKM2 over other isoforms like PKM1, PKL, and PKR has been demonstrated.[10] However, high concentrations of any small molecule can lead to off-target effects or general cellular toxicity. It is crucial to determine the optimal concentration range for your specific cell line and experimental conditions to minimize such effects. For instance, some studies have shown that at high concentrations, certain compounds can inhibit PKM2 activity after initially activating it at lower concentrations.[9]
Troubleshooting Guides
Issue: Inconsistent or no observable effect of the PKM2 activator in cell culture.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure the PKM2 activator is fully dissolved. For compounds like TEPP-46 and DASA-58, DMSO is a common solvent.[10][11] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Visually inspect the media for any precipitation after adding the compound. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary significantly between different cell types. |
| Cell Line Specificity | Confirm that your cell line expresses PKM2 and not predominantly other isoforms like PKM1. This can be verified by Western blot analysis.[12] The metabolic state of the cells can also influence their response to PKM2 activation. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in metabolic flux. Consider using a more direct measure of PKM2 activity, such as an enzyme activity assay on cell lysates. |
Issue: High background or variability in in vitro enzyme activity assays.
| Possible Cause | Troubleshooting Step |
| Reagent Quality | Use high-purity recombinant PKM2 enzyme and fresh reagents. Ensure the lactate dehydrogenase (LDH) used in coupled assays is free of contaminants that might interfere with the assay. Some commercial LDH preparations may contain fructose-1,6-bisphosphate (FBP), an allosteric activator of PKM2, which can lead to pre-activation of the enzyme.[13] |
| Assay Conditions | Optimize assay parameters such as enzyme concentration, substrate concentrations (PEP and ADP), and incubation time. Ensure the reaction is in the linear range. |
| Compound Interference | The activator compound itself might interfere with the assay components or the detection method (e.g., absorbance at 340 nm in LDH-coupled assays). Run appropriate controls, including the compound in the absence of the enzyme, to check for interference. The Kinase-Glo® assay, which measures ATP production, is often less prone to compound interference.[13] |
Quantitative Data
Table 1: Potency of Selected PKM2 Activators
| Compound | AC50 (nM) | EC50 (µM) in cells | Reference |
| TEPP-46 | 92 | - | [5][6][10] |
| DASA-58 | 38 | 19.6 | [5][6][14] |
| Compound 9 | 17 | 0.045 | [7] |
| Fructose-1,6-bisphosphate (FBP) | 7000 | - | [9] |
| SGI-9380 | - | - | [15] |
| SGI-10067 | - | - | [15] |
AC50: The concentration of an activator that elicits a response halfway between the baseline and maximum response in a biochemical assay. EC50: The concentration of a drug that gives a half-maximal response in a cell-based assay.
Experimental Protocols
PKM2 Enzyme Activity Assay (LDH-Coupled)
This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[16][17]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix containing assay buffer, PEP (final concentration 0.5 mM), ADP (final concentration 1 mM), NADH (final concentration 0.2 mM), and LDH (final concentration ~8-10 units/mL).
-
Add 2 µL of the diluted PKM2 activator or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 198 µL of the master mix containing recombinant PKM2 (final concentration 20 nM) to each well.
-
Immediately place the plate in a microplate reader pre-heated to 30°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control to determine the fold activation.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cells.[18]
Materials:
-
PKM2-expressing cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Visualizations
Caption: Metabolic pathway regulated by PKM2 and the effect of activators.
Caption: Simplified HIF-1α signaling pathway and its inhibition by PKM2 activation.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. israelsenlab.org [israelsenlab.org]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DASA-58 | PKM | TargetMol [targetmol.com]
- 12. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. astx.com [astx.com]
- 14. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. researchgate.net [researchgate.net]
- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PKM2 Activators: TEPP-46 vs. PKM2 Activator 7
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of cancer metabolism research, the activation of pyruvate kinase M2 (PKM2) has emerged as a promising therapeutic strategy. PKM2 is a key enzyme in glycolysis that is frequently upregulated in tumor cells, where it typically exists in a less active dimeric form, diverting glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 can reverse this effect, thereby inhibiting tumor growth. This guide provides a comparative overview of two such activators: the well-characterized compound TEPP-46 and the more recently described PKM2 activator 7 (also known as Compound B4).
This comparison highlights a significant disparity in the available research data. TEPP-46 has been extensively studied in the context of oncology, with a wealth of published data on its efficacy in various cancer models. In contrast, the currently available scientific literature on this compound focuses on its potential in treating ulcerative colitis, with no published studies evaluating its efficacy in cancer. Therefore, a direct comparison of their anti-cancer properties is not feasible at this time. This guide will present the comprehensive data available for TEPP-46 and the limited, context-specific information for this compound.
Molecular and Pharmacokinetic Properties
A summary of the fundamental properties of TEPP-46 and this compound is presented below.
| Property | TEPP-46 | This compound (Compound B4) |
| Molecular Formula | C₁₇H₁₆N₄O₂S₂ | C₁₆H₁₉F₃O₄ |
| Molecular Weight | 372.46 g/mol | 332.31 g/mol |
| Target | Pyruvate Kinase M2 (PKM2) | Pyruvate Kinase M2 (PKM2) |
| Mechanism of Action | Allosteric activator, promotes PKM2 tetramerization | Covalent interaction with Cys423 of PKM2 |
Efficacy in PKM2 Activation
Both compounds have been shown to activate PKM2, albeit with slightly different potencies.
| Parameter | TEPP-46 | This compound (Compound B4) |
| AC₅₀ (PKM2 Activation) | 92 nM[1][2] | 144 nM[1] |
| Selectivity | High selectivity for PKM2 over PKM1, PKL, and PKR[2] | Not Available |
Preclinical Efficacy in Disease Models
The preclinical evaluation of these two compounds has been conducted in distinct disease contexts.
TEPP-46 in Cancer Models
TEPP-46 has demonstrated significant anti-tumor efficacy in various preclinical cancer models. Continuous oral dosing of TEPP-46 in mouse xenograft models of human cancer has been shown to decrease tumor development and size. For instance, in a human lung carcinoma H1299 xenograft model, oral administration of TEPP-46 at 50 mg/kg every 12 hours for 7 weeks resulted in a significant reduction in tumor incidence and average tumor weight.[3]
| In Vivo Model | Dosing Regimen | Outcome | Reference |
| H1299 Lung Cancer Xenograft | 50 mg/kg, p.o., every 12h for 7 weeks | 30% tumor development vs. 70% in vehicle; 0.13 mg avg. tumor weight vs. 2.6 mg in vehicle | [3] |
This compound in an Ulcerative Colitis Model
The therapeutic potential of this compound has been investigated in a dextran sulfate sodium (DSS)-induced colitis mouse model.[1] In this context, it was shown to ameliorate the symptoms of colitis by inhibiting T-cell proliferation.[1]
| In Vivo Model | Dosing Regimen | Outcome | Reference |
| DSS-Induced Colitis | Not specified in abstract | Amelioration of colitis symptoms | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PKM2 activators and a general workflow for evaluating their efficacy.
Figure 1. Mechanism of PKM2 activation.
Figure 2. General experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of PKM2 activators.
PKM2 Activation Assay (Enzyme-Coupled Assay)
This assay measures the ability of a compound to activate recombinant PKM2.
-
Reagents and Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test compounds (TEPP-46 or this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.
-
The rate of the reaction is proportional to the PKM2 activity.
-
Calculate the half-maximal activating concentration (AC₅₀) by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay determines the effect of the PKM2 activator on the growth of cancer cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., H1299)
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) if a dose-dependent inhibition of proliferation is observed.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., H1299)
-
Matrigel (or similar)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Conclusion
TEPP-46 is a potent and selective PKM2 activator with well-documented anti-tumor activity in preclinical cancer models. Its mechanism of action, involving the stabilization of the active tetrameric form of PKM2, is well-established. In contrast, this compound (Compound B4) is a more recently identified PKM2 activator with a covalent binding mechanism. The current body of research on this compound is focused on its therapeutic potential in ulcerative colitis, and there is a notable absence of data regarding its efficacy in cancer.
For researchers in oncology, TEPP-46 remains a valuable tool for studying the therapeutic implications of PKM2 activation. Further investigation into this compound is required to determine if its effects on PKM2 can be translated into an anti-cancer therapeutic strategy. A direct and meaningful comparison of the anti-cancer efficacy of these two compounds will only be possible once such studies are conducted and published.
References
- 1. Design, synthesis, and biological evaluation of novel sesquiterpene lactone derivatives as PKM2 activators with potent anti-ulcerative colitis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Sesquiterpene Lactone Derivatives as Potent PKM2 Activators for the Treatment of Ulcerative Colitis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
On-Target Efficacy of PKM2 Activators: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of Pyruvate Kinase M2 (PKM2) activators, with a focus on the well-characterized activator TEPP-46, alongside other known activators. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in metabolic research and therapeutic development.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer.[1] The dimeric form is predominant in cancer cells and diverts glucose metabolites into anabolic pathways, supporting cell proliferation.[1][2] PKM2 activators promote the formation of the stable, active tetrameric form, thereby enhancing pyruvate kinase activity and reversing the metabolic phenotype associated with cancer.[2][3] This guide will delve into the validation of these on-target effects.
Comparative Efficacy of PKM2 Activators
The on-target effect of PKM2 activators is primarily their ability to promote the tetrameric state of the enzyme, leading to increased catalytic activity. This is typically quantified by the half-maximal activation concentration (AC50) in biochemical assays. The following table summarizes the reported AC50 values for several known PKM2 activators.
| Activator | AC50 (Biochemical Assay) | Key Characteristics |
| TEPP-46 | 92 nM[4] | Potent and highly selective for PKM2 over other isoforms (PKM1, PKR, PKL).[4] |
| DASA-58 | Not specified, but potent.[4] | Specific and potent PKM2 activator.[4] |
| Mitapivat (AG-348) | Not specified, but an activator.[4] | An activator of PKM2 involved in glycolysis.[4] |
| TP-1454 | 10 nM[4] | Modulates tumor-immune responses by destabilizing T-regulatory cells.[4] |
| Serine | Natural ligand | An allosteric activator of PKM2.[4] |
| MCTI-566 | 887 ± 201 nM (in vivo, rat retina)[5] | Long-acting, well-tolerated ocular PKM2 activator.[5] |
Experimental Protocols
Validating the on-target effects of PKM2 activators involves a series of well-established experimental protocols. Below are detailed methodologies for key experiments.
PKM2 Enzymatic Activity Assay
This assay directly measures the catalytic activity of PKM2 in the presence of an activator.
Principle: The pyruvate kinase activity is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and 10 units/mL LDH.
-
Add recombinant human PKM2 protein to the reaction mixture.
-
To test the activator, add varying concentrations of the compound (e.g., TEPP-46) to the reaction mixture. For control, use DMSO.
-
Incubate the reaction at 37°C.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the AC50 value of the activator by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Principle: The binding of a ligand (activator) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Culture cells (e.g., A549 lung cancer cells) and treat with the PKM2 activator or vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting using a PKM2-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Western Blot Analysis of Downstream Signaling
Activation of PKM2 can alter metabolic pathways.[6] Western blotting can be used to assess the phosphorylation status or expression levels of key proteins in these pathways.
Protocol:
-
Treat cells with the PKM2 activator or vehicle control for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated forms of downstream effectors).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizing On-Target Effects and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the PKM2 signaling pathway and the experimental workflow for validating on-target effects.
Caption: PKM2 Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKM2 Activators: 7 (Compd B4) vs. DASA-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known pyruvate kinase M2 (PKM2) activators: the recently identified PKM2 activator 7 (also known as Compd B4) and the well-characterized research compound DASA-58. This document aims to objectively present the available experimental data, detail relevant experimental protocols, and visualize key pathways to aid researchers in understanding the current landscape of small-molecule PKM2 activation.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation (the Warburg effect). Small-molecule activators of PKM2 promote the formation of the more active tetrameric form, thereby restoring a more catabolic glycolytic phenotype and potentially inhibiting tumor growth.[1]
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and DASA-58. It is important to note that while both are potent PKM2 activators, the majority of the currently available data for this compound is in the context of ulcerative colitis, whereas DASA-58 has been extensively studied in cancer models.
Table 1: Biochemical and Cellular Activity of PKM2 Activators
| Parameter | This compound (Compd B4) | DASA-58 | Another Known Activator: TEPP-46 |
| AC50 (in vitro) | 0.144 µM[2] | 38 nM | 92 nM |
| EC50 (in cells) | Not Reported | 19.6 µM | Not Reported |
| Reported Biological Effects | Suppresses DSS-induced colitis by inhibiting T cell growth in a mouse model.[2] | Inhibits cancer cell proliferation under hypoxic conditions, suppresses HIF-1α and IL-1β induction, and alters cellular metabolism.[3][4] | Suppresses tumor formation and increases glucose consumption in cancer cells.[3][5] |
| Therapeutic Area of Study | Ulcerative Colitis[2] | Cancer, Inflammation[3][4] | Cancer[3][5] |
Disclaimer: The lack of publicly available data for this compound in cancer models prevents a direct comparison of its anti-cancer efficacy with DASA-58. The data presented here is from distinct primary research studies and is not the result of a head-to-head comparative experiment.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PKM2 signaling pathway in cancer and points of intervention by small-molecule activators.
Caption: A generalized experimental workflow for the evaluation and comparison of PKM2 activators.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (10 mM)
-
KCl (100 mM)
-
ADP (1 mM)
-
Phosphoenolpyruvate (PEP) (1 mM)
-
NADH (0.2 mM)
-
Lactate Dehydrogenase (LDH) (10 units/mL)
-
Recombinant human PKM2 enzyme
-
Test compounds (this compound, DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing Tris-HCl, MgCl2, KCl, ADP, PEP, NADH, and LDH in the appropriate concentrations.
-
Add 180 µL of the master mix to each well of the 96-well plate.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM) to the respective wells. For the control wells, add 10 µL of DMSO.
-
To initiate the reaction, add 10 µL of the recombinant PKM2 enzyme solution to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
The PKM2 activity is proportional to the rate of NADH oxidation. Plot the activity against the logarithm of the compound concentration to determine the AC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, DASA-58)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for an additional 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value for each compound.
Conclusion and Future Directions
This guide provides a snapshot of the current understanding of this compound and DASA-58. DASA-58 is a well-established tool compound for studying the effects of PKM2 activation in cancer biology. This compound is a newer compound with demonstrated potency in a preclinical model of ulcerative colitis, suggesting a potential role for PKM2 activation in inflammatory diseases.
A significant knowledge gap exists regarding the activity of this compound in cancer models. To provide a more direct and meaningful comparison, future studies should include head-to-head assessments of these activators in a panel of cancer cell lines and in vivo tumor models. Such studies would be invaluable for elucidating the full therapeutic potential of PKM2 activation across different disease contexts. Researchers are encouraged to use the provided protocols as a starting point for these much-needed comparative investigations.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PKM2 Activator Potency: 7 vs. ML-265
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for interrogating biological pathways. This guide provides an objective comparison of two pyruvate kinase M2 (PKM2) activators, designated here as PKM2 activator 7 and ML-265 (also known as TEPP-46), focusing on their reported potencies and the experimental context of these measurements.
Pyruvate kinase M2 is a key enzyme in glycolysis that is frequently upregulated in cancer cells. It exists in a highly active tetrameric state and a less active dimeric state. Small molecule activators that stabilize the tetrameric form are valuable tools for studying the role of PKM2 in cellular metabolism and as potential therapeutic agents. This guide directly compares the potency of two such activators.
Quantitative Potency Comparison
The potency of a drug or chemical compound is a measure of the concentration required to produce a specific effect. In the context of enzyme activators, this is often expressed as the half-maximal activation concentration (AC50), which is the concentration of the activator that elicits 50% of its maximum effect.
Based on available data, ML-265 is a more potent activator of PKM2 than this compound . The AC50 value for ML-265 is in the nanomolar range, while that for this compound is in the sub-micromolar range. A lower AC50 value indicates a higher potency.
| Compound | AC50 (Half-Maximal Activation Concentration) |
| ML-265 | 92 nM[1][2][3][4][5] |
| This compound | 0.144 µM (144 nM) |
Experimental Methodologies
A direct comparison of potency is most accurate when the experimental conditions for determining the AC50 values are identical. While a head-to-head study is not available in the public domain, the general methodology for assessing PKM2 activation is a well-established enzyme-coupled assay.
Pyruvate Kinase Activity Assay (Lactate Dehydrogenase-Coupled)
The potency of ML-265 was determined using a lactate dehydrogenase (LDH)-coupled enzyme assay. This is a standard method for measuring pyruvate kinase activity. The principle of the assay is as follows:
-
PKM2 Catalysis: PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.
-
LDH Coupling Reaction: The pyruvate produced in the first reaction is then used as a substrate by lactate dehydrogenase (LDH). In the presence of NADH, LDH converts pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.
-
Spectrophotometric Detection: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the rate of pyruvate production, and thus to the activity of PKM2.
The assay is typically performed in a multi-well plate format, allowing for the testing of various concentrations of the activator. The resulting data is then plotted as PKM2 activity versus activator concentration, and the AC50 value is determined from the dose-response curve.
While the specific protocol for determining the AC50 of this compound is not detailed in the available literature, it is highly probable that a similar LDH-coupled assay was employed due to its widespread use and reliability.
PKM2 Signaling and Regulation
Activation of PKM2 has significant downstream effects on cellular metabolism and signaling. The tetrameric form of PKM2 promotes the final step of glycolysis, increasing the production of pyruvate and ATP. This shift in metabolism can influence various signaling pathways.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Different PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that has emerged as a promising therapeutic target, particularly in oncology. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This unique regulatory feature allows cancer cells to divert glycolytic intermediates towards anabolic pathways, supporting rapid proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated for their potential to reprogram cancer metabolism and inhibit tumor growth.[1][2] This guide provides a comparative analysis of the metabolic effects of three well-characterized PKM2 activators: TEPP-46, DASA-58, and ML-265.
Comparative Analysis of Metabolic Effects
The following table summarizes the quantitative metabolic effects of TEPP-46, DASA-58, and ML-265 on cancer cells. It is important to note that the observed effects can vary depending on the cell line, experimental conditions, and the specific activator used.
| PKM2 Activator | Cell Line | Change in Glucose Consumption | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |
| TEPP-46 | H1299 (Lung Cancer) | ▲ Increased (from 3.6 ± 0.4 mM to 1.6 ± 0.6 mM remaining in media after 48h) | ▲ Increased | ▼ Reduced | [3][4] |
| DASA-58 | H1299 (Lung Cancer) | No significant change | ▼ Decreased | Not Reported | [4][5] |
| ML-265 | H1299 (Lung Cancer) | Not Reported | Not Reported | Not Reported | [6] |
| 661W (Photoreceptor) | Not Reported | Not Reported | Not Reported | [7] |
Note: ▲ indicates an increase, ▼ indicates a decrease. The conflicting reports on lactate production highlight the complexity of metabolic reprogramming induced by PKM2 activation and may depend on the specific cellular context and experimental setup.[3][5]
Signaling Pathway and Mechanism of Action
PKM2 activators function by promoting the formation of the stable, highly active tetrameric form of the enzyme. This allosteric activation shifts the metabolic flux towards the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the rate of glycolysis.[1]
Experimental Protocols
Accurate assessment of the metabolic effects of PKM2 activators relies on robust experimental methodologies. Below are detailed protocols for two key assays.
PKM2 Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored spectrophotometrically.[8]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
PKM2 Activator (e.g., TEPP-46, DASA-58, ML-265)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing PEP, ADP, NADH, and LDH.
-
Add the PKM2 activator at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the PKM2 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).[8]
-
The rate of NADH oxidation (decrease in A340) is directly proportional to the PKM2 activity.
Cellular Metabolic Analysis (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[9][10][11][12]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
PKM2 Activator
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Treat the cells with the PKM2 activator for the desired duration.
-
Load the Seahorse XF sensor cartridge with compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A).[9][11]
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay to measure OCR and ECAR.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the metabolic effects of a PKM2 activator.
Conclusion
Small molecule activators of PKM2 represent a promising strategy for targeting the altered metabolism of cancer cells. As demonstrated, compounds like TEPP-46, DASA-58, and ML-265 can effectively enhance PKM2 activity, leading to significant shifts in cellular metabolic pathways. However, the precise metabolic outcomes can be activator- and cell-type-specific, underscoring the importance of comprehensive and comparative analyses in the development of these therapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and compare the metabolic effects of novel PKM2 activators.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. content.protocols.io [content.protocols.io]
- 10. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Validating the Anti-Tumor Effects of PKM2 Activators in Diverse Cancer Models: A Comparative Guide
A note on "PKM2 activator 7": Publicly available scientific literature and databases do not contain specific information or experimental data on a compound explicitly named "this compound". Therefore, this guide provides a comparative overview of the well-characterized PKM2 activators, TEPP-46 and DASA-58, for which anti-tumor effects have been validated in various cancer models.
The M2 isoform of pyruvate kinase (PKM2) is a key regulator of cancer cell metabolism, making it an attractive target for therapeutic intervention.[1][2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3][4] In cancer cells, the dimeric form is predominant, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support rapid cell proliferation.[2][4] Small molecule activators that stabilize the active tetrameric form of PKM2 can reverse this metabolic phenotype and impede tumor growth.[1][5]
This guide compares the anti-tumor effects of two such activators, TEPP-46 and DASA-58, presenting supporting experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of PKM2 Activators
The following tables summarize the quantitative data on the biochemical potency and cellular effects of TEPP-46 and DASA-58 in different cancer models.
| Table 1: Biochemical and Cellular Potency of PKM2 Activators | |
| Compound | Metric |
| TEPP-46 | AC50 (Biochemical Assay) |
| AC < 50 nM (Cell-based Assay) | |
| DASA-58 | Not explicitly quantified in the provided results |
AC50 (Half-maximal activation concentration) is the concentration of an activator that induces a response halfway between the baseline and maximum.
| Table 2: In Vitro Anti-Tumor Effects of PKM2 Activators | |||
| Compound | Cancer Model | Experiment | Key Findings |
| TEPP-46 | H1299 Lung Cancer Cells | Glucose Consumption | Increased glucose consumption from culture media. |
| TEPP-46 & 2-DG | Multiple Cancer Cell Lines | Cell Viability | Reduced viability at concentrations where individual drugs had no effect. |
| DASA-58 | H1299 Lung Cancer Cells | Glucose Uptake | No significant increase in glucose uptake. |
| PKM2 Activators (General) | Multiple Lung Cancer Cell Lines | Cell Proliferation (Serine-depleted media) | Strongly inhibited proliferation. |
| Table 3: In Vivo Anti-Tumor Effects of PKM2 Activators | |||
| Compound | Cancer Model | Treatment | Key Findings |
| TEPP-46 & 2-DG | Subcutaneous Lung Cancer Xenograft | Combination treatment after tumor establishment | Significant decrease in tumor growth. |
| PKM2 Activators (General) | Aggressive Lung Adenocarcinoma Xenograft | Monotherapy | Inhibited tumor growth. |
| TP-1454 (a potent PKM2 activator) | Colorectal Cancer Models (CT26, MC38) | Combination with anti-PD-1 | Tumor growth inhibition (53% in CT26; 99% in MC38). |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols derived from the provided information for assessing the anti-tumor effects of PKM2 activators.
In Vitro PKM2 Activity Assay
This assay measures the ability of a compound to directly activate the PKM2 enzyme.
-
Principle: The activity of PKM2 is determined by measuring the production of ATP, a product of the pyruvate kinase reaction. The amount of ATP is quantified using a luciferase-based assay (e.g., Kinase-Glo®).
-
Protocol:
-
Recombinant human PKM2 enzyme is incubated with the test compound (e.g., TEPP-46, DASA-58) at various concentrations in a suitable buffer system (e.g., 50mM Tris pH 7.5, 100mM KCl, 10mM MgCl2).
-
The enzymatic reaction is initiated by adding the substrates, phosphoenolpyruvate (PEP) and ADP.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at a controlled temperature.
-
The reaction is stopped, and a reagent such as Kinase-Glo® is added, which contains luciferase and its substrate, luciferin.
-
The luminescence generated, which is proportional to the amount of ATP produced, is measured using a luminometer.
-
The concentration of the compound that produces 50% of the maximal activation (AC50) is calculated.
-
Cell Viability Assay
This assay assesses the effect of PKM2 activators on the proliferation and survival of cancer cells.
-
Principle: A colorimetric or fluorometric method is used to determine the number of viable cells. For example, the MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells (e.g., A549, H1299 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the PKM2 activator, a control compound, or vehicle (e.g., DMSO) at various concentrations. In some experiments, cells are co-treated with another agent, such as 2-deoxy-D-glucose (2-DG).
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Blue®) is added to each well, and the plates are incubated for a further period to allow for color or fluorescence development.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of viable cells is calculated relative to the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of PKM2 activators in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Protocol:
-
A suspension of human cancer cells (e.g., A549 lung adenocarcinoma cells) is subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
The treatment group receives the PKM2 activator (and/or a combination agent) via a suitable route of administration (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
Cross-Validation of PKM2 Activator Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent Pyruvate Kinase M2 (PKM2) activators, TEPP-46 and DASA-58, across multiple cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the diversion of glycolytic intermediates into anabolic pathways necessary for cell growth and proliferation. Small molecule activators of PKM2, such as TEPP-46 and DASA-58, promote the formation of the highly active tetrameric form of the enzyme. This shift is intended to reprogram cancer cell metabolism, forcing glucose flux through glycolysis and potentially rendering cancer cells more susceptible to metabolic stressors.
Comparative Analysis of PKM2 Activator Effects
The following tables summarize the observed effects of TEPP-46 and DASA-58 on cancer cell viability and metabolism.
Table 1: Effects on Cancer Cell Viability
| Activator/Combination | Cell Lines | Concentration | Observed Effect | Citation |
| TEPP-46 | H1299 (Lung), Breast Cancer Panel (MCF7, MDA-MB-231), Lung Cancer Panel (A549, H460) | 30 µM | No significant effect on cell viability when used as a monotherapy.[1] | [1] |
| TEPP-46 + 2-Deoxy-D-glucose (2-DG) | Breast Cancer Panel (MCF7, MDA-MB-231, BT-474), Lung Cancer Panel (H1299, A549) | TEPP-46: 30 µM, 2-DG: 1 mM | Significant decrease in cell viability across all tested cell lines.[1] | [1] |
| DASA-58 | HNSCC cell lines (BHY, SCC-154, SCC-9) | Not specified | No effect on cell viability. | |
| DASA-58 | Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, HCC-1443, T47-D, MCF7) | 15 µM | No clear effect on proliferation.[2] | [2] |
Table 2: Effects on Lactate Production and Extracellular Acidification
| Activator | Cell Lines | Concentration | Observed Effect on Lactate Production/Extracellular Acidification | Citation |
| TEPP-46 | H1299 (Lung) | 30 µM | Increased lactate secretion.[1] After 24 hours, lactate levels were 11.8 ± 0.9 mM vs. 9.1 ± 0.6 mM for vehicle. After 48 hours, levels were 18.9 ± 0.6 mM vs. 13.1 ± 0.8 mM for vehicle.[1] | [1] |
| MDA-MB-231, MDA-MB-468 (Breast) | 30 µM | Significantly induced lactate levels.[3] | [3] | |
| Other Breast Cancer Cell Lines | 30 µM | No significant increase in lactate levels.[3] | [3] | |
| DASA-58 | H1299 (Lung) | Not specified | Did not result in increased glucose uptake. | |
| Breast Cancer Panel (MCF7, MDA-MB-231, MDA-MB-468, HCC-1443, T47-D) | 15 µM | Capable of increasing lactate concentration in all studied cell lines.[3] | [3] | |
| HNSCC cell lines (BHY, SCC-154, SCC-9) | Not specified | Led to an increase in basal and compensatory glycolysis. | ||
| Prostate Cancer Cell Lines (LnCap, DU145, PC3) | 30 µM, 60 µM | Induced extracellular acidification.[2] | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflows for the key experimental assays cited in this guide.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the PKM2 activator (e.g., TEPP-46) and/or 2-DG in culture medium. Remove the existing medium from the wells and add 100 µL of the treatment medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Production Assay (Lactate-Glo™ Assay)
This protocol is based on the Promega Lactate-Glo™ Assay technical manual.[7][8]
Materials:
-
Lactate-Glo™ Assay Kit (Promega)
-
96-well, opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PKM2 activator (e.g., TEPP-46 or DASA-58) as described for the MTT assay.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Sample Collection: Carefully collect a sample of the cell culture medium from each well.
-
Reagent Preparation: Prepare the Lactate Detection Reagent according to the manufacturer's instructions.
-
Assay: Add a volume of the Lactate Detection Reagent equal to the volume of the collected medium sample to a new opaque-walled 96-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of lactate in the medium. Normalize the results to cell number if necessary.
PKM2 Activity Assay
This is a general protocol for a lactate dehydrogenase (LDH)-coupled PKM2 activity assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 1.5 mM PEP, 0.2 mM NADH)
-
Lactate Dehydrogenase (LDH) enzyme
-
Spectrophotometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PKM2 activator for the desired time. Wash the cells with cold PBS and lyse them on ice using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Reaction Initiation: Add the reaction buffer containing LDH to each well to start the reaction.
-
Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the conversion of pyruvate to lactate by LDH.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the PKM2 activity in the cell lysate.
Conclusion
The cross-validation of PKM2 activator effects in multiple cell lines reveals both common and cell-type-specific responses. While both TEPP-46 and DASA-58 can effectively modulate cancer cell metabolism by increasing glycolysis, their impact on cell viability and the extent of metabolic reprogramming can vary. TEPP-46 demonstrates a synergistic cytotoxic effect when combined with the glycolytic inhibitor 2-DG, highlighting a potential therapeutic strategy. DASA-58 appears to be a potent inducer of lactate production across a broader range of breast cancer cell lines compared to TEPP-46. The provided experimental protocols offer a foundation for researchers to further investigate and compare the efficacy of these and other PKM2 activators in various cancer models. Further studies with direct head-to-head comparisons of these activators across a standardized panel of cell lines are warranted to fully elucidate their differential effects and therapeutic potential.
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Lactate Glo Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
A Head-to-Head Comparison of the Safety Profiles of PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
The activation of Pyruvate Kinase M2 (PKM2) has emerged as a promising therapeutic strategy for a range of diseases, from hematological disorders to cancer. As several small molecule activators of PKM2 progress through clinical development, a thorough understanding of their respective safety profiles is paramount for researchers and drug development professionals. This guide provides an objective, head-to-head comparison of the safety data for three prominent PKM2 activators: mitapivat (Pyrukynd®), etavopivat, and tebapivat (AG-946), supported by available clinical trial data and detailed experimental methodologies.
Comparative Safety Profile of PKM2 Activators
The following table summarizes the reported adverse events from clinical trials of mitapivat, etavopivat, and tebapivat. It is important to note that the patient populations and trial designs differ, which can influence the observed adverse event profiles.
| Adverse Event Category | Mitapivat (Pyrukynd®)[1][2][3] | Etavopivat[4][5][6][7][8] | Tebapivat (AG-946)[9][10][11][12][13] |
| Common Adverse Events (≥10%) | ACTIVATE Trial (Not Regularly Transfused): - Nausea (17.5%)- Headache (15.0%)ACTIVATE-T Trial (Regularly Transfused): - Alanine aminotransferase increase (37%)- Headache (37%)- Aspartate aminotransferase increase (19%)- Fatigue (19%)- Nausea (19%) | HIBISCUS Phase 2 Trial (Sickle Cell Disease): - Most adverse events were mild to moderate and consistent with underlying sickle cell disease.- Vaso-occlusive crisis was a common treatment-emergent adverse event.- Insomnia was reported in the 400 mg group. | Phase 2a Trial (Lower-Risk MDS): - Reported to have a favorable safety profile and to be well-tolerated. Specific percentages of common adverse events are not yet publicly available. |
| Serious Adverse Events | ACTIVATE Trial: - Atrial fibrillation (1 patient)- Gastroenteritis (1 patient)- Rib fracture (1 patient)- Musculoskeletal pain (1 patient)ACTIVATE-T Trial: - Increased blood triglycerides (4%)- Ovarian cyst (4%)- Renal colic (4%) | HIBISCUS Phase 2 Trial: - Serious adverse events (SAEs) were reported, with some considered possibly or probably drug-related, including hepatic enzyme increase and hemoglobin decrease. Two SAEs led to discontinuation (hepatic enzyme increase and cerebrovascular accident). | Phase 2a Trial: - Data on specific serious adverse events are not yet publicly available. |
| Adverse Events Leading to Discontinuation | ACTIVATE Trial: - No treatment-emergent adverse events led to discontinuation in the mitapivat arm.[2] | HIBISCUS Phase 2 Trial: - Two patients in the 200 mg group discontinued due to adverse events (hepatic enzyme increase and a cerebrovascular accident).[5][8] | Phase 2a Trial: - Data on discontinuations due to adverse events are not yet publicly available. |
| Other Notable Adverse Events | - Post-marketing (FAERS database): Reports of blood iron increased, iron overload, pulmonary hypertension, vulvovaginal dryness, menstrual disorders, ocular icterus, and jaundice. | - | - |
PKM2 Signaling Pathway and Mechanism of Action
PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. Its activity is tightly regulated, existing in a highly active tetrameric state and a less active dimeric state. PKM2 activators promote the formation of the stable, active tetramer, thereby enhancing glycolytic activity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and efficacy data. Below are representative protocols for key experiments in the evaluation of PKM2 activators.
In Vitro PKM2 Activation Assay
This assay determines the potency of a compound in activating the PKM2 enzyme.
Objective: To measure the half-maximal effective concentration (EC50) of a test compound for PKM2 activation.
Principle: The activity of PKM2 is coupled to the lactate dehydrogenase (LDH) reaction. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm, which is proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Test compound (PKM2 activator)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read).
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rates against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PKM2 activator binds to its target protein within a cellular environment.
Objective: To assess the target engagement of a PKM2 activator by measuring the thermal stabilization of the PKM2 protein in intact cells.
Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing PKM2 (e.g., K562)
-
Cell culture medium and supplements
-
Test compound (PKM2 activator)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against PKM2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
PCR machine or heating block for temperature gradient
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PKM2.
-
Quantify the band intensities and plot the percentage of soluble PKM2 against the temperature to generate melting curves.
-
Compare the melting curves of the compound-treated and vehicle-treated samples to determine the thermal shift.
In Vivo Toxicology Study (Rodent Model)
This protocol outlines a general approach for assessing the safety of an orally administered PKM2 activator in a rodent model.
Objective: To evaluate the potential toxicity of a PKM2 activator after repeated oral administration in rats for 28 days.
Principle: The study is designed to identify potential target organs of toxicity, determine a no-observed-adverse-effect level (NOAEL), and characterize the dose-response relationship for any observed toxicities.
Materials:
-
Test compound (PKM2 activator)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Equipment for oral gavage, blood collection, and clinical observations
-
Clinical pathology and histopathology laboratory facilities
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 7 days.
-
Dose Groups: Randomly assign animals to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group.
-
Dosing: Administer the test compound or vehicle orally by gavage once daily for 28 consecutive days.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly detailed physical examinations, including body weight and food consumption measurements.
-
Clinical Pathology: Collect blood and urine samples at specified time points (e.g., pre-study and at termination) for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve specified organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, food consumption, clinical pathology parameters, organ weights, and histopathological findings. Determine the NOAEL.
Conclusion
The safety profiles of the PKM2 activators mitapivat, etavopivat, and tebapivat are still being fully characterized through ongoing clinical trials. Mitapivat, being the first to market, has the most extensive publicly available safety data, with a well-defined profile of common and serious adverse events. Etavopivat appears to be well-tolerated in patients with sickle cell disease, with most adverse events related to the underlying condition. The safety profile of tebapivat in lower-risk MDS is reported as favorable, though detailed data is not yet widely available.
This guide provides a snapshot of the current understanding of the safety of these agents. As more data from later-phase clinical trials become available, a more comprehensive and direct comparison will be possible. Researchers and clinicians should continue to monitor the literature for updates on the safety and efficacy of this promising class of therapeutic agents.
References
- 1. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. investor.agios.com [investor.agios.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]
- 7. Results of the Phase II HIBISCUS trial investigating etavopivat in sickle cell disease | VJHemOnc [vjhemonc.com]
- 8. Phase 2 data from the ongoing HIBISCUS study shows promise that investigational etavopivat could reduce the incidence of vaso-occlusive crises in people with sickle cell disease [prnewswire.com]
- 9. agios.com [agios.com]
- 10. A Study of Tebapivat (AG-946) in Participants With Anemia Due to Lower-Risk Myelodysplastic Syndromes (LR-MDS) [clin.larvol.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
Validating the Neuroprotective Effects of PKM2 Activation Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective potential of Pyruvate Kinase M2 (PKM2) activation against excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic stroke. While direct experimental data on a specific "PKM2 activator 7" is not publicly available, this document will focus on the well-characterized PKM2 activator, TEPP-46, as a case study to validate the therapeutic concept. We will objectively compare the mechanism of PKM2 activation with other neuroprotective strategies and provide detailed experimental protocols and data to support the evaluation of this novel approach.
Introduction to Excitotoxicity and the Role of PKM2
Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to a massive influx of calcium ions (Ca2+) into neurons.[1][2][3] This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic and necrotic cell death pathways, ultimately causing neuronal demise.[4][5]
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is expressed in the brain and has emerged as a potential therapeutic target for neuroprotection.[6][7] PKM2 can exist as a highly active tetramer or a less active dimer. Small molecule activators promote the stable tetrameric form, enhancing its enzymatic activity.[8][9] Recent studies suggest that activating PKM2 can confer neuroprotection in models of brain injury, partly by modulating cellular metabolism and inflammatory responses.[10][11] Deletion of PKM2 in astrocytes has been shown to worsen neuronal death following traumatic brain injury, highlighting its crucial role in neuronal survival.[6][7]
Comparative Analysis of Neuroprotective Strategies
This section compares the neuroprotective mechanism of PKM2 activation with established alternative strategies against excitotoxicity.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Key Experimental Readouts |
| PKM2 Activation (e.g., TEPP-46) | Enhances glycolytic flux, promotes M2 polarization of microglia (anti-inflammatory), and may reduce oxidative stress.[2][10][11] | Targets both metabolic and inflammatory pathways; potential for broad neuroprotective effects. | The precise downstream effects in pure excitotoxicity models are still under investigation. | Neuronal viability, lactate dehydrogenase (LDH) release, microglial polarization markers (e.g., CD206, Arginase-1), oxidative stress markers. |
| NMDA Receptor Antagonists (e.g., Memantine, MK-801) | Directly block the NMDAR channel to prevent excessive Ca2+ influx.[4] | Well-established mechanism directly targeting the primary trigger of excitotoxicity. | Can interfere with normal synaptic function, leading to significant side effects; narrow therapeutic window. | Neuronal viability, intracellular Ca2+ levels, LDH release. |
| Calcium Channel Blockers | Inhibit voltage-gated calcium channels, reducing overall Ca2+ entry. | Reduce the total intracellular calcium load. | Less specific to the excitotoxic cascade; may have off-target cardiovascular effects. | Intracellular Ca2+ levels, neuronal viability. |
| Antioxidants (e.g., Edaravone) | Scavenge free radicals and reduce oxidative stress. | Directly addresses a major downstream damaging mechanism. | May not prevent the initial upstream events of Ca2+ dysregulation and mitochondrial dysfunction. | ROS levels, lipid peroxidation assays, neuronal viability. |
Quantitative Data on PKM2 Modulation and Neuroprotection
While specific data for "this compound" is unavailable, research on other PKM2 modulators provides valuable insights. For instance, in a study on post-ischemic stroke depression in rats, administration of recombinant PKM2 (rPKM2) demonstrated neuroprotective effects.
Table 1: Effects of rPKM2 on Markers of Oxidative Stress in a Rat Model of Post-Ischemic Stroke Depression [10]
| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Lactate Dehydrogenase (LDH) Activity (U/L) | Nitric Oxide (NO) Level (µmol/L) |
| Sham | 1.2 ± 0.2 | 150 ± 20 | 25 ± 5 |
| PSD + Saline | 3.5 ± 0.4 | 450 ± 50 | 70 ± 8 |
| PSD + rPKM2 (112 ng/kg) | 2.4 ± 0.3 | 320 ± 40 | 50 ± 6 |
| PSD + rPKM2 (224 ng/kg) | 1.8 ± 0.2 | 250 ± 30 | 35 ± 4 |
Data are presented as mean ± SD. PSD: Post-Stroke Depression. Data extracted and summarized from the findings of the cited study.[10]
These data indicate that PKM2 administration can reduce markers of oxidative stress and cell damage in an in vivo model of brain injury.[10]
Experimental Protocols
In Vitro Excitotoxicity Assay
This protocol describes a standard method to induce and evaluate excitotoxicity in primary neuronal cultures.[1][6][12]
Objective: To assess the neuroprotective effect of a test compound (e.g., a PKM2 activator) against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (rat or mouse, cultured for 12-14 days in vitro)
-
Neurobasal medium with B27 supplement
-
L-glutamic acid
-
Test compound (e.g., this compound, TEPP-46)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 12-14 days to allow for maturation and synapse formation.
-
Pre-treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Incubate for 24 hours. Include a vehicle control group.
-
Excitotoxic Insult: After the pre-treatment period, add L-glutamic acid to the culture medium to a final concentration of 50-100 µM. Incubate for 24 hours. A control group without glutamate should also be included.
-
Assessment of Cell Death:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of membrane damage and cell death. Follow the manufacturer's protocol for the LDH assay kit.
-
Cell Viability Assay: Quantify the number of viable cells using a luminescent or fluorescent assay that measures ATP content (e.g., CellTiter-Glo®) or metabolic activity.
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only treated group.
-
Determine the EC50 (half-maximal effective concentration) of the test compound for neuroprotection.
Western Blot for PKM2 and Downstream Signaling
Objective: To determine if the test compound activates PKM2 and affects downstream signaling pathways.
Procedure:
-
Treat neuronal cultures with the test compound and/or glutamate as described above.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total PKM2, phosphorylated PKM2, and markers of downstream pathways (e.g., p-STAT3, VEGF).[10][13]
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizing Key Pathways and Workflows
Caption: The excitotoxicity cascade initiated by excessive glutamate.
Caption: Mechanism of action of a PKM2 activator.
Caption: Workflow for in vitro validation of neuroprotection.
Conclusion
Activation of PKM2 represents a promising and novel therapeutic strategy for mitigating neuronal damage in conditions involving excitotoxicity. By targeting cellular metabolism and inflammation, PKM2 activators may offer a multi-faceted approach to neuroprotection. While further research is needed to elucidate the precise mechanisms and to evaluate specific compounds like "this compound," the available data on compounds such as TEPP-46 and the broader role of PKM2 in neuronal survival provide a strong rationale for continued investigation. The experimental protocols outlined in this guide offer a robust framework for validating the neuroprotective effects of novel PKM2 activators against excitotoxicity.
References
- 1. innoprot.com [innoprot.com]
- 2. TEPP-46 inhibits glycolysis to promote M2 polarization of microglia after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Excitotoxicity Assay [neuroproof.com]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 (PKM2) improve symptoms of post‐ischemic stroke depression by activating VEGF to mediate the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis [frontiersin.org]
- 12. innoprot.com [innoprot.com]
- 13. Pyruvate Kinase M2 Increases Angiogenesis, Neurogenesis, and Functional Recovery Mediated by Upregulation of STAT3 and Focal Adhesion Kinase Activities After Ischemic Stroke in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of PKM2 Activators with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of combining Pyruvate Kinase M2 (PKM2) activators with chemotherapy, a promising strategy in cancer therapy. By targeting the metabolic reprogramming inherent in cancer cells, PKM2 activators can enhance the efficacy of traditional cytotoxic treatments. This document outlines the underlying mechanisms, presents comparative data from preclinical studies, and provides detailed experimental protocols to aid in the design and execution of similar research.
Introduction to PKM2 Activation and Chemotherapy Synergy
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer.[1][2] Cancer cells often favor the dimeric state, which slows down the final step of glycolysis. This metabolic shift, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways to support rapid cell proliferation.[3][4]
PKM2 activators are small molecules that promote the formation of the stable, active tetrameric form of the enzyme.[1] This forces cancer cells to shift from anabolic metabolism towards oxidative phosphorylation, increasing their susceptibility to chemotherapy. The synergistic effect stems from the idea that by reprogramming tumor metabolism, cancer cells become more vulnerable to the cytotoxic effects of chemotherapeutic agents.[5] Preclinical studies have shown that combining PKM2 activators with chemotherapy can lead to enhanced tumor growth inhibition and overcome drug resistance.[3][5]
Comparative Analysis of PKM2 Activators in Combination Therapy
While direct comparative data for a specific "PKM2 activator 7" is not publicly available, this section presents data from studies on well-characterized PKM2 activators, TEPP-46 and DASA-58, to illustrate the synergistic effects when combined with metabolic stressors or chemotherapeutic agents.
In Vitro Cell Viability
The combination of a PKM2 activator with a metabolic inhibitor can significantly reduce cancer cell viability compared to either agent alone.
Table 1: Synergistic Effect of TEPP-46 and 2-Deoxy-D-Glucose (2-DG) on Cancer Cell Viability
| Cell Line | Treatment | Concentration | % Viability (relative to control) |
| H1299 (Lung Cancer) | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | Reduced viability | |
| MDA-MB-231 (Breast Cancer) | TEPP-46 | 30 µM | No significant difference |
| 2-DG | 1 mM | No significant difference | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | 56-80% of control [6] | |
| MCF7 (Breast Cancer) | TEPP-46 | 30 µM | No significant difference |
| 2-DG | 1 mM | No significant difference | |
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~45% of control [6] |
Data adapted from studies demonstrating that combination treatment results in a significant decrease in cell viability where single agents show little to no effect at the tested concentrations.[6][7][8]
Metabolic Reprogramming
PKM2 activators induce metabolic changes that can be quantified to validate their mechanism of action.
Table 2: Metabolic Effects of DASA-58 on Breast Cancer Cells
| Cell Line | Treatment | Parameter | Observation |
| MCF7 (Breast Cancer) | DASA-58 | Pyruvate Kinase Activity | Increased |
| Extracellular Acidification | Increased | ||
| Lactate Production | Increased | ||
| Oxygen Consumption | Reduced |
Data from studies showing that DASA-58 enhances pyruvate kinase activity, leading to increased glycolysis and lactate production, while reducing mitochondrial respiration in responsive cell lines.[9][10][11]
Experimental Protocols
Cell Viability Assay (MTT or similar)
This protocol is designed to assess the synergistic cytotoxic effects of a PKM2 activator and a chemotherapeutic agent on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator (e.g., TEPP-46)
-
Chemotherapeutic agent (e.g., 2-DG, doxorubicin)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PKM2 activator and the chemotherapeutic agent.
-
Treat the cells with the PKM2 activator alone, the chemotherapeutic agent alone, and a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot for Apoptosis Markers
This protocol is used to determine if the combination treatment induces apoptosis.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the expression levels of apoptosis-related proteins. An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
Visualizing the Mechanisms and Workflows
Signaling Pathway of PKM2 Activation and Chemotherapy Synergy
Caption: Mechanism of PKM2 activator synergy with chemotherapy.
Experimental Workflow for Validating Synergy
Caption: Experimental workflow for synergy validation.
Conclusion
The strategy of combining PKM2 activators with chemotherapy holds significant promise for improving cancer treatment outcomes. The provided data and protocols offer a framework for researchers to validate the synergistic effects of novel PKM2 activators. By thoroughly characterizing the in vitro and in vivo efficacy and elucidating the underlying molecular mechanisms, the therapeutic potential of this combination approach can be fully explored. Further research is warranted to identify the most effective combination strategies and to translate these preclinical findings into clinical applications.
References
- 1. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of PKM2 Activator 7 (Compound B4): A Comparative Guide
For researchers and drug development professionals, ensuring the purity and identity of a small molecule activator is a critical first step in any experimental workflow. This guide provides a comprehensive framework for the independent verification of PKM2 activator 7, also identified as Compound B4, a novel sesquiterpene lactone derivative. We will explore the necessary analytical techniques, present a comparative analysis with other known PKM2 activators, and detail the experimental protocols required for robust validation.
Comparative Analysis of PKM2 Activators
The efficacy of a PKM2 activator is primarily determined by its half-maximal activation concentration (AC50), with lower values indicating higher potency. Below is a comparison of this compound (Compound B4) with other well-characterized activators.
| Activator | Chemical Class | AC50 (μM) | Reference |
| This compound (Compound B4) | Sesquiterpene Lactone Derivative | 0.144 | [1] |
| DASA-58 | Quinolone Sulfonamide | Not explicitly stated, but potent | [2] |
| TEPP-46 | Aminopyrazole | Not explicitly stated, but potent | [2] |
| Mitapivat (AG-348) | Pyrazinyl-pyrazole | Not explicitly stated in provided results | |
| TP-1454 | Not specified | Not specified in provided results |
Experimental Protocols for Verification
To independently verify the purity and identity of a batch of this compound (Compound B4), a series of analytical tests should be performed. The following are detailed protocols for the most critical of these assays.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. The gradient can be optimized, for example, starting from 10% acetonitrile and ramping up to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the compound's UV-Vis spectrum (a preliminary scan is recommended).
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is generally considered acceptable for research purposes.[3][4][5]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, serving as a primary method for identity confirmation.
Protocol:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal as it provides separation and mass analysis simultaneously.[6][7][8][9][10]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.
-
Procedure: The sample, prepared as for HPLC, is introduced into the mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the ions. For this compound (C16H19F3O4), the expected molecular weight is 332.31 g/mol .[1] The observed mass should be within a narrow tolerance of this theoretical value.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise chemical structure of a molecule.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms.
-
-
Analysis: The resulting spectra should be compared with the known structure of this compound (Compound B4) as reported in the literature.[11][12][13][14][15]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive method to identify the functional groups present in a molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Analysis: The infrared spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., C=O, C-F, C-O). This provides a characteristic "fingerprint" of the compound.[16][17][18][19][20]
In Vitro PKM2 Activation Assay
Confirming the biological activity of the compound is the final and most crucial step in its verification.
Protocol:
-
Principle: The activity of pyruvate kinase is measured by a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[21]
-
Reagents:
-
Recombinant human PKM2 enzyme.
-
Phosphoenolpyruvate (PEP) - the substrate for PKM2.
-
Adenosine diphosphate (ADP) - the co-substrate.
-
Lactate dehydrogenase (LDH) - the coupling enzyme.
-
NADH - the chromogenic substrate for LDH.
-
The compound to be tested (this compound).
-
-
Procedure:
-
In a 96-well plate, add a solution containing the PKM2 enzyme.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a mixture of PEP, ADP, LDH, and NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: The rate of NADH consumption is proportional to the PKM2 activity. Plot the enzyme activity against the concentration of the activator and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the AC50 value.[2][22][23]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. tecan.com [tecan.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. bionmr.unl.edu [bionmr.unl.edu]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rtilab.com [rtilab.com]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Potential of Various PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer cell metabolism and proliferation. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form of PKM2 is predominant, leading to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, a phenomenon known as the Warburg effect.[2][3] This metabolic reprogramming supports rapid cell proliferation. Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as potential anti-cancer therapeutics.[4] This guide provides a comparative review of the therapeutic potential of various PKM2 activators, supported by experimental data.
Comparative Efficacy of PKM2 Activators
Several small molecule activators of PKM2 have been developed and characterized. Their efficacy, measured as the half-maximal activation concentration (AC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays, varies across different compounds and cancer cell lines. The following table summarizes the quantitative data for some of the most well-studied PKM2 activators.
| Activator | Target | AC50 (Biochemical Assay) | EC50 (Cellular Assay) | Cell Line | Reference |
| TEPP-46 (ML265) | PKM2 | 92 nM | - | Recombinant Human PKM2 | [5] |
| PKM2 | 108 ± 20 nM | 19 ± 2 nM | Recombinant Human PKM2, 661W cells | [6] | |
| DASA-58 | PKM2 | 38 nM | 19.6 µM | Recombinant Human PKM2, A549 cells | [7] |
| TP-1454 | PKM2 | 10 nM | < 50 nM | Biochemical Assay, Multiple cell types | [8] |
| PKM2 activator 3 | PKM2 | 90 nM | - | Biochemical Assay | [9] |
| SGI-9380 | PKM2 | - | 47 µM (for PEP) | Biochemical Assay | [10] |
| SGI-10067 | PKM2 | - | 45 µM (for PEP) | Biochemical Assay | [10] |
| MCTI-566 | PKM2 | - | 887 ± 201 nM | Rat Retina (in vivo) | [11] |
Key Signaling Pathways Modulated by PKM2 Activators
PKM2 activation fundamentally reverses the Warburg effect by promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby directing glucose metabolism towards oxidative phosphorylation instead of anabolic pathways.[2][12] This shift has profound implications for cancer cell survival and proliferation.
Caption: Mechanism of PKM2 activation and reversal of the Warburg effect.
Beyond its role in glycolysis, dimeric PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating various substrates and influencing gene expression to promote cell proliferation.[1][13] PKM2 activators, by promoting the tetrameric form, can prevent its nuclear translocation and subsequent non-metabolic oncogenic functions.[14]
Caption: Inhibition of PKM2 nuclear signaling by PKM2 activators.
Experimental Protocols
In Vitro PKM2 Enzyme Inhibition Assay (LDH-Coupled Method)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[15][16]
Materials:
-
Recombinant Human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH)
-
PKM2 Activator (test compound) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations: 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, ~8-10 units of LDH, and 20 nM Recombinant Human PKM2 in Assay Buffer.
-
Prepare Compound Dilutions: Serially dilute the PKM2 activator in DMSO and then in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 2 µL of the diluted compound or DMSO (for control) to the appropriate wells of the 96-well plate.
-
Initiate Reaction: Add 198 µL of the Reagent Master Mix to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control to determine the percent activation.
Caption: Workflow for the LDH-coupled PKM2 activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a drug in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound form.[17][18]
Materials:
-
Cultured cancer cells (e.g., K562)
-
PKM2 Activator (test compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents and equipment (or other protein detection method)
Procedure:
-
Cell Treatment: Treat cultured cells with the PKM2 activator or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermocycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble PKM2 in each sample by Western blot or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
PKM2 activators represent a promising therapeutic strategy for cancers that exhibit the Warburg effect. By stabilizing the active tetrameric form of PKM2, these small molecules can reprogram cancer cell metabolism, shifting it from anabolic pathways back to oxidative phosphorylation. This not only deprives cancer cells of the building blocks necessary for proliferation but also inhibits the non-metabolic, pro-oncogenic functions of nuclear PKM2. The preclinical data for activators like TEPP-46, DASA-58, and TP-1454 are encouraging, with some advancing to clinical trials.[8][19] Further research is warranted to fully elucidate the therapeutic potential of these compounds, both as monotherapies and in combination with other anti-cancer agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.
References
- 1. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Tolero Pharmaceuticals Submits Investigational New Drug Application for Experimental PKM2 Activator TP-1454 [prnewswire.com]
Safety Operating Guide
Proper Disposal Procedures for PKM2 Activator 7
Essential guidance for the safe and compliant disposal of PKM2 Activator 7, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive overview of the recommended disposal procedures for this compound, a small molecule activator of pyruvate kinase M2. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C16H19F3O4[1] |
| Molecular Weight | 332.31 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at 2-8°C |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these disposal procedures are based on general best practices for laboratory chemical waste and information from related PKM2 activators. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Identification and Segregation
-
Unused or Expired Product: If the original product is being discarded, it should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, should be considered contaminated waste.
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible chemicals. If the waste is a solution, do not mix it with other solvent wastes unless approved by your EHS department.
Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other components in the waste mixture
-
Storage of Waste
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent spills from spreading.
Final Disposal
-
Authorized Personnel: The final disposal of the hazardous waste must be handled by trained and authorized personnel from your institution's EHS department or a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations for chemical waste.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation to the area.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Clean-up: Wear appropriate PPE and clean the spill area according to your laboratory's standard operating procedures for chemical spills.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all laboratory operations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
